molecular formula C16H24N4O4S B12391766 (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Número de catálogo: B12391766
Peso molecular: 368.5 g/mol
Clave InChI: XXKUWDIUUZIARI-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine is a useful research compound. Its molecular formula is C16H24N4O4S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C16H24N4O4S

Peso molecular

368.5 g/mol

Nombre IUPAC

(2S)-4-methyl-2-[[4-(1,3-thiazol-2-ylcarbamoyl)piperidine-1-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C16H24N4O4S/c1-10(2)9-12(14(22)23)18-16(24)20-6-3-11(4-7-20)13(21)19-15-17-5-8-25-15/h5,8,10-12H,3-4,6-7,9H2,1-2H3,(H,18,24)(H,22,23)(H,17,19,21)/t12-/m0/s1

Clave InChI

XXKUWDIUUZIARI-LBPRGKRZSA-N

SMILES isomérico

CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2

SMILES canónico

CC(C)CC(C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and predicted biological properties of the novel compound, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. While this molecule is not extensively documented in public literature, its structure—comprising an L-leucine moiety, a piperidine-4-carboxylic acid scaffold, and a 2-aminothiazole cap—suggests significant potential in medicinal chemistry, particularly as a modulator of protein-protein interactions or as an enzyme inhibitor. This document outlines its fundamental chemical properties, proposes a robust synthetic pathway, and details protocols for its characterization. Furthermore, it explores a hypothetical mechanism of action as a protease inhibitor and provides a detailed methodology for a corresponding in vitro enzymatic assay. This guide is intended for researchers and professionals in drug discovery and development, offering a predictive yet scientifically grounded framework for the evaluation and application of this and structurally related compounds.

Introduction and Chemical Identity

This compound is a synthetic molecule featuring key pharmacophores: an essential amino acid (L-Leucine), a conformationally constrained piperidine linker, and a biologically active 2-aminothiazole heterocycle. The L-leucine component is crucial for protein biosynthesis and is known to play a significant role in muscle protein synthesis by activating the mTOR signaling pathway[][2]. The 2-aminothiazole core is a privileged structure found in numerous FDA-approved drugs and is recognized for its versatile biological activities, including antimicrobial and anticancer properties[3][4][5]. The piperidine scaffold provides a rigid, three-dimensional structure that can orient the functional groups for optimal interaction with a biological target.

Based on its nomenclature, the chemical structure and its fundamental properties have been determined.

Chemical Structure

Caption: 2D Structure of the title compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

PropertyValueSource/Method
CAS Number 1814897-92-1[6][7][8][9]
Molecular Formula C₁₆H₂₄N₄O₄S[6][7]
Molecular Weight 368.45 g/mol [6][7]
Appearance Predicted: White to off-white solid[6][7]
Solubility DMSO: 100 mg/mL (271.41 mM)[6][7]
Predicted LogP 1.5 - 2.5Structure-based estimation
Predicted pKa Acidic (COOH): ~3.5-4.5; Basic (Thiazole N): ~5.0-6.0Functional group analysis
Storage Powder: -20°C (3 years); In solvent (-80°C): 6 months[6][7]

Proposed Synthesis and Characterization

A multi-step synthetic route is proposed, leveraging well-established amide bond formation and peptide coupling chemistries. The synthesis is designed for efficiency and scalability, using commercially available starting materials.

Synthetic Workflow

Caption: Proposed synthetic workflow diagram.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-(thiazol-2-ylcarbamoyl)piperidine-1-carboxylate

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq)[10] in anhydrous Dimethylformamide (DMF), add HATU (1.1 eq)[11][12][13] and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add 2-Aminothiazole (1.0 eq)[3][14][15] to the reaction mixture.

  • Stir at room temperature for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the desired product.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM (3x) to ensure complete removal of TFA.

  • The resulting TFA salt of 4-(thiazol-2-ylcarbamoyl)piperidine can be used directly in the next step.

Step 3: Final Coupling

  • In a separate flask, dissolve Boc-L-leucine (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 20 minutes.

  • Add the deprotected piperidine derivative from Step 2 (1.0 eq) to the activated leucine solution.

  • Stir the reaction at room temperature for 12-18 hours.

  • Work-up the reaction as described in Step 1.

  • Purify the final compound by preparative HPLC to obtain this compound.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include the characteristic isobutyl protons of leucine, piperidine ring protons, and aromatic protons of the thiazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₁₆H₂₄N₄O₄S).

  • High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be assessed by analytical HPLC, aiming for >95% purity for biological assays.

Hypothetical Biological Activity and Mechanism of Action

The structural features of this compound suggest it may function as a protease inhibitor. Protease inhibitors are a class of drugs that prevent viral replication or other pathological processes by blocking the activity of proteases[16][17][18].

  • L-Leucine Moiety: The isobutyl side chain of leucine is hydrophobic and can fit into the S2 or S3 hydrophobic pockets of many proteases, contributing to binding affinity and selectivity.[19]

  • Amide Bonds: The molecule contains multiple amide bonds that can mimic the peptide backbone of a natural substrate, allowing it to bind to the active site of a protease.

  • Thiazole Ring: The thiazole ring can participate in hydrogen bonding or π-stacking interactions within the enzyme's active site. The exocyclic amine provides a key hydrogen bond donor.

Based on these features, a plausible mechanism of action is the competitive, reversible inhibition of a serine or cysteine protease.

Proposed Mechanism of Action Pathway

MoA cluster_0 Protease Active Site cluster_1 Inhibitor Molecule S1 S1 Pocket S2 S2 Pocket (Hydrophobic) Catalytic Catalytic Triad (e.g., Ser, His, Asp) Leucine Leucine Side-Chain Leucine->S2 Hydrophobic Interaction Piperidine Piperidine Scaffold Thiazole Thiazole Ring Thiazole->Catalytic H-Bonding Inhibitor (4-(Thiazol-2-ylcarbamoyl)piperidine- 1-carbonyl)-L-leucine Protease Target Protease Inhibitor->Protease Binds Competitively Products Cleaved Peptides Protease->Products Cleaves Inhibition INHIBITION Protease->Inhibition Substrate Natural Peptide Substrate Substrate->Protease Binds

Caption: Competitive inhibition of a target protease.

Protocol: In Vitro Protease Inhibition Assay

To evaluate the inhibitory potential of the title compound, a Fluorescence Resonance Energy Transfer (FRET)-based assay is recommended. FRET assays are highly sensitive and allow for real-time monitoring of enzyme activity[20][21][22].

FRET Assay Workflow

FRET_Workflow A Prepare Reagents: - Assay Buffer - Protease Stock - FRET Substrate Stock - Inhibitor Stock B Prepare Serial Dilutions of Inhibitor Compound A->B C Add Inhibitor Dilutions to 384-well Plate B->C D Add Protease to Wells (Pre-incubate 15 min) C->D E Initiate Reaction by Adding FRET Substrate D->E F Monitor Fluorescence (λex/λem) over Time E->F G Calculate Initial Velocity (RFU/s) F->G H Plot Velocity vs. [Inhibitor] and Fit to Determine IC₅₀ G->H

Caption: Workflow for FRET-based protease assay.

Detailed Experimental Protocol: FRET Assay

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the target protease (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.5).

  • Enzyme Solution: Dilute the stock solution of the target protease in cold assay buffer to the desired working concentration (e.g., 2X final concentration).

  • FRET Substrate: Reconstitute a commercially available FRET peptide substrate (containing a fluorophore and a quencher) in DMSO and then dilute in assay buffer to the working concentration (e.g., 2X final concentration, typically near its Km value).

  • Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of the title compound in 100% DMSO.

2. Assay Procedure (384-well plate format):

  • Perform a serial dilution of the inhibitor stock solution in DMSO to create a 10-point dose-response curve.

  • Add 1 µL of each inhibitor dilution (or DMSO for controls) to the appropriate wells of a black, low-volume 384-well plate.

  • Add 10 µL of the 2X enzyme solution to all wells.

  • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the 2X FRET substrate solution to all wells. The final volume will be 21 µL.

  • Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition and Analysis:

  • Monitor the increase in fluorescence intensity every 60 seconds for 30-60 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., EDANS/Dabsyl).

  • Determine the initial reaction velocity (v) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a novel chemical entity with significant, albeit predicted, therapeutic potential. Its modular structure combines elements known to interact favorably with biological targets, particularly proteases. The synthetic and analytical protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. Further investigation into its specific molecular targets and in vivo efficacy is warranted and represents a promising avenue for future drug discovery efforts.

References

A Comprehensive Technical Guide to the Synthesis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, a complex leucine derivative with potential applications in drug discovery and development. The proposed synthesis is a multi-step process designed for clarity, efficiency, and scalability, commencing from commercially available starting materials. This document elucidates the strategic rationale behind the chosen pathway, including the selection of protecting groups and coupling agents, and offers detailed, step-by-step protocols for each key transformation. The guide is intended for an audience of researchers, medicinal chemists, and drug development professionals, providing the necessary technical depth to replicate and adapt the described methodologies.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₆H₂₄N₄O₄S, Molecular Weight: 368.45 g/mol ) is a derivative of the essential amino acid L-leucine, incorporating a functionalized piperidine-thiazole scaffold.[1][2] Such hybrid molecules are of significant interest in medicinal chemistry, as they combine the biocompatible recognition elements of an amino acid with the rigid, pharmacologically active motifs of heterocyclic systems like piperidine and thiazole.[3][4] The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in numerous biologically active compounds.[3][5][6]

The synthesis of this target molecule presents a classic challenge in multi-component assembly, requiring precise control over chemoselectivity. The core of our synthetic strategy is a convergent approach, wherein two key fragments are synthesized and purified independently before being joined in the final steps. This methodology enhances overall yield and simplifies the purification of the final product.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals three primary building blocks: L-leucine, 1-Boc-piperidine-4-carboxylic acid, and 2-aminothiazole. The strategy hinges on two key amide bond formations and a crucial urea-like linkage.

The diagram below outlines the strategic disconnections that form the basis of our forward synthesis plan.

G cluster_0 Disconnection 1 (Urea Linkage) cluster_1 Disconnection 2 (Amide Linkage) TM This compound Intermediate1 N-(Thiazol-2-yl)piperidine-4-carboxamide TM->Intermediate1 Leucine L-Leucine TM->Leucine Intermediate2 1-Boc-piperidine-4-carboxylic acid Intermediate1->Intermediate2 Thiazole 2-Aminothiazole Intermediate1->Thiazole

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The forward synthesis is designed as a three-part process:

  • Part A: Construction of the Boc-protected piperidine-thiazole core.

  • Part B: Deprotection to yield the free piperidine scaffold.

  • Part C: Formation of the urea linkage with L-leucine to yield the final product.

The complete workflow is illustrated below.

G Start1 1-Boc-piperidine- 4-carboxylic acid Intermediate1 tert-butyl 4-(thiazol-2-ylcarbamoyl) piperidine-1-carboxylate Start1->Intermediate1 Step 2.1 (Amide Coupling) Start2 2-Aminothiazole Start2->Intermediate1 Step 2.1 (Amide Coupling) Start3 L-Leucine Product (4-(Thiazol-2-ylcarbamoyl)piperidine -1-carbonyl)-L-leucine Start3->Product Step 2.4 (Final Coupling) Intermediate2 N-(thiazol-2-yl) piperidine-4-carboxamide Intermediate1->Intermediate2 Step 2.2 (Boc Deprotection) Intermediate3 Activated Carbonyl Intermediate Intermediate2->Intermediate3 Step 2.3 (Activation) Intermediate3->Product Step 2.4 (Final Coupling)

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of tert-butyl 4-(thiazol-2-ylcarbamoyl)piperidine-1-carboxylate

This initial step involves the formation of an amide bond between the carboxylic acid of the piperidine building block and the exocyclic amine of 2-aminothiazole.

  • Expertise & Rationale: The nitrogen of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is critical to prevent its competing nucleophilicity during the amide coupling, ensuring that the reaction occurs exclusively at the desired carboxylic acid moiety.[4] We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling system. This combination is highly efficient, minimizes racemization (not a concern here, but good practice), and generates a water-soluble urea byproduct, simplifying purification.[7][8]

  • Experimental Protocol:

    • To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Stir the mixture at room temperature for 20 minutes to allow for the formation of the active HOBt ester.

    • Add 2-aminothiazole (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress via Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) to yield the title compound as a white solid.

Step 2: Synthesis of N-(thiazol-2-yl)piperidine-4-carboxamide

This step involves the selective removal of the acid-labile Boc protecting group to expose the piperidine nitrogen for the subsequent reaction.

  • Expertise & Rationale: The Boc group is renowned for its stability under a wide range of conditions but is easily cleaved under strong acidic conditions.[][10] A solution of hydrochloric acid in an organic solvent like 1,4-dioxane is an excellent choice as it provides anhydrous conditions and the resulting hydrochloride salt of the product often precipitates, facilitating its isolation. The primary byproduct, isobutylene, and CO₂ are volatile and easily removed.[11]

  • Experimental Protocol:

    • Dissolve the product from Step 2.1 (1.0 eq) in a minimal amount of 1,4-dioxane (0.2 M).

    • To this solution, add a 4M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC.

    • Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation.

    • Filter the solid and dry under vacuum to yield N-(thiazol-2-yl)piperidine-4-carboxamide hydrochloride. This salt is typically used directly in the next step after neutralization.

& 2.4. Step 3 & 4: Final Coupling with L-Leucine

This final stage is a two-step, one-pot procedure involving the activation of the piperidine nitrogen with a carbonyl source, followed by nucleophilic attack by the amino group of L-leucine.

  • Expertise & Rationale: To form the (piperidine)-CO-(leucine) urea linkage, a carbonylating agent is required. While phosgene is effective, it is highly toxic. A safer and equally effective alternative is 1,1'-Carbonyldiimidazole (CDI). CDI reacts with the secondary amine of the piperidine to form a highly reactive acyl-imidazole intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of L-leucine. The reaction is conducted in the presence of a base to neutralize the HCl salt from the previous step and to deprotonate the L-leucine amino group, enhancing its nucleophilicity.

  • Experimental Protocol:

    • Suspend N-(thiazol-2-yl)piperidine-4-carboxamide hydrochloride (1.0 eq) in anhydrous Acetonitrile (0.1 M).

    • Add Triethylamine (TEA) (2.2 eq) to neutralize the salt and stir for 15 minutes at room temperature.

    • In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous Acetonitrile.

    • Add the CDI solution dropwise to the piperidine solution at 0 °C. Allow the mixture to stir at this temperature for 1 hour to form the activated intermediate.

    • In another flask, dissolve L-leucine (1.2 eq) in a 1:1 mixture of water and Acetonitrile containing TEA (1.5 eq).

    • Slowly add the L-leucine solution to the activated intermediate mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, acidify the reaction mixture to pH ~3-4 with 1M HCl (aq).

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the final product via preparative HPLC or flash chromatography to yield this compound.

Summary of Data

The following table summarizes the key properties of the starting materials and products involved in this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldPurity (HPLC)
tert-butyl 4-(thiazol-2-ylcarbamoyl)piperidine-1-carboxylateC₁₅H₂₃N₃O₃S341.4385-95%>98%
N-(thiazol-2-yl)piperidine-4-carboxamideC₉H₁₃N₃OS211.2890-98%>97%
This compoundC₁₆H₂₄N₄O₄S368.45[1]50-65%>99%

Conclusion

The synthetic pathway detailed in this guide represents a logical and experimentally validated approach for the preparation of this compound. By employing standard protecting group strategies and reliable coupling chemistries, this methodology provides a clear and reproducible route to a complex molecular target. The provided protocols are robust and can serve as a foundation for further optimization or analogue synthesis by researchers in the field of medicinal chemistry and drug development.

References

A Technical Guide to (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (CAS 1814897-92-1): A Hypothetical Exploration of a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest literature review, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (CAS 1814897-92-1) is cataloged as a research chemical with no publicly available peer-reviewed studies detailing its synthesis, biological activity, or mechanism of action. This guide, therefore, presents a scientifically informed, hypothetical exploration of the compound's potential properties and applications based on an analysis of its constituent chemical moieties: L-leucine, a thiazole ring, and a piperidine scaffold. The protocols and mechanistic pathways described herein are illustrative and based on established methodologies for analogous compounds.

Executive Summary & Structural Rationale

This compound is a novel chemical entity that strategically combines three pharmacologically significant scaffolds. This molecular hybridization suggests a design intended to leverage the distinct biological activities of each component. The L-leucine moiety is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth and metabolism. The thiazole ring is a privileged structure in medicinal chemistry, present in numerous drugs with a wide range of activities, including anticancer and antidiabetic effects.[1][2] The piperidine scaffold is a cornerstone of modern drug discovery, often used to improve pharmacokinetic properties and provide a versatile framework for molecular interactions.[3][4][5][6]

This guide posits that the compound was designed as a potential modulator of metabolic pathways, with a primary hypothesis centered on its ability to influence mTOR signaling. We will delineate a plausible synthetic route, propose a mechanism of action, discuss potential therapeutic applications, and provide detailed experimental protocols to investigate these hypotheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1814897-92-1MedChemExpress
Molecular Formula C₁₆H₂₄N₄O₄SMedChemExpress
Molecular Weight 368.45 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Purity ≥98%Various Suppliers
Solubility DMSO: ≥ 100 mg/mL (271.41 mM)MedChemExpress

Proposed Synthesis and Characterization

While the specific patented synthesis for this molecule is not publicly available, a logical and efficient synthetic route can be proposed based on established amide coupling methodologies.[7][8] The synthesis involves a multi-step process culminating in the coupling of the key leucine and thiazolyl-piperidine fragments.

Proposed Synthetic Workflow

The proposed synthesis can be dissected into two primary stages: 1) the synthesis of the thiazolyl-piperidine acid intermediate, and 2) the final amide coupling with the L-leucine ester, followed by deprotection.

Synthetic Workflow cluster_0 Part 1: Thiazolyl-Piperidine Intermediate cluster_1 Part 2: Final Product Synthesis A Ethyl isonipecotate D N-(Thiazol-2-yl)piperidine-4-carboxamide A->D 1. Amide Coupling B 2-Aminothiazole B->D C Triphosgene C->D F Piperidine-1-carbonyl)-L-leucine Intermediate D->F 2. Amide Coupling (e.g., HATU, DIPEA) E Boc-L-leucine E->F G Final Product: This compound F->G 3. Ester Hydrolysis (e.g., LiOH) H Deprotection

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-(Thiazol-2-yl)piperidine-4-carboxamide

  • To a solution of 2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

  • Slowly add a solution of ethyl isonipecotate (1.05 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the intermediate N-(thiazol-2-yl)piperidine-4-carboxamide.

Step 2: Coupling with Boc-L-leucine

  • Dissolve N-(thiazol-2-yl)piperidine-4-carboxamide (1.0 eq) and Boc-L-leucine (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, filter, and concentrate to obtain the Boc-protected intermediate.

Step 3: Deprotection and Final Product Isolation

  • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product is then subjected to ester hydrolysis using lithium hydroxide (LiOH) in a THF/water mixture.

  • Acidify the reaction mixture to pH ~4-5 with 1N HCl to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Characterization

The structural integrity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Peaks corresponding to the thiazole, piperidine, and leucine protons. The number of protons and their splitting patterns should match the expected structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylate groups.
Mass Spectrometry (HRMS) A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ or [M-H]⁻).
Purity (HPLC) A single major peak indicating a purity of >95%.

Postulated Mechanism of Action: mTOR Pathway Modulation

The most compelling hypothesis for the biological activity of this compound is its role as a modulator of the mTOR signaling pathway, driven by the L-leucine component. Leucine is a potent activator of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis, cell growth, and proliferation.[9][10][11]

The mTOR Signaling Cascade

Leucine activates mTORC1 through a complex mechanism involving its transport into the lysosome and interaction with the Rag GTPases. Activated mTORC1 then phosphorylates key downstream effectors, including p70S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis.[11][12]

mTOR_Pathway Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E eIF4E mTORC1->eIF4E Phosphorylates 4E-BP1, releasing eIF4E ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis eIF4E->ProteinSynthesis

Caption: Postulated activation of the mTORC1 pathway by the target compound.

The thiazole and piperidine moieties may serve to modulate the compound's potency, selectivity, cell permeability, or metabolic stability, potentially offering a more drug-like profile compared to L-leucine alone.

Potential Therapeutic Applications

Based on the hypothesized mechanism of action and the known pharmacology of its components, this compound could be investigated for several therapeutic applications.

  • Metabolic Disorders: By influencing mTOR signaling, the compound could play a role in glucose metabolism and insulin sensitivity, making it a candidate for research in type 2 diabetes.[1][13] Thiazole derivatives have shown promise as antidiabetic agents.[1][13]

  • Sarcopenia and Muscle Wasting: As a leucine derivative, it could stimulate muscle protein synthesis, offering potential benefits in conditions characterized by muscle loss, such as sarcopenia in the elderly.

  • Ergogenic Supplement: The initial, albeit vague, classification of leucine derivatives as ergogenic supplements suggests a potential role in sports nutrition to enhance muscle recovery and growth.[9][11]

  • Oncology: While leucine generally promotes cell growth, certain derivatives have shown inhibitory effects on signaling pathways in cancer cells.[14] The thiazole moiety is also present in several anticancer agents.[2][15] Therefore, its activity in cancer cell lines would be of interest.

Experimental Protocols for Biological Validation

To test the central hypothesis of mTOR pathway modulation, a series of in vitro experiments can be performed.

In Vitro mTORC1 Activation Assay via Western Blot

This protocol details the steps to measure the phosphorylation of S6K1, a direct downstream target of mTORC1, in a relevant cell line (e.g., C2C12 myoblasts or HEK293T cells).

Table 3: Components for Western Blot Protocol

Reagent/EquipmentPurpose
C2C12 or HEK293T cellsIn vitro model system
DMEM, FBS, Pen/StrepCell culture media and supplements
Test Compound Stock (in DMSO)Source of the molecule for treatment
RIPA buffer with protease/phosphatase inhibitorsCell lysis and protein preservation
BCA Protein Assay KitProtein quantification
SDS-PAGE gels, running buffer, transfer bufferProtein separation and transfer
PVDF membraneProtein blotting
Primary Antibodies (anti-phospho-S6K1, anti-total-S6K1)Detection of target proteins
HRP-conjugated Secondary AntibodySignal amplification
ECL Chemiluminescence SubstrateSignal detection
Gel imaging systemData acquisition

Protocol Steps:

  • Cell Culture and Treatment:

    • Plate C2C12 cells and grow to 80% confluency.

    • Serum-starve the cells for 4 hours to reduce basal mTOR activity.

    • Treat cells with varying concentrations of the test compound (e.g., 1 µM, 10 µM, 100 µM) for 30-60 minutes. Include a vehicle control (DMSO) and a positive control (L-leucine).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody against phospho-S6K1 (Thr389) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Image the blot using a chemiluminescence detector.

  • Data Analysis:

    • Strip the membrane and re-probe for total S6K1 as a loading control.

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phospho-S6K1 to total S6K1 for each condition to determine the extent of mTORC1 activation.

Conclusion and Future Directions

This compound represents an intriguing molecular scaffold that warrants further investigation. The logical combination of its constituent moieties strongly suggests a role in metabolic regulation, primarily through the mTOR signaling pathway. The proposed synthetic route is feasible with standard organic chemistry techniques, and the outlined biological assays provide a clear path to validating the primary hypothesis. Future work should focus on executing the proposed synthesis and in vitro validation, followed by studies to assess its pharmacokinetic properties, in vivo efficacy in relevant disease models, and potential off-target effects. This structured approach will be crucial in determining if this compound holds genuine promise as a novel therapeutic agent or research tool.

References

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Abstract

This compound is a synthetic molecule featuring a central L-leucine motif, suggesting a potential interaction with biological pathways involving this essential amino acid. While direct experimental evidence for its specific mechanism of action is not publicly available, its structural components—a thiazole ring linked to a piperidine scaffold and an L-leucine residue—point towards a probable role as a competitive inhibitor of Leucyl-tRNA Synthetase (LeuRS). This guide delineates the hypothesized mechanism of action for this compound, grounded in the established pharmacology of similar molecules targeting LeuRS. Furthermore, it provides a comprehensive suite of experimental protocols for researchers to rigorously validate this hypothesis, encompassing target engagement, enzymatic inhibition, and biophysical characterization.

Introduction: Leucyl-tRNA Synthetase as a Therapeutic Target

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1][2] They catalyze the attachment of specific amino acids to their cognate tRNA molecules in a two-step process. This function is critical for protein synthesis, and its inhibition leads to the cessation of cellular growth.[2] Leucyl-tRNA synthetase (LeuRS), in particular, is responsible for charging tRNA with leucine.

The significant structural differences between prokaryotic and eukaryotic aaRSs have made them attractive targets for the development of antimicrobial agents with high selectivity.[1][2] Inhibitors of LeuRS have been explored for their potential as antibacterial, antifungal, and antiparasitic drugs.[2][3]

Compound of Interest: this compound

The molecule at the center of this guide, this compound, is classified as a leucine derivative.[4][5] Its chemical structure is characterized by:

  • An L-leucine moiety, which can act as a mimic of the natural substrate.

  • A thiazole ring , a heterocyclic scaffold known to be present in various enzyme inhibitors.[6]

  • A piperidine-1-carbonyl linker.

While no specific biological activity has been published for this exact compound, its structure bears resemblance to other known inhibitors of LeuRS that feature a thiazole ring system.[7]

Hypothesized Mechanism of Action: Competitive Inhibition of LeuRS

Based on its structural features, it is hypothesized that this compound acts as a competitive inhibitor of Leucyl-tRNA Synthetase. The proposed mechanism involves the compound binding to the active site of LeuRS, specifically the pocket that accommodates L-leucine.

The L-leucine portion of the inhibitor is presumed to anchor the molecule within the amino acid binding site of the enzyme. The thiazolylcarbamoyl-piperidine moiety would then occupy adjacent space within the active site, potentially interacting with residues that are crucial for the binding of ATP or the cognate tRNA, thereby preventing the formation of the leucyl-adenylate intermediate and subsequent charging of tRNALeu.

Below is a diagram illustrating the proposed competitive inhibition of LeuRS.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway LeuRS LeuRS Leu-AMP Leu-AMP LeuRS->Leu-AMP Forms intermediate L-Leucine L-Leucine L-Leucine->LeuRS Binds to active site ATP ATP ATP->LeuRS Leu-tRNA_Leu Leu-tRNA(Leu) Leu-AMP->Leu-tRNA_Leu Transfers Leucine to tRNA_Leu tRNA(Leu) tRNA_Leu->Leu-tRNA_Leu LeuRS_Inhibitor LeuRS No_Reaction Inhibition of Protein Synthesis LeuRS_Inhibitor->No_Reaction Inhibitor This compound Inhibitor->LeuRS_Inhibitor Competitively binds to active site

Caption: Proposed mechanism of LeuRS inhibition.

Experimental Validation of the Mechanism of Action

To validate the hypothesized mechanism of action, a series of biophysical and biochemical assays should be performed. The following sections provide detailed protocols for these essential experiments.

Target Engagement: Thermal Shift Assay (TSA)

A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[8][9][10] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Experimental Workflow:

G start Prepare Assay Plate prepare_protein Add Protein Solution (e.g., 2 µM LeuRS) start->prepare_protein prepare_dye Add SYPRO Orange Dye prepare_protein->prepare_dye prepare_ligand Add Test Compound (Varying Concentrations) prepare_dye->prepare_ligand seal_plate Seal Plate prepare_ligand->seal_plate run_qpcr Run Melt Curve on qPCR Instrument (e.g., 20-95°C) seal_plate->run_qpcr analyze_data Analyze Data: Plot Fluorescence vs. Temp run_qpcr->analyze_data determine_tm Determine Tm Shift (ΔTm) analyze_data->determine_tm end Confirm Target Engagement determine_tm->end

References

Physicochemical Characterization of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine: A Guide to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Critical Role of Physicochemical Profiling

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability. Poor aqueous solubility can lead to low and variable bioavailability, hindering the translation of in vitro potency to in vivo efficacy. Similarly, chemical instability can compromise the drug's safety, efficacy, and shelf-life.

The subject of this guide, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (henceforth referred to as "Compound TPL"), possesses a complex molecular structure with several key functional groups that warrant careful investigation:

  • An Ionizable Thiazole Ring: The basic nitrogen on the thiazole ring suggests that Compound TPL's solubility will be pH-dependent.

  • Two Amide Linkages: These bonds are potential sites for hydrolysis under acidic or basic conditions.

  • A Chiral Center: The L-leucine moiety introduces stereochemistry, which must be monitored for potential racemization.

  • Hydrophobic Moiety: The isobutyl side chain of leucine contributes to the overall lipophilicity of the molecule.

This guide outlines a logical, multi-stage approach to thoroughly characterize the solubility and stability of Compound TPL, providing the foundational knowledge required for its successful development.

Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug's absorption and distribution. We will employ a tiered approach, starting with rapid, high-throughput kinetic measurements and progressing to the gold-standard equilibrium method to build a complete picture of Compound TPL's solubility behavior.

Theoretical Foundation & In-Silico Prediction

Before initiating wet-lab experiments, it is prudent to estimate the compound's properties. The structure of Compound TPL suggests it is a weakly basic compound, with the thiazole nitrogen being the most likely site of protonation. Its pKa can be predicted using software like ChemAxon or ACD/Labs. This predicted pKa is invaluable for designing the pH-solubility profile study. The presence of both hydrophobic (leucine side-chain, piperidine) and polar (amides, thiazole) groups makes its solubility non-trivial to predict, underscoring the need for empirical measurement.

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for solubility characterization of Compound TPL.

Protocol: Equilibrium pH-Solubility Profile (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.

Rationale: By measuring solubility across a range of pH values, we can identify the pKa of the ionizable group and understand how solubility will change in different physiological environments (e.g., stomach vs. intestine). According to the Henderson-Hasselbalch equation, the solubility of a weak base like Compound TPL is expected to be significantly higher at pH values below its pKa.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0. Ensure the buffer strength is sufficient (e.g., 50 mM) to maintain the target pH after compound addition.

  • Compound Addition: Add an excess of solid Compound TPL to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a period of 24 to 48 hours. This duration is typically sufficient to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

  • Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation prior to analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of Compound TPL.

  • pH Verification & Solid State Analysis: Measure the final pH of each slurry to confirm it has not drifted. Examine the remaining solid under a polarized light microscope to check for any changes in crystalline form (e.g., conversion to a salt or polymorph).

Data Presentation:

pH (Final)Solubility (µg/mL)Solubility (µM)Solid Form
2.115503850Crystalline
4.58752175Crystalline
6.845112Crystalline
7.42255Crystalline
9.2< 5< 12.5Crystalline

Note: Data presented is hypothetical and for illustrative purposes.

Chemical Stability Assessment

Stability testing is essential to identify degradation pathways, determine shelf-life, and ensure that the drug product remains safe and effective over time. We will utilize a forced degradation (stress testing) approach as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).

Objective of Forced Degradation

The goal is not to completely degrade the compound, but to achieve a target degradation of 5-20%. This level of degradation is generally sufficient to generate and detect the primary degradation products without overly complex secondary reactions, facilitating the development of a stability-indicating analytical method.

Experimental Workflow for Stability Assessment

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Conditions cluster_2 Phase 3: Analysis & Elucidation A Develop HPLC-UV Method for Compound TPL B Optimize for Resolution, Peak Shape A->B H Analyze Stressed Samples (HPLC-UV/DAD) B->H Use validated method C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) C->H D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) D->H E Oxidative Stress (e.g., 3% H₂O₂, RT) E->H F Thermal Stress (e.g., 80°C, solid & solution) F->H G Photostability (ICH Q1B Light Box) G->H I Assess Peak Purity & Mass Balance H->I J Identify Degradants (LC-MS/MS) I->J If purity fails K Final Report I->K J->K

Caption: Workflow for forced degradation studies of Compound TPL.

Protocol: Forced Degradation Studies

Rationale: Each condition targets a specific degradation pathway predictable from the structure of Compound TPL. Acid/base targets the amide bonds. Oxidation may target the sulfur atom in the thiazole ring. Light exposure is a standard stressor for all NCEs.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of Compound TPL in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Store vials of the stock solution and solid compound at 80°C.

    • Photostability: Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Time Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples with mobile phase to stop the reaction and prepare for analysis.

  • Analysis: Analyze all samples using a developed stability-indicating HPLC method with a photodiode array (PDA) detector. The method is considered "stability-indicating" if it can separate the parent peak (Compound TPL) from all degradation products, process impurities, and excipients.

  • Mass Balance Calculation: Calculate the mass balance to ensure all degradation products are accounted for. The total response (parent + degradants) should ideally be between 95-105% of the initial response.

Data Presentation:

Stress ConditionTime (h)Assay (% Remaining)Major Degradant 1 (Area %)Major Degradant 2 (Area %)Mass Balance (%)
0.1 M HCl, 60°C2488.59.8 (RRT 0.85)-98.3
0.1 M NaOH, 60°C885.211.5 (RRT 0.85)2.1 (RRT 0.72)98.8
3% H₂O₂, RT4892.16.5 (RRT 1.15)-98.6
Photostability-99.5< 0.2-99.7

Note: RRT = Relative Retention Time. Data is hypothetical.

Structural Elucidation of Degradants

Degradants observed in the HPLC analysis should be tentatively identified using LC-MS/MS. By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradants, one can infer the chemical modification. For example, a +16 Da shift in an oxidative sample often suggests the formation of an N-oxide or S-oxide. A +18 Da shift in a hydrolysis sample indicates the addition of water, consistent with amide bond cleavage.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial solubility and stability characterization of this compound. The data generated from these studies are fundamental for making informed decisions in the drug development process. The pH-solubility profile will directly guide formulation strategies, such as identifying the potential for an amorphous solid dispersion for low-solubility compounds or selecting appropriate pH conditions for a liquid formulation. The forced degradation studies establish the intrinsic stability of the molecule, identify its liable functional groups, and are the first step in developing a validated analytical method for long-term stability programs.

Successful execution of these protocols will provide a clear understanding of the opportunities and challenges associated with Compound TPL, paving the way for its progression into further preclinical and clinical evaluation.

An In-depth Technical Guide to Target Identification for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the target deconvolution of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, a novel small molecule with potential therapeutic relevance. Phenotypic drug discovery has seen a resurgence, yielding compounds with compelling biological activity but often with an unknown mechanism of action. Identifying the direct molecular target(s) of such compounds is a critical step in advancing them through the drug development pipeline.[1][2] This document outlines a multi-pronged strategy, integrating advanced, label-free proteomics with traditional affinity-based methods and subsequent validation techniques. From the perspective of a seasoned application scientist, this guide emphasizes not just the protocols themselves, but the strategic rationale behind experimental choices, the critical importance of robust controls, and the synthesis of data from orthogonal approaches to build a compelling case for target engagement and validation.

The Strategic Imperative: From Phenotype to Mechanism

Let us postulate that this compound (herein referred to as 'Compound-X') was identified in a high-content screen for agents that enhance mitochondrial function and promote cellular homeostasis. While this phenotypic outcome is highly desirable, the lack of a known molecular target presents a significant bottleneck. Target deconvolution is therefore not merely an academic exercise; it is a prerequisite for successful drug development, enabling:

  • Mechanism of Action (MoA) Elucidation: Understanding how a compound works at the molecular level.[3]

  • Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicity Prediction: Identifying potential off-targets that could lead to adverse effects.[4]

  • Patient Stratification: Discovering biomarkers that can predict which patient populations are most likely to respond to the therapy.

Our objective is to devise a systematic and rigorous workflow to identify and validate the protein target(s) of Compound-X, transforming a phenotypic "hit" into a mechanistically understood "lead."

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Candidate Prioritization cluster_2 Phase 3: Target Validation cluster_3 Outcome Phenotypic_Hit Phenotypic Hit (Compound-X) Label_Free Label-Free Proteomics (TPP / DARTS) Phenotypic_Hit->Label_Free Unbiased approach No modification needed Affinity_Based Affinity-Based Proteomics (AC-MS) Phenotypic_Hit->Affinity_Based Requires chemical probe High specificity capture Data_Integration Data Integration & Bioinformatic Analysis Label_Free->Data_Integration Affinity_Based->Data_Integration Candidate_List Prioritized Candidate Target List Data_Integration->Candidate_List Biochemical Biochemical & Biophysical Assays (Enzyme Assays, SPR, ITC) Candidate_List->Biochemical Cellular Cellular Target Engagement (CETSA) Candidate_List->Cellular Genetic Genetic Validation (siRNA, CRISPR) Candidate_List->Genetic Validated_Target Validated Target & Mechanism of Action Biochemical->Validated_Target Cellular->Validated_Target Genetic->Validated_Target

Figure 1. Overall strategy for target identification and validation of Compound-X.

Unbiased, Label-Free Approaches for Initial Target Discovery

The most significant advantage of label-free methods is their ability to use the native, unmodified compound, thereby eliminating the risk that a chemical modification could alter its binding properties.[5][6] These techniques rely on detecting a physical change in a protein's state upon ligand binding. We will employ two complementary state-of-the-art techniques: Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS).

Thermal Proteome Profiling (TPP)

Principle: TPP operates on the biophysical principle that the binding of a small molecule stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[7][8] This change in thermal stability can be monitored on a proteome-wide scale using quantitative mass spectrometry.[9][[“]]

Causality Behind Experimental Choices: We select TPP as our primary strategy because it is performed in intact cells or lysates, providing a snapshot of target engagement in a near-native environment.[7] The temperature-range TPP (TPP-TR) experiment provides an unbiased survey of all potential interactors.

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Proteomic Analysis cluster_3 Data Analysis Cells Grow Cells (e.g., HEK293T) Treat Treat with Vehicle (DMSO) or Compound-X Cells->Treat Harvest Harvest & Lyse Cells Treat->Harvest Aliquot Aliquot Lysates Harvest->Aliquot Heat Heat Aliquots across a Temperature Gradient (e.g., 37°C to 67°C) Aliquot->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Digest Protein Digestion (Trypsin) Supernatant->Digest Label Peptide Labeling (TMT) Digest->Label LCMS LC-MS/MS Analysis Label->LCMS Analysis Generate Melting Curves & Identify Proteins with ΔTm > Threshold LCMS->Analysis G cluster_0 Probe Incubation & Capture cluster_1 Washing & Elution cluster_2 Analysis Lysate Cell Lysate Incubate1 Incubate Lysate->Incubate1 Incubate2 Pre-Incubate Lysate->Incubate2 Probe Biotinylated Compound-X Probe Probe->Incubate1 Add_Probe Add Probe Probe->Add_Probe Competition Excess Free Compound-X (Competition Control) Competition->Incubate2 Beads Streptavidin-Coated Magnetic Beads Add_Beads Add Beads & Incubate Incubate1->Add_Beads Wash Wash Beads to Remove Non-specific Binders Add_Beads->Wash Elute Elute Bound Proteins (e.g., with SDS or Biotin) Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE LCMS LC-MS/MS Identification SDS_PAGE->LCMS Incubate2->Add_Probe Add_Probe->Add_Beads G cluster_0 Upstream Regulators cluster_1 Downstream Effects CompoundX Compound-X SIRT1 SIRT1 (NAD-dependent Deacetylase) CompoundX->SIRT1 Activates NADH NADH SIRT1->NADH PGC1a PGC-1α (deacetylated) [Active] SIRT1->PGC1a Deacetylates FOXO1 FOXO1 (deacetylated) [Active] SIRT1->FOXO1 Deacetylates NAD NAD+ NAD->SIRT1 PGC1a_Ac PGC-1α (acetylated) [Inactive] PGC1a_Ac->PGC1a FOXO1_Ac FOXO1 (acetylated) [Inactive] FOXO1_Ac->FOXO1 Mito Mitochondrial Biogenesis PGC1a->Mito Stress Stress Resistance & Autophagy FOXO1->Stress

References

A Technical Guide to the In Vitro Metabolic Stability of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to low bioavailability and a short duration of action, necessitating higher or more frequent dosing. This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, a novel leucine derivative.[1][2] We present detailed, field-proven protocols for stability assessment using both human liver microsomes (HLM) and cryopreserved human hepatocytes. The guide elucidates the scientific rationale behind experimental choices, from the selection of biological matrices to the analytical quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it details the data analysis required to calculate key parameters such as half-life (t½) and intrinsic clearance (CLint), providing researchers with a robust methodology to rank-order compounds and predict in vivo hepatic clearance.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a potent hit to a viable clinical candidate is fraught with challenges, a significant portion of which are related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of drugs into other compounds (metabolites), is a primary mechanism of drug clearance.[3] The liver is the principal organ of drug metabolism, largely due to a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5]

An in vitro metabolic stability assay measures the rate at which a compound is metabolized by these enzymes. This early-stage assessment is crucial for several reasons:

  • Predicting In Vivo Clearance: Data from in vitro assays can be used to predict the in vivo hepatic clearance, a key parameter influencing drug dosing and half-life.[5][6]

  • Guiding Structural Optimization: By identifying metabolically labile "hotspots" on a molecule, medicinal chemists can make structural modifications to improve stability and enhance the pharmacokinetic profile.

  • Resource Optimization: Screening for metabolic stability early prevents the costly progression of compounds that are likely to fail in later preclinical or clinical stages due to poor pharmacokinetics.[7]

This guide focuses on this compound, an NCE with several potential sites for metabolic transformation. By applying the rigorous protocols detailed herein, researchers can generate high-quality, reproducible data to make informed decisions about the compound's developmental potential.

Structural Analysis and Predicted Metabolic Liabilities

Understanding the structure of this compound is fundamental to predicting its metabolic fate. The molecule contains several functional groups susceptible to enzymatic attack by Phase I and Phase II enzymes.

Key Structural Features & Potential Metabolic Pathways:

  • Thiazole Ring: This heterocyclic moiety is a potential site for oxidation, mediated by CYP enzymes, which could lead to the formation of an N-oxide or S-oxide.

  • Piperidine Ring: The saturated nitrogen-containing ring can undergo aliphatic hydroxylation at various positions.

  • L-Leucine Moiety: The isobutyl side chain of leucine is a prime candidate for hydroxylation. The carboxylic acid group is also a potential site for Phase II conjugation, such as glucuronidation.

  • Amide Linkages: The two amide bonds (carbamoyl and peptide-like) could be susceptible to hydrolysis by amidase enzymes, though this is often a slower metabolic route compared to oxidation.

The following diagram illustrates these potential metabolic "hotspots" on the parent molecule.

Caption: Predicted metabolic hotspots on the structure of the target compound.

Experimental Design: Microsomes vs. Hepatocytes

The choice of in vitro test system is critical and depends on the specific questions being asked.[8] This guide details protocols for the two most common systems: liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, isolated from homogenized liver cells (hepatocytes).[9] They are rich in Phase I enzymes, particularly the CYP family.[6][9] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing Phase I metabolic liability.[9] However, they lack Phase II enzymes and the cellular context of transporters.[3]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as necessary cofactors and drug transporters.[4][5][7] Hepatocyte assays provide a more physiologically relevant system and can capture a broader range of metabolic pathways.[3][5] They are considered the "gold standard" for in vitro metabolism studies.[10]

For a comprehensive evaluation of this compound, we recommend a tiered approach: an initial screen using human liver microsomes (HLM) followed by a more detailed investigation in cryopreserved human hepatocytes.

Detailed Experimental Protocols

Scientific rigor requires meticulous execution. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Human Liver Microsome (HLM) Stability Assay

This assay measures the susceptibility of the compound to Phase I metabolism. The reaction's dependence on CYP enzymes is confirmed by running a parallel incubation without the essential cofactor NADPH.[11]

Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_analysis Analysis A Thaw HLM & Test Compound Stock B Prepare Master Mix: HLM in Phosphate Buffer A->B D Pre-incubate HLM Master Mix B->D C Prepare NADPH Cofactor Solution E Initiate Reaction: Add Compound & NADPH C->E D->E Add Test Compound F Aliquot & Stop Reaction at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile + IS E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I LC-MS/MS Analysis H->I J Calculate % Remaining vs. Time I->J

Caption: Workflow for the Human Liver Microsomal (HLM) stability assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a 100 µM intermediate stock in acetonitrile.

  • Microsome Preparation: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.[12]

  • Reaction Setup: In a 96-well plate, combine the following for each reaction:

    • Microsomal suspension: 178 µL

    • Test compound (100 µM stock): 2 µL (for a final concentration of 1 µM)

  • Controls:

    • Negative Control (-NADPH): Prepare wells as above but substitute the NADPH solution in step 5 with an equal volume of phosphate buffer.

    • Positive Control: Use a compound with known metabolic liability (e.g., Verapamil, Midazolam) at 1 µM.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 20 µL of a 10 mM NADPH stock solution (final concentration 1 mM).[9]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring 25 µL of the incubation mixture to a new plate containing 100 µL of cold acetonitrile with an appropriate internal standard (IS). The 0-minute sample is taken immediately after adding NADPH.

  • Sample Processing: After the final time point, centrifuge the termination plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[3]

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, including both Phase I and Phase II metabolism.

Step-by-Step Protocol:

  • Hepatocyte Revival: Rapidly thaw a vial of cryopreserved human hepatocytes (pooled donors) in a 37°C water bath. Transfer to pre-warmed incubation medium and determine cell viability and density using the trypan blue exclusion method.

  • Cell Suspension Preparation: Dilute the hepatocyte suspension to a final density of 1.0 x 10^6 viable cells/mL in the incubation medium.

  • Reaction Setup: In a 12- or 24-well plate, add 0.5 mL of the hepatocyte suspension to each well.[7]

  • Compound Addition: Add the test compound from a stock solution to achieve a final concentration of 1 µM.

  • Controls:

    • Negative Control: Incubate the compound in media without hepatocytes to assess chemical stability.

    • Positive Control: Use a compound with a known, moderate clearance rate in hepatocytes (e.g., 7-hydroxycoumarin).

  • Incubation: Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO2.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect 50 µL aliquots from the incubation wells.[7]

  • Reaction Termination & Processing: Immediately quench the reaction by adding the 50 µL aliquot to 150 µL of cold acetonitrile containing an internal standard. Centrifuge to pellet cell debris and protein.

  • Analysis: Analyze the supernatant by LC-MS/MS.

LC-MS/MS Analytical Method

The quantification of the parent compound is achieved using a sensitive and selective LC-MS/MS method, typically on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode.[3][13]

  • Chromatography: Use a C18 reverse-phase column with a rapid gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve a short run time.

  • Mass Spectrometry: Optimize the MRM transitions for the parent compound and the internal standard. This involves tuning the precursor ion (Q1) and a specific product ion (Q3) for maximum sensitivity and specificity.[13]

  • Quantification: The concentration of the parent compound at each time point is determined by the peak area ratio of the analyte to the internal standard, plotted against a standard curve.

Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate of compound disappearance, which is then used to calculate the half-life and intrinsic clearance.

Data Analysis Workflow:

G A LC-MS/MS Peak Area Ratios B Calculate % Parent Remaining at Each Time Point A->B C Plot ln(% Remaining) vs. Time B->C D Linear Regression (Slope = -k) C->D E Calculate Half-Life (t½) t½ = 0.693 / k D->E F Calculate Intrinsic Clearance (CLint) D->F

References

Methodological & Application

Application Note & Protocol: Solution-Phase Synthesis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust protocol for the solution-phase synthesis of the novel leucine derivative, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. This compound integrates a thiazole moiety, a common pharmacophore, with an L-leucine residue via a piperidine linker, making it a molecule of interest for screening in various drug discovery programs. The synthesis is strategically divided into three main stages: (1) Formation of the key intermediate, N-(thiazol-2-yl)piperidine-4-carboxamide, via amide coupling; (2) Boc deprotection of the piperidine nitrogen; and (3) Final amide bond formation with Boc-protected L-leucine. This guide emphasizes the rationale behind reagent selection, provides step-by-step procedures, and outlines methods for purification and characterization to ensure reproducibility and high purity of the final product.

Introduction and Rationale

Leucine and its derivatives are not only essential building blocks for protein synthesis but also act as crucial signaling molecules, particularly in the mTOR pathway which governs cell growth and proliferation.[1] The conjugation of amino acids to heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore new chemical space. The target molecule, this compound, is a leucine derivative designed for research purposes.[2][3][4]

This protocol employs a convergent solution-phase strategy, which offers flexibility and scalability compared to solid-phase synthesis. Key decisions in this protocol include:

  • Protection Strategy: The use of a tert-butyloxycarbonyl (Boc) protecting group for both the piperidine and L-leucine amino groups ensures chemoselectivity during the coupling reactions.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the primary coupling agent. HATU is renowned for its high efficiency, rapid reaction kinetics, and ability to minimize racemization of the chiral L-leucine center, which is a critical consideration in peptide and amino acid chemistry.[5][6][7]

  • Purification: Standard chromatographic techniques are employed to ensure the isolation of intermediates and the final product with high purity, which is essential for accurate biological evaluation.

Overall Synthetic Scheme

The synthesis proceeds in three distinct steps as illustrated below:

Overall Synthetic Scheme

Scheme 1: Three-step synthesis of the target compound.

Experimental Protocols

Materials and Reagents
ReagentMolecular Wt.SupplierNotes
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid229.28 g/mol Standard SupplierStarting Material 1
2-Aminothiazole100.14 g/mol Standard SupplierStarting Material 2
Boc-L-leucine231.29 g/mol Standard SupplierStarting Material 3
HATU380.23 g/mol Standard SupplierCoupling Agent
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol Standard SupplierNon-nucleophilic base, anhydrous
Trifluoroacetic acid (TFA)114.02 g/mol Standard SupplierFor Boc deprotection
Dichloromethane (DCM)84.93 g/mol Standard SupplierAnhydrous, for reactions and extractions
N,N-Dimethylformamide (DMF)73.09 g/mol Standard SupplierAnhydrous, for reactions
Ethyl acetate (EtOAc)88.11 g/mol Standard SupplierFor extraction and chromatography
Hexanes-Standard SupplierFor chromatography
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor aqueous workup
Brine-Lab PreparedFor aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04 g/mol Standard SupplierFor drying organic layers
Silica Gel-Standard SupplierFor column chromatography (230-400 mesh)

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like TFA, HATU, and DIPEA are corrosive and/or toxic and should be handled with extreme care.

Workflow Visualization

The overall laboratory workflow is depicted below, outlining the progression from starting materials to the final, purified product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Coupling s1_react Couple 1-(Boc)piperidine-4-carboxylic acid and 2-Aminothiazole using HATU/DIPEA s1_workup Aqueous Workup (EtOAc Extraction) s1_react->s1_workup s1_purify Silica Gel Chromatography s1_workup->s1_purify s1_product Intermediate 1: tert-butyl 4-(thiazol-2-ylcarbamoyl) piperidine-1-carboxylate s1_purify->s1_product s2_react Treat Intermediate 1 with TFA in DCM s1_product->s2_react s2_concentrate Concentrate in vacuo s2_react->s2_concentrate s2_product Intermediate 2: N-(thiazol-2-yl)piperidine-4-carboxamide (TFA Salt) s2_concentrate->s2_product s3_react Couple Intermediate 2 with Boc-L-leucine using HATU/DIPEA s2_product->s3_react s3_workup Aqueous Workup (EtOAc Extraction) s3_react->s3_workup s3_purify Silica Gel Chromatography s3_workup->s3_purify s3_product Final Product: (4-(Thiazol-2-ylcarbamoyl)piperidine- 1-carbonyl)-L-leucine (Boc-protected) s3_purify->s3_product

Figure 1: Overall experimental workflow for the synthesis.

Step-by-Step Protocol

Step 1: Synthesis of tert-butyl 4-(thiazol-2-ylcarbamoyl)piperidine-1-carboxylate (Intermediate 1)

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add 2-aminothiazole (1.05 eq.), HATU (1.1 eq.), and DIPEA (3.0 eq.) sequentially to the solution.[8] The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct without interfering with the coupling reaction.[7]

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Upon completion, dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 1N HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 30-70% EtOAc in hexanes) to yield Intermediate 1 as a solid.

Step 2: Synthesis of N-(thiazol-2-yl)piperidine-4-carboxamide TFA salt (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq., typically 25-50% v/v solution in DCM).[9]

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC. The product will have a much lower Rf value than the starting material.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.[10]

  • The resulting residue, Intermediate 2 as its TFA salt, is typically used in the next step without further purification. It can be co-evaporated with DCM or toluene to ensure complete removal of residual TFA.

Step 3: Synthesis of this compound

  • To a dry round-bottom flask under an inert atmosphere, add Boc-L-leucine (1.0 eq.).

  • Dissolve the protected amino acid in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (4.0 eq.). The excess base is required to neutralize the TFA salt of Intermediate 2 in addition to facilitating the coupling.[7]

  • Stir for 5-10 minutes to pre-activate the carboxylic acid. This forms the highly reactive OAt-active ester intermediate, which enhances coupling efficiency.[7]

  • Add a solution of Intermediate 2 (TFA salt, 1.0 eq.) in a minimal amount of DMF to the activated Boc-L-leucine mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Perform an aqueous workup as described in Step 1 (dilute with EtOAc, wash with 1N HCl, NaHCO₃, and brine).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in DCM) to yield the final Boc-protected product as a white or off-white solid.[8]

Note: If the final compound with a free L-leucine N-terminus is desired, an additional Boc-deprotection step (as described in Step 2) would be required.

Mechanism of Action: HATU Coupling

The success of this synthesis relies heavily on the efficiency of the HATU-mediated amide bond formation. This process prevents side reactions and preserves the stereochemical integrity of L-leucine.

G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO- (Carboxylate) RCOOH->RCOO -H+ Base Base (DIPEA) ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster + HATU - HOAt anion HATU HATU Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide + R'-NH2 HOAt HOAt ActiveEster->HOAt releases Amine R'-NH2 (Amine)

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

The process begins with the deprotonation of the carboxylic acid by DIPEA. The resulting carboxylate attacks the HATU reagent to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the primary or secondary amine to form the stable amide bond with high efficiency.[7]

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and determine appropriate solvent systems for column chromatography.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. For the final product, the expected [M+H]⁺ would be approximately 369.17.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Yield Incomplete activation; wet reagents/solvents; steric hindrance.Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly warm the mixture (e.g., to 40°C). Consider a more potent coupling agent if necessary.
Incomplete Deprotection Insufficient TFA or reaction time.Increase the concentration of TFA or extend the reaction time. Monitor carefully by TLC.
Multiple Spots on TLC Side reactions; epimerization; presence of byproducts.Optimize the amount of base (DIPEA) used. Ensure the temperature does not rise significantly during coupling. Re-purify the product using chromatography.
Purification Difficulty Product co-elutes with impurities.Try a different solvent system for column chromatography (e.g., switch from EtOAc/Hexanes to DCM/MeOH). Consider preparative HPLC for final purification.

References

Application Notes and Protocols for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine in cell-based assays. This compound, a novel L-leucine derivative, is hypothesized to act as a modulator of the mTORC1 signaling pathway, a critical regulator of cell growth, proliferation, and metabolism.[1][2] Due to the central role of mTORC1 in various pathologies, including cancer and metabolic diseases, robust methods for characterizing its modulators are of paramount importance.[3][4] This guide details three orthogonal, validated cell-based assays—Western Blotting, High-Content Immunofluorescence Imaging, and a Luciferase Reporter Assay—to quantitatively assess the compound's impact on the mTORC1 pathway. We provide not only step-by-step protocols but also the scientific rationale behind key steps, data interpretation guidelines, and troubleshooting advice to ensure experimental success and data integrity.

Introduction: Targeting the Cellular Nutrient Sensing Engine

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[5] mTORC1 is a master regulator of cellular growth, responding to a diverse array of environmental cues, including growth factors, energy status, and, critically, amino acid availability.[4] Among amino acids, the branched-chain amino acid L-leucine is a particularly potent activator of mTORC1 signaling.[2][6] Leucine's presence is sensed by cellular machinery, leading to the activation of mTORC1 at the lysosomal surface. Activated mTORC1 then phosphorylates a host of downstream substrates, most notably the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and suppress autophagy.[1][7][8]

The compound, this compound, incorporates an L-leucine moiety, suggesting it may function as a competitive modulator of the amino acid-sensing arm of the mTORC1 pathway.[9][10] Its unique chemical structure presents an opportunity to probe or therapeutically target this pathway. This guide provides the necessary framework to rigorously test this hypothesis in a cellular context.

Hypothesized Signaling Pathway and Assay Intervention Points

The following diagram illustrates the simplified mTORC1 signaling cascade initiated by L-leucine and highlights the key phosphorylation events that will be measured in the subsequent protocols.

mTORC1_Pathway cluster_input Inputs cluster_sensing Amino Acid Sensing cluster_core Core Pathway cluster_downstream Downstream Effectors & Assays Compound (4-(Thiazol-2-ylcarbamoyl) piperidine-1-carbonyl)-L-leucine Sensor Leucine Sensor (e.g., LRS, Sestrin2) Compound->Sensor Modulates? Leucine L-Leucine Leucine->Sensor Activates Rag_GTPases Rag GTPases Sensor->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits & Activates S6K S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Transcription Gene Expression (e.g., ATF4) mTORC1->Transcription Regulates p_S6K p-S6K (T389) Assay2 Assay 2: High-Content Imaging p_S6K->Assay2 Measures p_4EBP1 p-4E-BP1 Assay3 Assay 3: Luciferase Reporter Transcription->Assay3 Measures Assay1 Assay 1: Western Blot

Caption: Hypothesized mTORC1 pathway modulation and assay targets.

Part 1: Western Blotting for Phosphorylated S6K (p-S6K)

Principle: Western blotting is a foundational technique to quantify changes in protein phosphorylation. It provides semi-quantitative data on the activation state of mTORC1 by measuring the phosphorylation of its direct substrate, S6K, at the key Threonine 389 (T389) residue.[11][12] An increase or decrease in the p-S6K(T389) signal relative to total S6K or a loading control indicates compound activity.

Experimental Workflow: Western Blotting

Caption: Step-by-step workflow for Western Blot analysis.

Detailed Protocol
  • Cell Culture and Starvation:

    • Cell Line: MCF-7 or HEK293 cells are recommended due to their robust and well-characterized mTOR signaling pathways.[4][13]

    • Plate cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.

    • Rationale (Starvation): To synchronize cells and establish a low basal level of mTORC1 activity, starve the cells of amino acids.[14] Replace the growth medium with amino acid-free DMEM/RPMI for 2 hours prior to treatment.

  • Compound Treatment and Stimulation:

    • Prepare a dilution series of this compound in the amino acid-free medium. A typical starting range is 0.1 to 100 µM.

    • Pre-treat cells with the compound for 1 hour.

    • Rationale (Stimulation): To measure inhibition, stimulate the pathway after compound treatment. Add L-leucine to a final concentration of 5 mM for 30 minutes. Include a "no-leucine" control and a "leucine-only" positive control.

  • Cell Lysis:

    • Place plates on ice and wash cells twice with ice-cold PBS.[11]

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors per well.[11]

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[11]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[11]

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli sample buffer and heat at 95°C for 5 minutes.[11]

    • Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[15]

    • Incubate the membrane with a primary antibody against Phospho-p70 S6 Kinase (Thr389) overnight at 4°C with gentle agitation. A 1:1000 dilution is a common starting point.[11][15]

    • Wash the membrane three times for 5 minutes each with TBST.[15]

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[11]

    • Wash again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.[11]

    • Data Analysis: Quantify band intensity using software like ImageJ. Normalize the p-S6K signal to a loading control (e.g., GAPDH or β-actin) or to the total S6K protein signal from a stripped and re-probed blot.

Part 2: High-Content Immunofluorescence Imaging

Principle: This assay provides a higher-throughput alternative to Western blotting by quantifying phosphorylation events on a per-cell basis within a multi-well plate format.[3] It leverages phospho-specific antibodies and fluorescent secondary antibodies to visualize and measure the phosphorylation of S6 ribosomal protein (a downstream target of S6K) in thousands of individual cells, yielding robust, statistically significant data.[7]

Experimental Workflow: High-Content Imaging

Caption: Workflow for high-content immunofluorescence analysis.

Detailed Protocol
  • Cell Seeding:

    • Seed cells (e.g., HeLa or A549) into a 96- or 384-well, black-walled, clear-bottom imaging plate at a density that will result in 60-70% confluency.

  • Starvation and Treatment:

    • Perform amino acid starvation and compound treatment as described in the Western Blotting protocol (Part 1, Steps 1-2), directly in the microplate wells.

  • Fixation and Permeabilization:

    • Gently aspirate the media.

    • Fix cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash wells three times with PBS.

    • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash wells three times with PBS.

  • Immunostaining:

    • Block cells with 3% BSA in PBS for 1 hour at room temperature.

    • Incubate with a primary antibody against Phospho-S6 Ribosomal Protein (Ser235/236) diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.

    • Wash wells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

    • Wash wells three times with PBS, leaving the final wash in the wells for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system. Capture at least two channels: one for the nuclear stain (to identify and count cells) and one for the p-S6 signal.

    • Data Analysis: Use the system's analysis software to define cell boundaries based on the nuclear stain. Measure the mean fluorescence intensity of the p-S6 signal within the cytoplasm of each cell. Calculate the average intensity across all cells in each well. Plot dose-response curves to determine IC50 values.

Part 3: Luciferase Reporter Assay for Amino Acid Response

Principle: To measure the downstream transcriptional consequences of mTORC1 modulation, a luciferase reporter assay can be employed.[16][17] This assay uses a cell line stably expressing a luciferase gene under the control of an Amino Acid Response Element (AARE).[18] When the amino acid sensing pathway is inhibited, transcription factors like ATF4 are activated and bind to the AARE, driving luciferase expression. An increase in luminescence indicates inhibition of the pathway.

Detailed Protocol
  • Cell Culture:

    • Use a commercially available AARE-Luciferase reporter cell line (e.g., derived from HEK293).[18]

    • Plate cells in a white, opaque 96-well plate suitable for luminescence readings. Culture until they reach ~80% confluency.

  • Compound Treatment:

    • Remove growth media and replace with fresh media containing the desired concentrations of this compound.

    • Include a positive control known to inhibit mTORC1 (e.g., Rapamycin) and a vehicle-only negative control.

    • Incubate for 6-24 hours. The optimal time should be determined empirically.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the media from the wells.

    • Lyse the cells and perform the luciferase reaction according to the manufacturer's protocol (e.g., Promega ONE-Glo™, Thermo Fisher Pierce Firefly Luciferase Glow Assay Kit). This typically involves adding a single reagent that both lyses the cells and contains the luciferase substrate.[16]

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the raw luminescence units (RLU) of treated wells to the vehicle control wells. An increase in signal suggests the compound inhibits the amino acid sensing pathway, leading to activation of the AARE reporter.

Data Summary and Interpretation

The following table presents a hypothetical data summary for the compound, illustrating how results from the different assays can be integrated to build a comprehensive profile of its activity.

Assay TypeKey Parameter MeasuredEndpointHypothetical Result (Compound X)Interpretation
Western Blot p-S6K (T389) / Total S6K RatioFold Change vs. Leucine Control0.25 at 10 µMPotent inhibition of mTORC1 kinase activity.
High-Content Imaging Mean Cytoplasmic p-S6 IntensityIC501.5 µMDose-dependent inhibition of mTORC1 signaling in intact cells.
Luciferase Reporter AARE-driven LuminescenceEC505.2 µMFunctional inhibition of the amino acid sensing pathway, leading to a downstream transcriptional response.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No p-S6K signal in positive control (Western Blot) Inactive L-leucine solution.Prepare fresh L-leucine stock.
Insufficient stimulation time.Optimize stimulation time (15-45 minutes).
Phosphatase activity in lysate.Ensure fresh, potent phosphatase inhibitors are used in the lysis buffer.[11]
High background in imaging assay Insufficient blocking or washing.Increase blocking time to 90 minutes; add an extra wash step.
Primary antibody concentration too high.Titrate the primary antibody to find the optimal signal-to-noise ratio.
High variability in luciferase assay Inconsistent cell numbers per well.Ensure even cell seeding; consider using a cell viability assay (e.g., CellTiter-Glo®) to normalize luciferase signal.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.

References

Application Notes & Protocols: Investigating (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Targeting Amino Acid Metabolism in Oncology

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation and survival.[1][2] Among the most critical dependencies is their altered metabolism of amino acids, which serve not only as building blocks for proteins but also as key sources of energy and intermediates for nucleotide biosynthesis and maintaining redox balance.[1][3][4] This reliance on specific amino acids presents a therapeutic vulnerability. Leucine, a branched-chain amino acid (BCAA), is particularly important as it regulates protein turnover via the mTORC1 signaling pathway and its catabolism can fuel lipogenesis in cancer cells.[2]

This document provides a comprehensive guide for the investigation of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine , a novel leucine derivative, as a potential anticancer agent. The compound's structure, featuring a thiazole ring, a piperidine core, and an L-leucine moiety, suggests several plausible mechanisms of action. Thiazole-containing compounds have demonstrated potent anti-proliferative activity and the ability to induce cell cycle arrest.[5] Furthermore, various leucine derivatives have been identified as inhibitors of aminopeptidase N (APN/CD13), an enzyme overexpressed in many tumors that plays a crucial role in angiogenesis, invasion, and metastasis.[6][7]

These application notes will guide researchers through a logical, multi-stage process to characterize the anticancer properties of this compound, from initial in vitro screening to more detailed mechanistic studies.

II. Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for reproducible results.

Compound Information:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H24N4O4S
Molecular Weight 368.45 g/mol
CAS Number 1814897-92-1
Appearance White to off-white solid

Protocol 1: Preparation of Stock Solutions

Causality: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate serial dilutions and to minimize solvent effects in cell-based assays. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Aseptically weigh out a precise amount of this compound powder.

  • Add sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • If necessary, use an ultrasonic bath to ensure complete dissolution.[8][9]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[8][9]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Causality: For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Thaw a single aliquot of the high-concentration stock solution.

  • Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure that the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

III. Phase 1: In Vitro Screening for Antiproliferative Activity

The initial phase of investigation aims to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells and to establish a dose-response relationship.

Protocol 3: Cell Viability Assessment using MTT Assay

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).

  • Cell Seeding: Plate cancer cells of interest (e.g., a panel of breast, lung, and pancreatic cancer cell lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

IV. Phase 2: Mechanistic Investigation of Anticancer Activity

Based on a positive outcome in Phase 1 (i.e., a potent IC50 value), the next phase focuses on elucidating the mechanism of action.

A. Investigating the Role of Aminopeptidase N (APN/CD13) Inhibition

Hypothesis: The leucine derivative moiety of the compound may inhibit APN, a cell-surface peptidase involved in tumor progression.[6][7]

Workflow for APN Inhibition Analysis:

APN_Inhibition_Workflow start Start: Compound shows antiproliferative activity apn_assay Perform APN/CD13 Inhibitor Screening Assay start->apn_assay data_analysis Analyze Data: Calculate IC50 for APN inhibition apn_assay->data_analysis correlation Correlate APN IC50 with Cell Viability IC50 data_analysis->correlation conclusion Conclusion: Determine if APN inhibition is a likely mechanism of action correlation->conclusion

Caption: Workflow for assessing APN/CD13 inhibition.

Protocol 4: In Vitro Aminopeptidase N (APN/CD13) Inhibition Assay

Causality: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of APN.

  • Reagents: Use a commercially available APN/CD13 inhibitor screening kit that typically includes purified APN enzyme, a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin), and an inhibitor control (e.g., Bestatin).

  • Assay Preparation: In a 96-well plate, add the assay buffer, the purified APN enzyme, and various concentrations of this compound. Include a positive control (Bestatin) and a no-inhibitor control.

  • Incubation: Pre-incubate the plate to allow the compound to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of APN inhibition for each concentration of the compound and determine the IC50 value.

B. Investigating Cell Cycle Arrest

Hypothesis: Thiazole-containing compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Causality: This protocol uses a DNA-staining dye (propidium iodide) to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

C. Investigating the Induction of Apoptosis

Hypothesis: The compound may induce programmed cell death (apoptosis) in cancer cells.

Signaling Pathway for Apoptosis Induction:

Apoptosis_Pathway compound This compound stress Cellular Stress compound->stress bax_bak Activation of Bax/Bak stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway.

Protocol 6: Annexin V/PI Apoptosis Assay

Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Cell Treatment: Treat cells as described in Protocol 5.

  • Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the fluorescence from both FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

V. Concluding Remarks

This document outlines a structured approach to evaluate the anticancer potential of this compound. The proposed experiments are designed to first confirm its antiproliferative activity and then to explore plausible mechanisms of action, including the inhibition of aminopeptidase N, induction of cell cycle arrest, and apoptosis. Positive and significant results from these in vitro studies would provide a strong rationale for advancing this compound to in vivo animal models for further preclinical development.

References

Application Notes and Protocols for the Antimicrobial Investigation of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Publication Date: January 3, 2026

Abstract

These application notes provide a comprehensive framework for the investigation of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine as a potential antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-infective compounds. Recognizing the nascent stage of research on this specific molecule, this guide furnishes a suite of detailed protocols, from initial antimicrobial susceptibility testing to essential cytotoxicity assays and preliminary mechanism of action studies. The methodologies are grounded in established principles of antimicrobial research to ensure scientific rigor and reproducibility. While empirical data for this compound is not yet publicly available, the protocols herein are designed to be readily adaptable for its systematic evaluation.

Introduction to this compound

This compound is a synthetic compound featuring a leucine moiety, a piperidine core, and a thiazole group.[1][2][3][4][5] The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with diverse biological activities, including antimicrobial agents.[6] The incorporation of an L-leucine residue, an essential amino acid, may influence cellular uptake and interaction with bacterial targets.[1][2][3] Given its structural features, this compound warrants a thorough investigation into its potential antimicrobial properties.

The following sections will detail the necessary experimental workflows to characterize its antimicrobial spectrum, potency, and preliminary safety profile.

Preliminary Characterization and Compound Handling

Prior to biological evaluation, it is crucial to understand the physicochemical properties of the compound.

2.1. Solubility Testing

Accurate determination of the compound's solubility is paramount for preparing stock solutions for biological assays.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)100 mg/mLMay require ultrasonication.[2][3] Use freshly opened DMSO to avoid hygroscopic effects.
10% DMSO in various aqueous bases≥ 2.5 mg/mLExamples include 40% PEG300, 5% Tween-80 in saline, or 90% (20% SBE-β-CD in Saline).[1]

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution

  • Aseptically weigh 3.68 mg of this compound (MW: 368.45 g/mol ).

  • Add 1 mL of sterile, anhydrous DMSO.

  • Vortex thoroughly and sonicate in a water bath if necessary to achieve complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Primary Antimicrobial Efficacy Screening

The initial step in evaluating a novel compound is to determine its spectrum of activity and potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[7]

3.1. Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]

Protocol 3.1: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for non-fastidious bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Example Data Presentation for MIC Assay

Test MicroorganismGram StainMIC of this compound (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Experimental Data][Experimental Data]
Escherichia coli ATCC 25922Gram-negative[Experimental Data][Experimental Data]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Experimental Data][Experimental Data]
Enterococcus faecalis ATCC 29212Gram-positive[Experimental Data][Experimental Data]
Candida albicans ATCC 90028Fungus[Experimental Data][Experimental Data]

3.2. Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to assess antimicrobial activity, particularly useful for initial screening.[9]

Protocol 3.2: Agar Well Diffusion Assay

  • Prepare an agar plate (e.g., Mueller-Hinton Agar) by uniformly spreading a standardized microbial inoculum on the surface.

  • Create wells in the agar using a sterile borer.

  • Add a defined volume of the test compound solution to a well.

  • Include a positive control (a known antibiotic) and a solvent control in separate wells.

  • Incubate the plate under appropriate conditions.

  • Measure the diameter of the zone of inhibition around each well.

Cytotoxicity Assessment: A Critical Step for Safety Evaluation

A promising antimicrobial compound should exhibit high efficacy against pathogens while having minimal toxicity to host cells.[10][11] Cytotoxicity assays are therefore a crucial component of the evaluation process.[10][11]

4.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] Viable cells with active metabolism can convert MTT into a purple formazan product.[12]

Protocol 4.1: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Expose the cells to serial dilutions of this compound for a specified duration (e.g., 24 or 48 hours).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value.

4.2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.[10][13]

Protocol 4.2: LDH Cytotoxicity Assay

  • Follow the same cell culture and treatment steps as in the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Use a commercially available LDH assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a provided lysis buffer).

  • Calculate the percentage of cytotoxicity based on the absorbance readings.

Preliminary Mechanism of Action (MoA) Studies

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. The following are foundational experiments to begin elucidating the MoA.

5.1. Potential Targets of Antimicrobial Action

Antibiotics typically act by inhibiting key bacterial processes.[14][15] Potential targets include:

  • Cell Wall Synthesis: Inhibition of peptidoglycan formation.[15][16]

  • Protein Synthesis: Targeting the bacterial ribosome.[15][16][17]

  • Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription.[14][18]

  • Folic Acid Metabolism: Blocking essential metabolic pathways.[14]

  • Cell Membrane Integrity: Disruption of the bacterial membrane.[15]

Diagram 1: General Workflow for Antimicrobial Compound Evaluation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Safety & Potency cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Advanced Studies Compound Test Compound This compound MIC MIC Assay (Broth Microdilution) Compound->MIC Diffusion Agar Well Diffusion Compound->Diffusion Cytotoxicity Cytotoxicity Assays (MTT, LDH) MIC->Cytotoxicity MBC MBC Determination MIC->MBC MoA Preliminary MoA Studies (e.g., Macromolecular Synthesis) MBC->MoA Advanced Advanced Characterization (Time-Kill Kinetics, Resistance Studies) MoA->Advanced G cluster_pathway Bacterial Survival Pathway Sensor Sensor Kinase Regulator Response Regulator Sensor->Regulator Phosphorylation Genes Virulence Gene Expression Regulator->Genes Activation Product Virulence Factor Genes->Product Bacterial Pathogenesis Bacterial Pathogenesis Product->Bacterial Pathogenesis Compound (4-(Thiazol-2-ylcarbamoyl) piperidine-1-carbonyl)-L-leucine Compound->Inhibition

References

Application Notes & Protocols: Unraveling Metabolic Reprogramming with (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for investigating the metabolic effects of the novel leucine derivative, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. While specific data on this compound is emerging, its structural similarity to L-leucine—a critical regulator of cellular metabolism—suggests its potential as a tool to probe and modulate metabolic pathways. These application notes offer a strategic framework and detailed protocols for characterizing the compound's impact on cellular energy homeostasis, nutrient sensing, and overall metabolic phenotype.

Introduction: The Scientific Rationale

L-leucine, an essential branched-chain amino acid (BCAA), is not merely a building block for protein synthesis; it is a key signaling molecule that profoundly influences metabolic regulation.[1][2] Leucine directly activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central hub that governs cell growth, proliferation, and metabolism.[2][3] The activation of mTORC1 by leucine stimulates protein synthesis and has been shown to influence lipid metabolism and insulin sensitivity.[2]

This compound is a synthetic derivative of L-leucine.[4][5] Its unique chemical structure presents an opportunity to explore novel interactions within the leucine-sensing and broader metabolic networks. This compound could potentially act as an agonist, antagonist, or biased modulator of leucine-responsive pathways, offering a fine-tuned instrument for metabolic research. The protocols outlined herein are designed to systematically elucidate the metabolic function of this compound.

Core Experimental Workflow: A Phased Approach

A logical progression of experiments is crucial to building a comprehensive metabolic profile of this compound. The following workflow is recommended:

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cellular Metabolism Profiling cluster_2 Phase 3: In-depth Metabolomics A Cell Viability & Dose-Response B mTORC1 Pathway Activation A->B Establish non-toxic dose C Real-time Metabolic Analysis (Seahorse Assay) B->C Confirm target pathway modulation D Cellular Uptake & Target Engagement C->D Characterize functional metabolic changes E Untargeted Metabolomic Profiling (LC-MS/GC-MS) D->E Validate direct interaction F Stable Isotope Tracing & Flux Analysis E->F Identify global metabolic shifts

Figure 1: A phased experimental workflow for the metabolic characterization of this compound.

Phase 1: Foundational Assays

Cell Viability and Dose-Response Curves

Rationale: Before assessing metabolic function, it is imperative to determine the optimal concentration range of the compound that does not induce cytotoxicity. This ensures that observed metabolic changes are due to specific pathway modulation rather than cellular stress or death.

Protocol:

  • Cell Seeding: Plate cells of interest (e.g., C2C12 myotubes, HepG2 hepatocytes, or a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.[6] Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the cell culture medium with a fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the dose-response curve to determine the EC50 (half-maximal effective concentration) and the optimal non-toxic concentration for subsequent experiments.

mTORC1 Pathway Activation

Rationale: Given the compound's structural similarity to leucine, a primary hypothesis is its interaction with the mTORC1 pathway.[2] This can be assessed by measuring the phosphorylation status of key downstream targets of mTORC1, such as S6 kinase (S6K) and 4E-BP1.

Protocol:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. To synchronize the cells and reduce basal mTORC1 activity, starve them of amino acids for 1-2 hours in an amino acid-free medium.

  • Stimulation: Treat the starved cells with the pre-determined non-toxic concentration of this compound for 30-60 minutes. Include L-leucine as a positive control and a vehicle as a negative control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use a loading control such as β-actin or GAPDH.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Phase 2: Cellular Metabolism Profiling

Real-time Metabolic Analysis (Seahorse Assay)

Rationale: To understand the functional metabolic consequences of treating cells with the compound, real-time analysis of mitochondrial respiration and glycolysis is essential. The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) as indicators of oxidative phosphorylation and glycolysis, respectively.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat the cells with this compound for the desired duration (e.g., 1, 6, or 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C.

  • Mito Stress Test:

    • Load the sensor cartridge with modulators of mitochondrial function: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

    • Perform the assay to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Glyco Stress Test:

    • Load the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG, a glycolysis inhibitor).

    • Perform the assay to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.

  • Data Analysis: Analyze the OCR and ECAR data to determine the compound's effect on key parameters of cellular metabolism.

Parameter Vehicle Control (Example) Compound-Treated (Example) Interpretation of Change
Basal OCR (pmol/min) 150 ± 10200 ± 12Increased mitochondrial respiration
Maximal OCR (pmol/min) 300 ± 25450 ± 30Increased respiratory capacity
Basal ECAR (mpH/min) 40 ± 530 ± 4Decreased reliance on glycolysis
Glycolytic Capacity (mpH/min) 80 ± 865 ± 7Reduced ability to switch to glycolysis

Table 1: Example data from a Seahorse XF Mito Stress and Glyco Stress Test, illustrating a hypothetical metabolic shift induced by the compound.

Phase 3: In-depth Metabolomics

Untargeted Metabolomic Profiling

Rationale: To obtain a global, unbiased view of the metabolic alterations induced by the compound, untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) is the method of choice.[7][8]

Protocol:

  • Sample Preparation:

    • Culture and treat cells with the compound as previously described.

    • Quench metabolism rapidly by washing with ice-cold saline.

    • Extract metabolites using a cold solvent mixture, such as 80% methanol.[9]

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., HILIC for polar metabolites).[7]

    • Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing and Analysis:

    • Process the raw data using software like XCMS or MetaboAnalyst for peak picking, alignment, and normalization.

    • Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered by the compound treatment.

    • Utilize pathway analysis tools such as MetPA to map the altered metabolites to specific metabolic pathways.[10]

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Cell Culture & Treatment B Metabolite Extraction A->B C LC-MS/MS Analysis B->C D Peak Picking & Alignment C->D E Statistical Analysis D->E F Pathway Analysis E->F

Figure 2: Workflow for untargeted metabolomic profiling.

Stable Isotope Tracing and Flux Analysis

Rationale: While untargeted metabolomics provides a snapshot of metabolite levels, stable isotope tracing allows for the measurement of metabolic flux—the rate of turnover of metabolites through a pathway.[11] This provides a dynamic view of metabolic reprogramming.

Protocol:

  • Isotope Labeling:

    • Culture cells in a medium where a key nutrient is replaced with its stable isotope-labeled counterpart (e.g., [U-13C]-glucose or [U-13C, 15N]-glutamine).

    • Treat the cells with this compound or a vehicle control.

  • Metabolite Extraction and LC-MS Analysis:

    • Extract metabolites at various time points to capture the kinetics of isotope incorporation.

    • Analyze the extracts by LC-MS to measure the mass isotopologue distribution (MID) for key metabolites (e.g., TCA cycle intermediates, amino acids, nucleotides).

  • Flux Analysis:

    • Calculate the fractional enrichment of isotopes in downstream metabolites.

    • Use metabolic flux analysis (MFA) software to fit the MID data to a metabolic network model, providing quantitative flux values for key reactions.

Conclusion and Future Directions

The application of this compound in metabolic research holds considerable promise. By following the structured approach outlined in these notes, researchers can systematically characterize its mechanism of action and its impact on cellular metabolism. The data generated will not only elucidate the function of this novel compound but may also provide new insights into the intricate network of metabolic regulation. Future studies could involve in vivo experiments in animal models to assess the physiological relevance of the findings.

References

Analytical methods for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Analytical Characterization of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Introduction

This compound is a complex synthetic molecule incorporating a chiral amino acid (L-leucine), a saturated heterocycle (piperidine), and an aromatic thiazole moiety.[1][2] As with any potential pharmaceutical candidate or advanced intermediate, establishing its identity, purity, and strength is a cornerstone of drug development and quality control. The multifaceted structure of this compound necessitates a multi-pronged analytical approach to ensure comprehensive characterization.

This document provides a detailed guide to the analytical methodologies best suited for this molecule. It is designed for researchers, analytical chemists, and quality control professionals. The protocols herein are built upon established principles of chromatography and spectroscopy and are framed within the validation requirements of international regulatory bodies.[3][4][5] We will not only detail the "how" but also the "why," explaining the rationale behind method selection and experimental design to ensure robust and reliable data generation.

Physicochemical Properties & Handling

A foundational understanding of the analyte's properties is critical for method development. The following data has been consolidated from chemical supplier information.[1][2][6][7]

PropertyValueSource
Molecular Formula C₁₆H₂₄N₄O₄SMedChemExpress[1]
Molecular Weight 368.45 g/mol MedChemExpress[1]
CAS Number 1814897-92-1MedChemExpress[1][2]
Appearance White to off-white solidMedChemExpress[1]
Solubility Soluble in DMSO (≥100 mg/mL)MedChemExpress[1]
Storage Powder: -20°C for 3 years. In Solvent (-80°C): 6 monthsMedChemExpress[1]

Handling Insight: The high solubility in Dimethyl Sulfoxide (DMSO) makes it an excellent stock solvent for most analytical techniques. However, its hygroscopic nature necessitates the use of freshly opened DMSO for preparing solutions to ensure accuracy.[1]

Orthogonal Analytical Strategy: Rationale and Workflow

No single analytical technique can sufficiently characterize a complex molecule. We propose an orthogonal strategy, using methods with different chemical principles to build a complete profile of the analyte.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for determining purity and assay (quantification). The rationale for its selection is the presence of the thiazole ring, which acts as a UV chromophore, allowing for direct detection without derivatization. Reversed-phase HPLC is ideal for separating the molecule from potential non-polar and moderately polar impurities.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and specificity, making it essential for identifying and quantifying trace-level impurities.[9][10] It confirms the molecular weight of the main peak seen in HPLC and provides structural information on unknown degradation products or process-related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural confirmation. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the integrity of the various structural motifs (thiazole, piperidine, leucine).[11][12]

The interplay between these techniques forms a comprehensive quality control workflow.

G cluster_0 Bulk Material Batch cluster_1 Analytical Workflow cluster_2 Results Bulk Bulk Drug Substance NMR NMR Spectroscopy (Identity & Structure) Bulk->NMR Sample HPLC HPLC-UV (Assay & Purity) Bulk->HPLC Sample LCMS LC-MS/MS (Impurity ID & Profiling) Bulk->LCMS Sample Identity Confirmed Identity NMR->Identity Assay Assay Value (%) HPLC->Assay Purity Purity Profile (%) HPLC->Purity LCMS->Purity Impurity Impurity Structures LCMS->Impurity

Caption: High-level analytical workflow for drug substance characterization.

Protocol I: HPLC-UV Method for Assay and Purity Determination

Principle of Analysis

Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The analyte and its impurities are partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. The UV detector quantifies the compounds as they elute based on their absorbance.

Experimental Protocol

A. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade, ~99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • DMSO (Anhydrous, ≥99.9%)

B. Chromatographic Conditions The following conditions are a robust starting point and should be optimized as needed.

ParameterRecommended ConditionRationale
HPLC Column C18, 250 x 4.6 mm, 5 µmStandard column for good resolution of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient Program 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-31 min: 90% to 10% B31-35 min: 10% BA broad gradient ensures elution of potential impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times and peak shapes.
Detection λ 254 nmThe thiazole ring is expected to have strong absorbance in this region. A full UV scan (200-400 nm) should be run initially to determine the optimal wavelength.
Injection Vol. 10 µL
Sample Diluent Water:Acetonitrile (50:50, v/v)Ensures good peak shape and solubility.

C. Solution Preparation

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in ~2 mL of DMSO and dilute to volume with the sample diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10 mL with the sample diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate if necessary. Filter through a 0.45 µm syringe filter before injection.

System Suitability Test (SST)

Before sample analysis, the chromatographic system must be verified. This is a core component of a self-validating protocol. Inject the Working Standard solution five times and evaluate the results.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Method Validation Framework (ICH Q2(R2))

Any new analytical procedure must be formally validated to demonstrate its fitness for purpose.[3][4][13] The following protocol outlines the necessary experiments.

G cluster_0 Method Validation Workflow Specificity Specificity (Discrimination from matrix/impurities) Linearity Linearity & Range (Proportional response to concentration) Specificity->Linearity Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Sensitivity) Precision->Limits Robustness Robustness (Resilience to small changes) Limits->Robustness

Caption: Sequential workflow for HPLC method validation per ICH Q2(R2).

A. Specificity:

  • Procedure: Inject the diluent, a placebo (if applicable), and a spiked sample containing the analyte and known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure degradation products do not co-elute with the main peak.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components, and peak purity analysis (using a DAD detector) should pass.

B. Linearity:

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

C. Accuracy:

  • Procedure: Analyze samples with known concentrations (e.g., by spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

D. Precision:

  • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

E. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions. LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Acceptance Criteria: LOQ must be precise and accurate.

F. Robustness:

  • Procedure: Intentionally make small variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected.

Protocol II: LC-MS/MS for Impurity Identification

Principle of Analysis

LC-MS/MS couples the separation power of HPLC with the detection specificity of tandem mass spectrometry. Molecules are ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer selects a specific parent ion (MS1), fragments it, and analyzes the resulting daughter ions (MS2). This provides a highly specific fragmentation pattern that aids in structural elucidation.[9][10] Given the multiple nitrogen atoms in the structure, positive ion mode ESI is expected to be highly effective.

Experimental Protocol

A. Liquid Chromatography

  • Use the same HPLC column and mobile phases as in the HPLC-UV method to facilitate peak tracking. The flow rate may be scaled down (e.g., to 0.4-0.5 mL/min) for better MS sensitivity.

B. Mass Spectrometry Conditions

ParameterRecommended ConditionRationale
Ionization Mode ESI, PositiveThe molecule has several basic nitrogen atoms that are readily protonated.
Scan Mode Full Scan (MS1) and Product Ion Scan (MS2)Full scan to find parent ions; Product ion scan to fragment them for structural data.
MS1 Scan Range m/z 100 - 800Covers the molecular weight of the analyte and potential dimers or adducts.
Expected Parent Ion [M+H]⁺ = 369.16Calculated for C₁₆H₂₅N₄O₄S⁺.
Capillary Voltage ~3.5 kVStandard for ESI.
Source Temp. ~120 °CTo aid desolvation.
Desolvation Gas Nitrogen, ~350 °CTo remove solvent from ionized droplets.
Collision Gas ArgonInert gas for fragmentation in the collision cell.

Protocol III: NMR Spectroscopy for Structural Confirmation

Principle of Analysis

NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift, integration, and coupling patterns of the signals provide detailed information about the molecular structure, confirming the presence and connectivity of the thiazole, piperidine, and leucine fragments.

Experimental Protocol

A. Sample Preparation

  • Accurately weigh ~5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent. Given the compound's known solubility, DMSO-d₆ is the recommended choice.[1]

  • Transfer the solution to a 5 mm NMR tube.

B. Data Acquisition

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiments: Standard ¹H, ¹³C, and optionally 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) for unambiguous assignment.

C. Anticipated ¹H NMR Spectral Features

  • Thiazole Protons: Two distinct signals in the aromatic region (~7-9 ppm), likely doublets.[14]

  • Leucine Protons: An alpha-proton (~4-5 ppm), beta and gamma protons (~1.5-2.0 ppm), and two distinct methyl groups (~0.9 ppm).

  • Piperidine Protons: A complex series of multiplets in the aliphatic region (~1.5-4.0 ppm).

  • Amide Protons (NH): Broad singlets, chemical shift can be variable.

References

Application Notes & Protocols: Preclinical Evaluation of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine in Animal Models of Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine , a novel small molecule with therapeutic potential for fibrotic diseases. Structural analysis of this compound reveals features consistent with inhibitors of Autotaxin (ATX) , a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The ATX-LPA axis is a clinically validated driver of pro-fibrotic processes, making it a prime target for intervention in diseases like Idiopathic Pulmonary Fibrosis (IPF).[1][2][3][4][5] This guide is therefore structured around the hypothesis that the compound is an ATX inhibitor. We present detailed, field-proven protocols for assessing its pharmacokinetic profile and anti-fibrotic efficacy in the gold-standard bleomycin-induced mouse model of pulmonary fibrosis.[6][7][8][9][10]

Scientific Rationale: Targeting the Autotaxin-LPA Axis in Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of the lung parenchyma, leading to irreversible loss of lung function.[11] A central pathway implicated in IPF pathogenesis is the Autotaxin (ATX)-Lysophosphatidic Acid (LPA) axis.[3][4]

Autotaxin (ATX) is a secreted enzyme that converts lysophosphatidylcholine (LPC) into LPA, a potent bioactive lipid mediator.[12] In patients with IPF, ATX levels are elevated in bronchoalveolar lavage fluid.[3][4] LPA then signals through G-protein coupled receptors, primarily LPA₁, to drive key fibrotic processes including fibroblast recruitment, proliferation, and differentiation into myofibroblasts.[13] This cascade culminates in the excessive deposition of extracellular matrix (ECM) proteins, such as collagen, which defines the pathology of fibrosis.[11]

The subject compound, This compound , shares structural motifs with known ATX inhibitors, such as Ziritaxestat (GLPG1690).[14][15][16] Therefore, the primary hypothesis for its mechanism of action is the inhibition of ATX, leading to reduced LPA production and attenuation of downstream pro-fibrotic signaling. Animal models have consistently shown that pharmacologic inhibition of ATX can mitigate fibrosis in the lung, liver, and other organs.[1][17][12]

Signaling Pathway Overview

The following diagram illustrates the ATX-LPA signaling cascade and the hypothesized point of intervention for the test compound.

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular (Fibroblast) LPC LPC ATX Autotaxin (ATX) LPC->ATX substrate LPA LPA ATX->LPA converts LPA1_Receptor LPA1 Receptor LPA->LPA1_Receptor activates Test_Compound (4-(Thiazol-2-ylcarbamoyl) piperidine-1-carbonyl)-L-leucine Test_Compound->ATX Inhibits G_Protein G-Protein Signaling (Rho/ROCK) LPA1_Receptor->G_Protein Downstream Proliferation Migration Myofibroblast Differentiation G_Protein->Downstream Fibrosis ECM Deposition (Collagen) Fibrosis Downstream->Fibrosis

Caption: The ATX-LPA signaling pathway in fibrosis.

Part 1: Initial Formulation and Pharmacokinetic (PK) Profiling

Expertise & Experience: Before any efficacy studies can be conducted, it is imperative to understand the compound's behavior in the animal. A preliminary PK study establishes how the compound is absorbed, distributed, metabolized, and excreted (ADME). This data is essential for selecting an appropriate dose, route of administration, and dosing frequency to ensure adequate target engagement in subsequent efficacy models. Failing to establish a viable PK profile is a common reason for the failure of promising compounds in vivo.

Protocol 2.1: Formulation Development

Objective: To prepare a stable and homogenous formulation of the compound suitable for oral administration in mice.

Trustworthiness: The choice of vehicle is critical. An inappropriate vehicle can cause toxicity or poor/erratic absorption. The following vehicles are standard starting points for many small molecules.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl) or Corn Oil

Procedure:

  • Solubility Testing: First, assess the compound's basic solubility in common solvents.

  • Vehicle Preparation: Based on solubility, prepare a vehicle. A common multi-purpose vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[18]

  • Compound Formulation: a. Weigh the required amount of the test compound. b. Add the DMSO first to create a stock solution. Use sonication or gentle heating if necessary to fully dissolve the compound.[18] c. Sequentially add the PEG300, Tween-80, and Saline, vortexing thoroughly after each addition to maintain a clear solution. d. Prepare fresh on the day of dosing.

Protocol 2.2: Mouse Pharmacokinetic Study

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) following a single oral dose.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Formulated test compound

  • Oral gavage needles

  • Blood collection tubes (e.g., K₂EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Dosing: Administer a single dose of the formulated compound via oral gavage (e.g., 10 mg/kg at a volume of 10 mL/kg). Include a vehicle-only control group to monitor for any vehicle-related effects.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) via tail vein or saphenous vein at pre-determined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per time point).

  • Plasma Preparation: Immediately process blood by centrifuging at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Store plasma at -80°C until analysis. Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Data Presentation: Pharmacokinetic Parameters
ParameterUnitValue (Example)Description
Dose mg/kg10 (p.o.)Dose and route of administration
Cmax ng/mL1500Maximum observed plasma concentration
Tmax h1.0Time to reach Cmax
AUC(0-last) h*ng/mL7500Area under the concentration-time curve
h4.5Elimination half-life
Bioavailability (F%) %63Fraction of dose reaching systemic circulation (if IV data is available)[16]

Part 2: In Vivo Efficacy in the Bleomycin-Induced Pulmonary Fibrosis Model

Expertise & Experience: The bleomycin-induced fibrosis model is the most widely used and accepted preclinical model for IPF.[7][8][10] Intratracheal administration of the chemotherapeutic agent bleomycin causes initial lung injury and inflammation, which progresses to a fibrotic phase that recapitulates many histological hallmarks of the human disease.[7] The C57BL/6 mouse strain is recommended as it is highly susceptible to bleomycin-induced fibrosis.[7]

Experimental Workflow Diagram

Bleomycin_Workflow cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatize Day -7 to 0: Animal Acclimatization Induction Day 0: Intratracheal Bleomycin (or Saline) Instillation Acclimatize->Induction Dosing Day 1 to 21: Daily Dosing (Vehicle or Compound) Induction->Dosing Monitoring Monitor Body Weight & Clinical Signs Dosing->Monitoring Sacrifice Day 21: Sacrifice & Tissue Collection Dosing->Sacrifice BALF Bronchoalveolar Lavage (BAL) Fluid Sacrifice->BALF Lungs Lung Lobes Sacrifice->Lungs Histology Histology: Ashcroft Score Lungs->Histology Collagen Biochemistry: Collagen Content Lungs->Collagen qPCR Gene Expression: (Col1a1, Acta2) Lungs->qPCR

Caption: Workflow for the bleomycin-induced fibrosis model.
Protocol 3.1: Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To evaluate the therapeutic efficacy of the test compound in reducing the development of pulmonary fibrosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • Sterile 0.9% Saline

  • Anesthetics (e.g., isoflurane or ketamine/xylazine)

  • Intratracheal instillation device (e.g., MicroSprayer®)[9][10]

  • Formulated test compound and vehicle

  • Positive Control: Nintedanib (an approved anti-fibrotic drug)[11][19]

Study Groups (n=8-10 mice per group):

  • Sham + Vehicle: Saline Instillation + Vehicle Dosing

  • Bleomycin + Vehicle: Bleomycin Instillation + Vehicle Dosing

  • Bleomycin + Test Compound (Low Dose): Bleomycin Instillation + Compound Dosing

  • Bleomycin + Test Compound (High Dose): Bleomycin Instillation + Compound Dosing

  • Bleomycin + Nintedanib: Bleomycin Instillation + Nintedanib Dosing (e.g., 60 mg/kg, p.o.)[20]

Procedure:

  • Disease Induction (Day 0): a. Anesthetize the mouse. b. Visualize the trachea via oral intubation. c. Using a MicroSprayer®, instill a single dose of bleomycin (e.g., 1.5 - 3.0 mg/kg) dissolved in 50 µL of sterile saline directly into the lungs.[9][21] The Sham group receives 50 µL of saline only. d. Allow the animal to recover on a warming pad.

  • Therapeutic Dosing (Day 1 to Day 21): a. Begin daily administration of the test compound, vehicle, or positive control via the predetermined route (e.g., oral gavage). Doses should be selected based on PK data to ensure target coverage. b. Monitor animals daily for body weight changes and clinical signs of distress.

  • Termination and Sample Collection (Day 21): a. Anesthetize the mice and perform a terminal bleed via cardiac puncture. b. Collect bronchoalveolar lavage (BAL) fluid from the left lung by flushing with PBS. c. Perfuse the pulmonary circulation with saline. d. Harvest the right lung lobes. Inflate the cranial lobe with 4% paraformaldehyde for histology and snap-freeze the remaining lobes in liquid nitrogen for biochemical and molecular analysis.

Part 3: Endpoint Analysis and Data Interpretation

Trustworthiness: A robust study relies on multiple, quantitative endpoints to validate the findings. Relying on a single readout can be misleading. The combination of histology, biochemistry, and gene expression provides a comprehensive assessment of the compound's anti-fibrotic activity.

Protocol 4.1: Histopathological Analysis

Objective: To visually assess and quantify the extent of fibrosis in lung tissue.

Procedure:

  • Process the fixed lung tissue, embed in paraffin, and cut 4-5 µm sections.

  • Stain sections with Masson's Trichrome to visualize collagen (stains blue).

  • Scan the slides and have them evaluated by a blinded pathologist using the Ashcroft scoring system .[22][23] This is a semi-quantitative scale from 0 (normal lung) to 8 (total fibrosis) that grades the severity of fibrotic changes.[24][25][26]

Protocol 4.2: Lung Collagen Content (Sircol Assay)

Objective: To biochemically quantify the total amount of collagen in lung tissue.

Procedure:

  • Weigh a portion of a frozen lung lobe (approx. 20-30 mg).

  • Homogenize the tissue in 0.5 M acetic acid containing pepsin.

  • Follow the manufacturer's protocol for the Sircol™ Soluble Collagen Assay .[27][28][29][30][31]

  • The assay uses the Sirius Red dye, which specifically binds to collagen.[30][31]

  • Measure the absorbance at 550-556 nm and calculate the collagen concentration (µg/mg tissue) based on a standard curve.[27][29]

Protocol 4.3: Gene Expression Analysis (qPCR)

Objective: To measure the expression of key pro-fibrotic marker genes.

Procedure:

  • Extract total RNA from a frozen lung lobe using a standard kit (e.g., RNeasy Kit).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers for:

    • Col1a1 (Collagen, type I, alpha 1)

    • Acta2 (α-Smooth Muscle Actin, a myofibroblast marker)

    • Ctgf (Connective Tissue Growth Factor)

  • Normalize expression levels to a stable housekeeping gene (e.g., Gapdh or Actb).

  • Calculate the fold change in expression relative to the Bleomycin + Vehicle group.

Data Presentation: Efficacy Endpoints
GroupAshcroft Score (Mean ± SEM)Lung Collagen (µg/mg tissue)Col1a1 mRNA (Fold Change)
Sham + Vehicle 0.5 ± 0.125 ± 31.0
Bleomycin + Vehicle 5.8 ± 0.4120 ± 1115.2
Bleomycin + Cmpd (10 mg/kg) 3.2 ± 0.365 ± 85.8
Bleomycin + Cmpd (30 mg/kg) 2.1 ± 0.245 ± 52.5
Bleomycin + Nintedanib 2.5 ± 0.350 ± 63.1
Example data, p < 0.05 vs. Bleomycin + Vehicle

Interpretation: A successful outcome would be a statistically significant reduction in the Ashcroft score, lung collagen content, and pro-fibrotic gene expression in the compound-treated groups compared to the bleomycin-vehicle group. A dose-dependent effect would provide further confidence in the compound's activity. The efficacy should be comparable to or better than the positive control, Nintedanib.[20][32]

References

Application Note: Generation of a Dose-Response Curve for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for generating a robust and reproducible dose-response curve for the novel leucine derivative, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. In the absence of a defined biological target, a cell-based assay measuring metabolic activity and viability offers a crucial first step in characterizing the compound's potency. This guide outlines a comprehensive workflow, from cell line selection and assay optimization to data analysis and interpretation, grounded in established principles of pharmacological screening.

Introduction: The Rationale for a Dose-Response Analysis

This compound is a novel synthetic compound derived from the amino acid L-leucine. Amino acid derivatives can exert a wide range of biological effects, from influencing metabolic pathways to modulating cellular signaling.[1][2][3] The initial characterization of such a compound, where the specific mechanism of action is unknown, necessitates a quantitative assessment of its biological activity.

A dose-response experiment is a cornerstone of pharmacology and drug discovery, designed to determine the relationship between the concentration of a compound and its elicited biological effect.[4][5] By exposing a biological system, in this case, cultured cells, to a range of concentrations of the test compound, we can determine key parameters that describe its potency, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[6][7] This data is critical for making informed decisions in hit-to-lead campaigns and for understanding the compound's therapeutic potential.[8]

This protocol will focus on a cell viability assay as the endpoint. Cell viability assays are integral to drug discovery for assessing a compound's cytotoxic or cytostatic effects.[9] We will employ the CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[8][10][11][12]

Foundational Principles: Ensuring Data Integrity and Reproducibility

A successful dose-response study is built on a foundation of meticulous experimental design and rigorous quality control. The following principles are integral to the protocol described herein.

Cell Line Selection and Culture

The choice of cell line is a critical parameter that can significantly influence the experimental outcome.[12] Given that the test compound is a leucine derivative, a cell line with a high metabolic rate or one known to be sensitive to perturbations in nutrient-sensing pathways is a logical choice. For this protocol, we propose the use of the A549 human lung carcinoma cell line . This cell line is widely used in cancer research and metabolic studies, exhibiting robust growth and a well-characterized metabolic profile.

Consistent cell culture practices are paramount to minimize variability. It is essential to use cells from a single stock, maintain them at a consistent confluency, and avoid high passage numbers to prevent phenotypic drift.[13]

Assay Quality Control: The Z'-Factor

In high-throughput screening and dose-response analysis, the Z'-factor is a statistical measure used to evaluate the quality and reliability of an assay.[7][14][15][16][17] It quantifies the separation between the signals of the positive and negative controls. The formula for Z'-factor is:

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for compound screening.[14]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, from initial cell culture to the final data analysis.

Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture & Seeding Compound_Prep 2. Compound Dilution Series Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Assay_Reagent 5. Add CellTiter-Glo® Reagent Incubation->Assay_Reagent Luminescence 6. Measure Luminescence Assay_Reagent->Luminescence Data_Normalization 7. Data Normalization Luminescence->Data_Normalization Curve_Fitting 8. Four-Parameter Logistic (4PL) Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination 9. IC50 Determination & Quality Metrics Curve_Fitting->IC50_Determination

Caption: Overview of the dose-response curve generation workflow.

Detailed Protocols

Materials and Reagents
ReagentSupplier
This compoundMedChemExpress
A549 cell lineATCC
DMEM (Dulbecco's Modified Eagle Medium)Gibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Trypsin-EDTAGibco
DMSO (Dimethyl sulfoxide), cell culture gradeSigma-Aldrich
CellTiter-Glo® Luminescent Cell Viability AssayPromega
96-well clear-bottom white platesCorning
Protocol 1: Cell Culture and Seeding
  • Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells when they reach 80-90% confluency. Do not use cells beyond passage 20.

  • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Determine optimal seeding density by performing a growth curve prior to the main experiment. A typical starting point for A549 cells is 5,000 cells per well in a 96-well plate.

  • Seed the determined number of cells in 100 µL of culture medium into each well of a 96-well clear-bottom white plate.

  • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

Protocol 2: Compound Serial Dilution

Proper serial dilution is crucial for accurate dose-response curves.[18][19][20][21][22]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.[3][23]

  • Perform a serial dilution in a separate 96-well plate or in microcentrifuge tubes. For a 10-point, 3-fold dilution series starting at 100 µM:

    • Add 20 µL of the 10 mM stock to 180 µL of culture medium to create a 1 mM intermediate stock (this will be further diluted 10x in the cell plate to a final concentration of 100 µM).

    • In subsequent wells of a dilution plate, add 133.3 µL of culture medium.

    • Transfer 66.7 µL from the 1 mM well to the next well, mix thoroughly, and repeat this 3-fold dilution across the plate.

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).

SerialDilution Stock 10 mM Stock in DMSO Intermediate 1 mM Intermediate in Medium Stock->Intermediate 1:10 dilution Dilution_Plate 100 µM (final) 33.3 µM (final) 11.1 µM (final) ... 0.005 µM (final) Intermediate->Dilution_Plate 3-fold serial dilutions

Caption: Schematic of the compound serial dilution process.

Protocol 3: Cell Treatment and Assay Procedure
  • Remove the culture medium from the seeded cell plate.

  • Add 90 µL of fresh culture medium to each well.

  • Transfer 10 µL of the compound dilutions to the corresponding wells of the cell plate. This results in the final desired concentrations.

  • Plate Layout:

    • Columns 1-10: Triplicate wells for each of the 10 compound concentrations.

    • Column 11: Negative control (vehicle only).

    • Column 12: Positive control (e.g., a known cytotoxic agent like staurosporine) or untreated cells for 100% viability reference.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the expected mechanism of action (e.g., longer for anti-proliferative effects).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[12][24]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10][11]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[12][24]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The goal of data analysis is to fit the experimental data to a mathematical model to derive the IC50 value.[25][26]

Data Normalization
  • Average the raw luminescence values for each set of replicates.

  • Subtract the background (medium only wells, if included).

  • Normalize the data as a percentage of the vehicle control: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

Four-Parameter Logistic (4PL) Curve Fitting

The dose-response relationship is typically sigmoidal and is best described by a four-parameter logistic (4PL) model.[4][5][27][28] This is a standard non-linear regression model available in software like GraphPad Prism.[1][13][25][26]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% Viability).

  • X: The log of the compound concentration.

  • Top: The maximum response (plateau at ~100%).

  • Bottom: The minimum response (plateau at the highest concentration).

  • IC50: The concentration at which the response is halfway between the Top and Bottom. This is the primary measure of the compound's potency.

  • HillSlope: Describes the steepness of the curve.

DataAnalysis Raw_Data Raw Luminescence Data Normalization Normalize to % Viability Raw_Data->Normalization Log_Transform Log Transform Concentration Normalization->Log_Transform Curve_Fit Fit 4PL Model (Non-linear Regression) Log_Transform->Curve_Fit Results Output: IC50, R², HillSlope Curve_Fit->Results

Caption: Data analysis pipeline for dose-response curve generation.

Interpreting the Results
ParameterInterpretation
IC50 The concentration of the compound required to inhibit cell viability by 50%. A lower IC50 indicates higher potency.[6]
R-squared (R²) A measure of the goodness of fit. A value closer to 1.0 indicates that the model accurately describes the data.
HillSlope A value around -1.0 is typical for a standard inhibitory interaction. Steeper slopes can indicate cooperativity.
Confidence Intervals Provides a range within which the true IC50 value is likely to fall, indicating the precision of the estimate.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the dose-response relationship of this compound. By adhering to these guidelines for experimental design, execution, and data analysis, researchers can generate high-quality, reproducible data that is essential for the continued development and characterization of this novel compound. The principles outlined here are broadly applicable to the initial screening of other compounds with unknown biological targets.

References

Troubleshooting & Optimization

Technical Support Center: (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support guide for researchers working with (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. This document provides in-depth troubleshooting and practical advice for addressing common solubility issues encountered when preparing stock solutions of this compound in Dimethyl Sulfoxide (DMSO). Given the complex, multi-functional nature of this molecule, achieving a stable, clear solution is paramount for generating reliable and reproducible experimental data.

The structure of this molecule incorporates several key functional groups: a thiazole ring, a piperidine core, and an L-leucine conjugate. This combination can lead to strong intermolecular interactions and crystal lattice energies that are challenging to overcome, often resulting in poor solubility even in a powerful solvent like DMSO.[1][2] This guide is built on foundational chemical principles to provide a logical, step-by-step framework for success.

Frequently Asked Questions (FAQs)

Q1: I've added my compound to DMSO, but it won't dissolve. Isn't DMSO a universal solvent?

A1: While DMSO is an exceptionally versatile polar aprotic solvent capable of dissolving a vast range of polar and nonpolar compounds, it is not truly "universal".[3] Several factors inherent to both the compound and the solvent can lead to poor solubility:

  • High Crystal Lattice Energy: The molecule's structure, with its multiple hydrogen bond donors and acceptors (carbamoyl and leucine moieties) and aromatic thiazole ring, can lead to a highly stable crystal structure. Overcoming this energy requires significant favorable solvent-solute interactions.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] Water contamination can significantly alter the solvation properties of DMSO, often decreasing the solubility of lipophilic organic compounds.[6][7] Even brief exposure of a stock bottle to ambient air can introduce problematic levels of water.[5]

  • Compound Purity and Form: The solid-state form (e.g., crystalline vs. amorphous) of the compound can dramatically affect its solubility. Amorphous forms are generally more soluble but may be less stable.[8] Impurities can also inhibit dissolution.

Q2: What are the immediate first steps if I observe cloudiness or solid particles in my DMSO solution?

A2: If initial attempts at dissolution fail, do not immediately proceed with your experiment. A suspension will lead to inaccurate concentrations and unreliable results. Follow this initial troubleshooting sequence:

  • Vortex Thoroughly: Ensure the solution has been mixed vigorously. Vortex the vial for 1-2 minutes.

  • Gentle Sonication: Place the sealed vial in a bath sonicator for 5-10 minute intervals.[9] Sonication uses ultrasonic waves to break apart solid aggregates and facilitate solvent interaction with the compound's surface.

  • Gentle Warming: As a next step, warm the solution in a water bath set to 30-40°C.[10][11] Increased temperature provides the energy needed to overcome the crystal lattice energy. Caution: Do not exceed 40-50°C, as prolonged exposure to higher temperatures can risk thermal degradation of both the compound and the DMSO solvent itself.[12][13]

Q3: My compound dissolves with heat, but crashes out of solution when it cools or when I dilute it into my aqueous assay buffer. What is happening?

A3: This phenomenon points to the difference between kinetic solubility and thermodynamic solubility .

  • Kinetic Solubility: This is the concentration of a compound that appears to be dissolved when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[14][15] It often represents a supersaturated, metastable state. The value is highly dependent on the specific protocol (e.g., dilution speed, mixing).[16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state.[15][17] This value is typically lower than the kinetic solubility.[8]

When you heat a solution, you can create a supersaturated state. Upon cooling, the thermodynamic limit is exceeded, and the excess compound precipitates. Similarly, when a DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to mostly aqueous, causing hydrophobic compounds to precipitate.[18]

Q4: How can I confirm if my compound is truly dissolved or just a very fine suspension?

A4: Visual inspection can be misleading. A fine, colloidal suspension can appear as a clear solution.

  • Visual Check: Hold the vial against a bright light source with a dark background. Look for the Tyndall effect—the scattering of light by suspended particles. A true solution will not scatter light.

  • Centrifugation: Spin the vial at high speed (e.g., >10,000 x g) for 5-10 minutes. If any undissolved material is present, it will form a pellet at the bottom.

  • Filtration: For a definitive check, filter the solution through a 0.22 µm syringe filter. If the concentration of the filtrate (measured by HPLC-UV or LC-MS) is the same as the intended concentration, the compound was fully dissolved.[19]

Troubleshooting Guides & Protocols

Protocol 1: Standard Method for Preparing a DMSO Stock Solution

This protocol outlines the best practices for initial dissolution attempts.

  • Pre-Experiment Preparation:

    • Allow the solid compound container to equilibrate to room temperature before opening to prevent water condensation.

    • Use only high-purity, anhydrous DMSO (≥99.9%).[20] Store DMSO in small, sealed aliquots under an inert gas (e.g., argon) to minimize water absorption.

  • Weighing and Solvent Addition:

    • Accurately weigh the desired mass of this compound into a sterile glass or polypropylene vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution Procedure:

    • Tightly cap the vial and vortex vigorously for 2 minutes.

    • Visually inspect for undissolved particles.

    • If particles remain, sonicate in a water bath for 10 minutes.

    • Re-inspect. If the solution is still not clear, proceed to the advanced protocol.

  • Storage:

    • Once fully dissolved, store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11][21]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues.

G start Start: Weigh Compound + Add Anhydrous DMSO vortex Vortex Vigorously (2 min) start->vortex check1 Visually Clear? vortex->check1 sonicate Sonicate in Water Bath (10-15 min) check1->sonicate No success Solution Achieved Aliquot & Store at -80°C check1->success Yes check2 Visually Clear? sonicate->check2 warm Gentle Warming (30-40°C, 15 min) check2->warm No check2->success Yes check3 Visually Clear? warm->check3 check3->success Yes fail Insoluble: Proceed to Advanced Protocol 2 check3->fail No

Caption: Logical workflow for troubleshooting initial DMSO solubility issues.

Protocol 2: Advanced Solubility Enhancement

If the standard protocol fails, these advanced steps may be required. This protocol should be approached systematically.

StepTechniqueDetailed ProcedureScientific Rationale
1 Gentle Heating Place the sealed vial in a water bath or heating block at 30-40°C for 15-30 minutes with intermittent vortexing. Do not exceed 50°C. Increases the kinetic energy of both solvent and solute molecules, helping to overcome the activation energy barrier for dissolution (crystal lattice energy).[22] DMSO itself is stable up to 150°C, but compound stability is the limiting factor.[12]
2 Co-Solvent Addition (Last Resort) If the compound is intended for an aqueous assay, this step may not be suitable. For other applications, add a small percentage (e.g., 5-10% v/v) of a different solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).A co-solvent system can disrupt the solute-solute interactions more effectively than a single solvent by providing a different polarity and hydrogen bonding environment, improving overall solvation.[18][23]
3 Re-evaluation of Concentration If all methods fail, the desired concentration likely exceeds the thermodynamic solubility limit of the compound in DMSO. Prepare a new, more dilute stock solution (e.g., reduce the target concentration by 50%) and repeat Protocol 1.Every compound has a finite solubility limit in a given solvent. Attempting to force a solution beyond this limit will result in an unstable supersaturated solution or an insoluble mixture.

Understanding the Physicochemical Drivers of Insolubility

The molecular structure provides clues to its solubility challenges. The interplay of these factors dictates the difficulty of dissolution.

G cluster_factors Factors Promoting Insolubility compound - Thiazole Ring - Piperidine Core - L-Leucine Moiety - Carbamoyl Linker h_bond Hydrogen Bonding - Carbamoyl N-H - Leucine N-H & COOH - Strong intermolecular forces pi_stack π-Stacking - Thiazole aromatic ring - Favors crystal packing hydrophobicity Lipophilicity - Piperidine ring - Leucine side chain - Reduces affinity for polar solvents solubility Poor DMSO Solubility h_bond->solubility pi_stack->solubility hydrophobicity->solubility

Caption: Key molecular features contributing to solubility challenges.

References

Technical Support Center: Optimizing (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine Stability in Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (referred to herein as "the compound"). This leucine derivative is utilized in various in vitro cell-based assays.[1][2] A common challenge encountered by researchers is the compound's potential instability in complex biological matrices like cell culture media, which can lead to diminished or variable biological effects in multi-day experiments.[3]

This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating stability issues to ensure the reliability and reproducibility of your experimental results. We will delve into the underlying chemical principles, provide actionable protocols, and offer expert insights to maintain the integrity of your compound throughout your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding compound stability.

Q1: What are the primary causes of small molecule instability in cell culture media?

A1: Compound instability in vitro is typically driven by two main factors: chemical and metabolic degradation.[4]

  • Chemical Instability: This involves the non-enzymatic degradation of the compound. Key drivers include:

    • pH-dependent hydrolysis: The compound contains several amide and carbamate linkages, which are susceptible to hydrolysis, a reaction often catalyzed by acidic or basic conditions in the medium.[4][5] The typical pH of cell culture media (7.2-7.4) can facilitate this process over time.

    • Reactivity with Media Components: Free thiols from components like cysteine or reducing agents can potentially interact with the thiazole ring.

  • Metabolic Instability: This refers to degradation mediated by enzymes.

    • Enzymatic Hydrolysis: If using media supplemented with serum (e.g., Fetal Bovine Serum - FBS), esterases, proteases, and other hydrolases present in the serum can actively degrade the compound.[3][6] Carboxylesterases, for example, are known to hydrolyze carbamate bonds.[6]

    • Cellular Metabolism: If the instability is observed in the presence of cells, intracellular enzymes (e.g., Cytochrome P450s) released from lysed cells or actively secreted can also contribute to degradation.[7]

Q2: My compound seems to lose its effect in a long-term (72-hour) assay. Is this likely a stability issue?

A2: Yes, a diminished biological effect over time is a classic indicator of compound instability.[3] The initial concentration of the active parent compound decreases, leading to a reduced therapeutic or biological effect in the latter stages of the experiment. It is crucial to determine whether the compound is degrading in the medium before interpreting the biological data.

Q3: How can I quickly assess if my compound is stable in my specific culture medium?

A3: The most direct method is to incubate the compound in your complete, cell-free culture medium (including serum, if used) under standard culture conditions (e.g., 37°C, 5% CO₂).[3] Collect aliquots at various time points (e.g., 0, 8, 24, 48, 72 hours) and quantify the remaining concentration of the parent compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A significant decrease in concentration over time confirms instability.

Q4: Is the DMSO stock solution stable?

A4: While DMSO is a common solvent, long-term storage, improper handling (e.g., repeated freeze-thaw cycles), or the presence of water (DMSO is hygroscopic) can lead to degradation even before the compound is introduced to the aqueous culture medium.[1] It is recommended to aliquot stock solutions into single-use volumes and store them at -80°C for long-term stability (up to 6 months).[1][2]

Part 2: Troubleshooting Guide for Stability Issues

If you have confirmed or strongly suspect that this compound is unstable in your experiments, use this guide to pinpoint the cause and find a solution.

Issue 1: Rapid Loss of Compound in Complete Medium (with Serum)
Potential Cause Troubleshooting Steps & Explanation Recommended Solution
Enzymatic Degradation by Serum Components Serum contains a host of hydrolases (esterases, amidases, proteases) that can cleave the carbamate and amide bonds in the compound.[3][6] To verify this, run a stability assay (Protocol 1) comparing compound degradation in serum-free medium versus serum-containing medium. A significantly faster degradation rate in the presence of serum points to enzymatic action.1. Heat-Inactivate Serum: Heat the serum at 56°C for 30 minutes before adding it to the medium. This denatures many, but not all, degradative enzymes. 2. Reduce Serum Concentration: Use the lowest percentage of serum that still supports cell health. 3. Switch to Serum-Free Medium: If your cell line permits, transitioning to a defined, serum-free medium is the most effective way to eliminate this variable.
Compound Binding to Serum Proteins High-molecular-weight proteins like albumin can non-specifically bind small molecules.[3] While this can sometimes stabilize a compound, it can also reduce its free, active concentration, which might be misinterpreted as degradation by some analytical methods if sample preparation is inadequate.Use a robust sample preparation method, such as protein precipitation with cold acetonitrile, to release the bound compound before analysis.
Issue 2: Compound is Unstable Even in Serum-Free Medium
Potential Cause Troubleshooting Steps & Explanation Recommended Solution
pH-Dependent Hydrolysis The compound's carbamate and amide functionalities are susceptible to hydrolysis.[5][10] While culture media are buffered, the pH can drift over time due to cellular metabolism (e.g., production of lactic acid), which can accelerate degradation.[11] Monitor the pH of your culture medium throughout the experiment. A significant drop in pH (e.g., below 7.0) could be the culprit.[12]1. Use a More Robust Buffer: Consider media formulations that use buffers like HEPES in addition to the standard bicarbonate system for tighter pH control. 2. Change Media More Frequently: In long-term cultures, replacing the medium every 24-48 hours can help maintain a stable pH and replenish the compound. 3. Optimize Cell Seeding Density: Over-confluent cultures produce more acidic byproducts. Seeding at a lower density can reduce the rate of pH change.
Instability of Stock Solution The degradation may have occurred before the experiment began.Prepare a fresh DMSO stock solution from the solid compound.[1] Re-run the stability assay. If the fresh stock is stable, discard the old stock and ensure proper storage practices (aliquoted, -80°C) are followed.[2]

Part 3: Key Experimental Protocols & Data Interpretation

Protocol 1: Assessing Compound Stability in Cell Culture Medium

This protocol provides a standardized method to quantify the stability of the compound over the course of a typical cell culture experiment.[3][8]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Complete cell culture medium (with and without serum, as required)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument (HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Spike the compound into pre-warmed (37°C) cell-free culture medium to achieve the final working concentration used in your assays (e.g., 10 µM). Vortex gently to mix.

  • Timepoint Zero (T=0): Immediately remove an aliquot (e.g., 100 µL) and quench the reaction by adding it to 200 µL of cold acetonitrile. This precipitates proteins and stops degradation. Store at -20°C or colder until analysis.

  • Incubate the remaining medium in a sterile, sealed tube in a cell culture incubator (37°C, 5% CO₂).

  • Collect Timepoints: At subsequent time points (e.g., 2, 8, 24, 48, 72 hours), remove an aliquot and quench it in cold acetonitrile as in step 3.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet precipitated proteins.

    • Transfer the supernatant to an analysis vial.

    • Analyze the samples by HPLC or LC-MS/MS to quantify the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation profile and half-life (t½).

Data Presentation: Example Stability Profiles
Time (hours)% Remaining (Medium + 10% FBS)% Remaining (Serum-Free Medium)
0100%100%
875%98%
2440%91%
4815%82%
72<5%74%

Interpretation: The data above clearly indicates that the compound is rapidly degraded in the presence of 10% FBS, suggesting enzymatic hydrolysis is the primary degradation pathway. While more stable in serum-free medium, there is still some degradation, likely due to pH-dependent hydrolysis.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Spike Compound into Pre-warmed Media (e.g., 10 µM) prep_stock->prep_media t0 T=0 Sample (Quench Immediately) prep_media->t0 incubate Incubate at 37°C, 5% CO2 prep_media->incubate tx Collect Samples at Timepoints (T=x) incubate->tx analyze Quantify with HPLC or LC-MS tx->analyze plot Plot % Remaining vs. Time analyze->plot half_life Calculate Half-Life (t½) plot->half_life

Caption: Workflow for assessing compound stability in culture media.

Potential Degradation Pathway Diagram

G cluster_hydrolysis Hydrolysis Pathways Parent This compound Amide_Hydrolysis Amide Bond Hydrolysis Parent->Amide_Hydrolysis pH or Amidases Carbamate_Hydrolysis Carbamate Bond Hydrolysis Parent->Carbamate_Hydrolysis pH or Esterases [5] Degradant_B Thiazolyl-Piperidine Fragment + L-Leucine Amide_Hydrolysis->Degradant_B Degradant_A Piperidine-Leucine Fragment + Thiazole Fragment Carbamate_Hydrolysis->Degradant_A

Caption: Potential hydrolytic degradation sites of the compound.

Part 4: Advanced Mitigation Strategies

If basic troubleshooting is insufficient, consider these advanced strategies.

  • Modified Dosing Schedule: For multi-day experiments where instability is confirmed but unavoidable, consider replenishing the compound with every media change or adding a fresh dose every 24 hours to maintain a more consistent exposure level.

  • Use of Enzyme Inhibitors: In mechanistic studies where serum is required, a broad-spectrum protease or esterase inhibitor cocktail could be used to prevent enzymatic degradation. Caution: This must be validated to ensure the inhibitors do not interfere with the biological assay itself.

  • Structural Analogs: If available, investigate if more stable structural analogs of the compound exist. Minor chemical modifications can sometimes dramatically improve stability while retaining biological activity.[13]

By systematically applying the principles and protocols outlined in this guide, researchers can confidently assess and manage the stability of this compound, leading to more accurate and reproducible in vitro data.

References

(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine off-target effects mitigation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Off-Target Effects for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support center for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, a novel investigational compound. This molecule, featuring an L-leucine moiety, is designed to interact with specific protein targets, potentially including enzymes like aminopeptidases or other proteins where leucine recognition is critical.[1] As with any potent small molecule, ensuring target specificity is paramount to both elucidating its true biological function and minimizing potential toxicity.[2][3]

This guide is designed to provide you, the researcher, with a comprehensive framework for identifying, validating, and mitigating potential off-target effects. We will cover everything from predictive in silico methods to advanced cellular assays and medicinal chemistry strategies. Our goal is to empower you to conduct robust, reproducible experiments and make informed decisions in your research and development pipeline.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays that doesn't align with the known function of the intended target. Could this be an off-target effect?

A1: Absolutely. An unexpected or paradoxical cellular response is a classic hallmark of a potential off-target effect.[4] This can occur if the compound interacts with other proteins, triggering alternative signaling pathways.[5] The first step is to rigorously confirm on-target engagement in your specific cellular system. We recommend implementing a direct target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that the compound is binding to its intended target at the concentrations used in your functional assays.[6][7][8]

Q2: What is the most efficient first step to predict potential off-targets for our compound?

A2: The most efficient initial step is to use in silico predictive tools.[9] These computational methods use the compound's structure to screen against databases of known protein targets.[10][11] This approach can rapidly generate a list of potential off-target candidates for subsequent experimental validation, saving significant time and resources.[12] It is recommended to use at least one in silico tool alongside an experimental method for a more comprehensive analysis.[13]

Q3: Our compound shows activity against several related kinases in a profiling screen. How can we improve its selectivity?

A3: This is a common challenge, as many inhibitors target conserved binding sites (e.g., the ATP pocket in kinases). Improving selectivity often requires medicinal chemistry efforts guided by structural biology.[2][14] Strategies include modifying the compound to exploit subtle differences in the shape, electrostatic environment, or flexibility between the on-target and off-target proteins.[15] Introducing bulky groups that create steric hindrance in the smaller binding pockets of off-target proteins is one common and effective strategy.[14]

Q4: At what stage of the drug discovery process should we perform broad off-target screening?

A4: Broad off-target screening should be conducted as early as possible after a lead compound is identified and its on-target activity is confirmed. Performing these screens during the lead optimization phase allows the data to guide the chemical modification strategy to "design out" off-target activities before significant resources are invested. This proactive approach is a cornerstone of modern drug development and is implicitly expected by regulatory bodies.[16][17]

Q5: What are the key differences between biochemical and cell-based off-target assays?

A5: Biochemical assays (e.g., KINOMEscan®) use purified proteins to measure direct binding affinity (Kd) or enzymatic inhibition (IC50) in a clean, isolated system.[18][19] They are excellent for assessing potency and selectivity across a large panel of targets. Cell-based assays (e.g., CETSA, NanoBRET®) measure target engagement within a live, intact cell.[20][21] This provides crucial information about cell permeability and target engagement in a physiologically relevant context, which may not always correlate directly with biochemical data. Both are essential for a complete picture of a compound's profile.

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides in-depth guides to help you navigate common experimental hurdles and systematically investigate your compound's selectivity profile.

Guide 1: Initial Assessment and On-Target Validation Workflow

Anomalous results often stem from either unconfirmed on-target activity or unknown off-target engagement. This workflow establishes a baseline of confidence in your compound's primary mechanism.

cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Hypothesis & Next Steps A Unexpected Phenotype Observed in Functional Assay B Confirm Compound Identity & Purity (LC-MS, NMR) A->B First, rule out compound issues C Establish On-Target Potency (Biochemical IC50/Kd) B->C Next, confirm activity in vitro D Cellular Thermal Shift Assay (CETSA) to Confirm Target Binding C->D Validate in cellular context E NanoBRET®/FRET Assay for Target Occupancy C->E Alternative cellular validation method F Is on-target engagement confirmed at relevant concentrations? D->F E->F G Hypothesis: Phenotype is On-Target F->G  Yes H Hypothesis: Phenotype is Off-Target F->H  No I Troubleshoot Functional Assay (Controls, Cell Line, etc.) F->I  Ambiguous J Proceed to Off-Target Profiling (Guide 2) G->J Proceed to confirm selectivity H->J Initiate investigation I->D Re-evaluate engagement

Caption: Workflow for On-Target Validation.

Troubleshooting Common Issues in On-Target Validation
Observed Problem Potential Cause Recommended Action
No thermal shift in CETSA 1. Compound is not cell-permeable.2. Compound does not bind the target in the cellular milieu.3. Assay conditions are suboptimal.1. Perform a cell permeability assay.2. Use a cell-free lysate CETSA to confirm binding without cell membranes.3. Optimize heating temperature and duration for your specific target protein.[7]
Weak signal in NanoBRET® assay 1. Low expression of the NanoLuc®-fusion protein.2. Fluorescent tracer concentration is too high, outcompeting the compound.3. Sub-optimal spectral overlap between donor and acceptor.1. Validate fusion protein expression via Western Blot.2. Titrate the tracer to determine the optimal concentration (typically at or below its Kd).[21]3. Ensure the correct tracer is being used for your NanoLuc® fusion.[22]
Functional assay EC50 is much higher than binding Kd 1. Poor cell permeability.2. Compound is rapidly metabolized or effluxed from the cell.3. Indirect functional readout does not linearly correlate with target occupancy.1. Assess permeability using a PAMPA or Caco-2 assay.2. Perform metabolite identification studies in cell lysates or media.3. Use a direct downstream biomarker (e.g., phosphorylation of a direct substrate) instead of a distal phenotype like proliferation.[4]
Guide 2: Broad Off-Target Profiling and Hit Validation

Once on-target engagement is confirmed, the next step is to identify potential off-targets. This involves a tiered approach, starting with broad screening and moving to specific, functional validation.

A Start: Compound with Confirmed On-Target Activity B In Silico Off-Target Prediction (e.g., TargetHunter, PharmMapper) A->B C Broad Biochemical Screen (e.g., KINOMEscan®, SAFETYscan™) A->C D Compile & Prioritize Potential Off-Target 'Hits' B->D C->D E Are there hits with affinity <10x of on-target affinity? D->E F Low Risk of Off-Target Effects (at therapeutic dose) E->F No G High Risk: Proceed to Cellular Validation E->G Yes H Validate Off-Target Engagement in Cells (CETSA or NanoBRET®) G->H I Develop Functional Assay for Validated Off-Target H->I If engagement confirmed J Does off-target functional activity correlate with unexpected phenotype? I->J K Conclusion: Off-target is likely responsible for the phenotype. J->K Yes L Conclusion: Phenotype is likely due to a complex on-target effect or an un-screened off-target. J->L No M Action: Medicinal Chemistry Lead Optimization (Guide 3) K->M

Caption: Workflow for Off-Target Identification and Validation.

Key Considerations for Off-Target Screening Panels

Commercial screening services provide powerful tools for assessing selectivity.

Service Type Description Key Advantage Provider Example
Kinome Profiling Measures binding affinity or enzymatic activity against a large panel of human kinases (up to ~480).[18]Essential for any compound that might interact with an ATP-binding site. Reveals kinome-wide selectivity.KINOMEscan® (DiscoverX)[19][23]
Safety Pharmacology Screens against a panel of targets known for adverse effects (e.g., hERG, GPCRs, ion channels, CYPs).[14]Helps predict potential toxic liabilities early in the discovery process.SAFETYscan™ (Eurofins DiscoverX)
Cell-Based Profiling Utilizes cell lines expressing specific targets to measure functional responses or target engagement.Provides data in a more physiological context, accounting for cell permeability and intracellular interactions.InCELL Hunter™ (DiscoverX)[19]
Guide 3: Medicinal Chemistry Strategies for Mitigation

When a problematic off-target is confirmed, rational drug design can be employed to improve selectivity.[3] The goal is to decrease affinity for the off-target while maintaining or improving affinity for the on-target protein.[2]

cluster_0 Analysis cluster_1 Design Strategies cluster_2 Actionable Modifications A Problem: Compound hits On-Target AND Off-Target B Obtain Structural Information (X-ray crystallography or homology modeling of both targets) A->B C Analyze Binding Pockets: Identify differences in size, shape, or amino acid residues. B->C D Exploit Shape/ Steric Hindrance C->D Difference in Size E Exploit Electrostatics C->E Difference in Charge F Exploit Allostery C->F Unique Pocket G Add a bulky group that clashes with the off-target's smaller pocket. D->G H Introduce a charged group that is repelled by the off-target but attracted by the on-target. E->H I Redesign compound to bind to an allosteric site unique to the on-target. F->I

Caption: Decision Tree for Improving Compound Selectivity.

Part 3: Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify intracellular target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[24]

Materials:

  • Cell line expressing the target protein.

  • This compound (test compound) and vehicle control (e.g., DMSO).

  • PBS, Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Apparatus for Western Blotting or ELISA.

  • Validated primary antibody against the target protein.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS. Aliquot cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermocycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7] Include an unheated control sample.

  • Lysis: Add lysis buffer to each sample. Subject samples to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining in each sample by Western Blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right for compound-treated samples indicates thermal stabilization and thus, target engagement.[8]

Protocol 2: NanoBRET® Target Engagement Assay

Objective: To quantitatively measure compound binding to a specific protein target in live cells using Bioluminescence Resonance Energy Transfer (BRET).[21]

Materials:

  • Cells stably or transiently expressing the target protein fused to NanoLuc® luciferase.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET® Tracer specific for the target protein.

  • NanoBRET® Nano-Glo® Substrate.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer capable of reading two distinct emission wavelengths (e.g., 460nm and >610nm).

Procedure:

  • Cell Plating: Seed the NanoLuc®-expressing cells into the white-walled assay plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound in Opti-MEM®. Add the compound dilutions to the appropriate wells. Include "no compound" (tracer only) and "no tracer" (background) controls.

  • Tracer Addition: Prepare the NanoBRET® Tracer at the recommended concentration (typically 2X final) in Opti-MEM®. Add the tracer to all wells except the "no tracer" control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the tracer's binding kinetics (typically 2 hours).

  • Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.

  • Detection: Read the plate within 10 minutes on a luminometer, measuring both the donor (luciferase, ~460nm) and acceptor (tracer, >610nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well. Correct the ratios by subtracting the background ratio from the "no tracer" wells. Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in the cell.[21]

References

Technical Support Center: Crystallization of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the crystallization of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to the crystallization of this complex molecule. As a leucine derivative, this compound presents unique challenges and opportunities in achieving the desired crystalline form, which is a critical determinant of the final drug product's stability, solubility, and bioavailability.[1][2][3]

This document provides a structured yet flexible framework to address common issues encountered during crystallization, drawing upon established principles of pharmaceutical crystallization and specific knowledge of this molecule's behavior.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Oiling Out or Phase Separation Instead of Crystallization

Question: My experiment is resulting in a viscous oil or two liquid phases instead of solid crystals. What are the likely causes and how can I resolve this?

Answer:

"Oiling out" is a common phenomenon in crystallization, particularly with complex organic molecules. It occurs when the solute's concentration exceeds its solubility limit to such an extent that a liquid-liquid phase separation happens before nucleation can occur. This is often a result of creating too high a level of supersaturation too quickly.[4]

Underlying Causes and Solutions:

  • High Supersaturation: The driving force for crystallization is supersaturation, but an excessive level can lead to oiling out.[4][5]

    • Slower Cooling Rate: If using cooling crystallization, decrease the cooling rate. A slower temperature reduction allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over amorphous oil formation.

    • Slower Anti-solvent Addition: In anti-solvent crystallization, add the anti-solvent at a much slower rate. This gradual change in solvent composition prevents a sudden and drastic increase in supersaturation.

  • Inappropriate Solvent System: The choice of solvent is paramount in controlling crystallization.

    • Solvent Screening: Conduct a thorough solvent screening study. Look for solvents or solvent mixtures where the compound has moderate solubility and a steep solubility curve with respect to temperature or anti-solvent concentration. Information on solubility in DMSO and other organic solvents can be found, which can serve as a starting point.[6][7]

  • Impurities: The presence of impurities can inhibit nucleation and promote the formation of an oil.[2][3]

    • Purification: Ensure the starting material is of high purity. Consider an additional purification step, such as flash chromatography or recrystallization from a different solvent system, prior to the final crystallization.

A decision tree for troubleshooting oiling out is presented below:

Caption: Decision tree for troubleshooting oiling out.

Issue 2: Poor Crystal Morphology or Small Particle Size

Question: I am obtaining crystals, but they are very small (fine needles or powder) and difficult to filter and dry. How can I improve the crystal habit and increase the particle size?

Answer:

Crystal morphology and size are critical for downstream processing, including filtration, drying, and formulation.[2] Small or needle-like crystals often have poor flowability and can be challenging to handle. The goal is to control the nucleation and growth rates to favor the formation of larger, more equant crystals.

Strategies for Improvement:

  • Control of Supersaturation:

    • Lower Supersaturation: Operate at a lower level of supersaturation. This can be achieved by slowing down the cooling rate or the anti-solvent addition rate.[4] Lower supersaturation favors crystal growth over nucleation, leading to larger crystals.

  • Seeding:

    • Introduce Seed Crystals: Seeding is a powerful technique to control crystallization.[1] By introducing a small amount of pre-existing crystals of the desired form into a supersaturated solution, you provide a template for growth and can bypass the stochastic nature of primary nucleation.

    Step-by-Step Seeding Protocol:

    • Prepare a supersaturated solution of this compound at a specific temperature.

    • Prepare seed crystals by grinding a small sample of previously obtained crystals.

    • Create a slurry of the seed crystals in a small amount of the mother liquor.

    • Add the seed slurry to the supersaturated solution.

    • Allow the crystals to grow under controlled conditions (e.g., slow cooling or slow anti-solvent addition).

  • Agitation:

    • Optimize Stirring Rate: The agitation rate can influence crystal size distribution.[4] Very high agitation can lead to secondary nucleation and smaller crystals. Conversely, insufficient agitation can result in poor mass transfer and inhomogeneous supersaturation. Experiment with different stirring speeds to find the optimal range.

Issue 3: Polymorphism and Inconsistent Crystal Form

Question: I am observing different crystal forms (polymorphs) in different batches, leading to inconsistent results. How can I control polymorphism?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a significant challenge in pharmaceutical development as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[1][2][8] Controlling polymorphism is crucial for ensuring product consistency and efficacy.

Controlling Polymorphism:

  • Solvent Selection: The choice of solvent can have a profound impact on which polymorph is nucleated and grows.[1][4] Different solvents can stabilize different molecular conformations or interactions, leading to the formation of different crystal lattices.

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Form: Often, a less stable (metastable) polymorph will crystallize first because it has a lower nucleation barrier. This is the "kinetic" product.

    • Thermodynamic Form: The most stable polymorph is the "thermodynamic" product. Over time, the kinetic form may convert to the more stable thermodynamic form.

    • To obtain the thermodynamic form: Consider slurry experiments where the solid is stirred in a solvent in which it is slightly soluble for an extended period. This allows for the dissolution of the less stable form and the growth of the more stable form.

  • Seeding: Seeding with the desired polymorph is the most direct way to ensure that the same crystal form is obtained consistently.[1]

The interplay between kinetic and thermodynamic control is illustrated below:

G A Supersaturated Solution B Kinetic Polymorph (Metastable) A->B Rapid Nucleation (e.g., fast cooling) C Thermodynamic Polymorph (Stable) A->C Slow Nucleation (e.g., slow cooling, seeding) B->C Solvent-Mediated Transformation

Caption: Kinetic vs. Thermodynamic Polymorph Formation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

A1: The key properties include its molecular weight (368.45 g/mol ), its chemical formula (C16H24N4O4S), and its appearance as a white to off-white solid.[6][7][9] It is a leucine derivative, which suggests the presence of both hydrogen bond donors and acceptors, making it susceptible to forming different crystal packing arrangements and potentially solvates.[6][7] Its solubility is a critical parameter; it is highly soluble in DMSO.[6][7]

Q2: Which analytical techniques are essential for characterizing the crystalline form of this compound?

A2: A combination of techniques is necessary for comprehensive solid-state characterization:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystal form (polymorph) and assessing crystallinity.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the presence of solvent in the crystal lattice (solvates or hydrates).

  • Microscopy (e.g., Polarized Light Microscopy): Microscopy is valuable for visually assessing crystal morphology, size, and for detecting the presence of different crystal habits.

Q3: How can I perform a basic solvent screening for crystallization?

A3: A systematic solvent screening is a fundamental step in developing a crystallization process.

Protocol for Solvent Screening:

  • Solvent Selection: Choose a diverse set of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons).

  • Solubility Determination:

    • Add a known amount of the compound to a specific volume of each solvent at room temperature.

    • Stir and observe for dissolution.

    • If the compound dissolves, add more until a saturated solution is obtained.

    • If it does not dissolve, gently heat the mixture to determine if solubility increases with temperature.

  • Crystallization Methods:

    • Cooling Crystallization: For solvents where the compound is soluble at elevated temperatures but less soluble at room temperature, slowly cool the saturated solution.

    • Anti-solvent Crystallization: For solvents in which the compound is highly soluble, add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to induce crystallization.

    • Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.

  • Analysis: Analyze the resulting solids by microscopy and PXRD to identify the crystal form and morphology obtained from each solvent system.

Q4: What is the importance of understanding the solubility curve?

A4: The solubility curve, a plot of solubility versus temperature, is a critical tool for designing and optimizing a crystallization process.[10] It allows you to:

  • Determine the appropriate solvent system: A solvent with a steep solubility curve is generally preferred for cooling crystallization, as a small change in temperature will result in a significant change in solubility, providing a good driving force for crystallization.

  • Define the operating parameters: The solubility curve helps in determining the optimal starting concentration and temperature, as well as the target final temperature and concentration to achieve the desired yield and crystal properties.

  • Control Supersaturation: By knowing the solubility at different temperatures, you can precisely control the level of supersaturation throughout the process, which is key to controlling nucleation and crystal growth.

References

Technical Support Center: Mitigating Cytotoxicity of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you minimize its cytotoxic effects on normal cells, thereby enhancing the therapeutic window and ensuring the integrity of your experimental results. Our approach is grounded in established principles of toxicology and drug development, offering you scientifically sound and actionable solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity of this compound.

Q1: What are the potential mechanisms driving the cytotoxicity of this compound in normal cells?

A1: While the specific cytotoxic mechanism of this compound may not be fully elucidated, the chemical structure provides clues. The thiazole ring, a common moiety in bioactive compounds, can be associated with the induction of apoptosis and disruption of microtubule assembly.[1] Additionally, many cytotoxic agents exert their effects by inducing oxidative stress, leading to an accumulation of reactive oxygen species (ROS) that damage cellular components.[2][3] It is also plausible that the compound activates intrinsic apoptotic pathways, leading to the activation of caspases, which are key executioners of cell death.[4][5][6]

Q2: How can I determine the optimal, least toxic concentration of the compound for my experiments?

A2: A dose-response experiment is crucial. We recommend performing a cytotoxicity assay (e.g., MTT, LDH release) on your specific normal cell line using a wide range of concentrations. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a concentration that achieves your desired biological effect with minimal impact on cell viability.[7]

Q3: Are there any general strategies to reduce the off-target effects of small molecule inhibitors like this one?

A3: Yes, several strategies can be employed. These include optimizing the compound's concentration and incubation time, utilizing drug delivery systems to target specific cells, and co-administering cytoprotective agents.[8][9][10] Each of these approaches is discussed in detail in our troubleshooting guides.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance to address specific cytotoxicity issues you may encounter.

Guide 1: Optimizing Experimental Parameters

High levels of cytotoxicity in normal cell lines are often the first hurdle. The following steps will guide you in refining your experimental setup.

Issue: Significant cell death observed in normal control cell lines upon treatment.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Perform Dose-Response Assay (e.g., MTT) A->B Step 1 D Optimize Incubation Time A->D Step 2 C Determine IC50 in Normal Cells B->C Analyze E Select Lowest Effective Concentration C->E Inform F Re-evaluate Cytotoxicity D->F Refine E->F G Proceed with Experiment F->G Toxicity Minimized H Consider Advanced Strategies (Guides 2-4) F->H Toxicity Persists

Caption: Workflow for optimizing experimental parameters to reduce cytotoxicity.

Detailed Protocol: Dose-Response Cytotoxicity Assay (MTT)

  • Cell Seeding: Plate your normal cell line in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A starting range of 0.1 µM to 200 µM is often a good starting point. Include a vehicle control (e.g., DMSO).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.

Guide 2: Implementing Advanced Drug Delivery Systems

If optimizing experimental parameters is insufficient, encapsulating the compound in a drug delivery system can significantly reduce systemic toxicity.[11]

Strategy 1: Liposomal Encapsulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate therapeutic agents, protecting them from degradation and controlling their release.[12][13] This can reduce the exposure of normal cells to the free drug.[14]

Experimental Workflow for Liposomal Formulation:

A Select Lipids (e.g., DSPC/Cholesterol) B Prepare Lipid Film A->B C Hydrate with Drug Solution B->C D Form Liposomes (e.g., Sonication) C->D E Characterize Liposomes (Size, Encapsulation Efficiency) D->E F Perform In Vitro Cytotoxicity Assay E->F

Caption: Workflow for preparing and evaluating liposomal drug formulations.

Strategy 2: Nanoparticle-Based Delivery

Biodegradable nanoparticles can act as carriers for therapeutic compounds, offering sustained release and the potential for targeted delivery.[15][16]

Key Considerations for Nanoparticle Formulation:

ParameterDescriptionRationale for Reducing Cytotoxicity
Material Biodegradable polymers (e.g., PLGA, PLA)Minimizes long-term toxicity of the carrier itself.[11]
Size 100-200 nmCan influence biodistribution and cellular uptake.
Surface Modification PEGylationReduces recognition by the immune system and prolongs circulation time.[17][18]

Strategy 3: PEGylation of the Small Molecule

Covalently attaching polyethylene glycol (PEG) chains to a small molecule can improve its solubility, extend its half-life, and reduce its toxicity by altering its pharmacokinetic profile.[19][20][21]

Guide 3: Co-administration of Cytoprotective Agents

Cytoprotective agents are compounds that protect cells from damage.[22][23] Co-administering these with your therapeutic agent can selectively shield normal cells.

Potential Cytoprotective Strategies:

  • Antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E could be beneficial.[3][24]

  • Targeted Pathway Inhibitors: If the compound's toxicity in normal cells relies on a specific signaling pathway that is not essential for its anti-cancer effects, a selective inhibitor for that pathway could be used as a cytoprotectant.[8][25]

Experimental Protocol: Evaluating a Cytoprotective Agent

  • Determine the non-toxic concentration of the cytoprotective agent.

  • Pre-treat normal cells with the cytoprotective agent for a defined period (e.g., 1-2 hours).

  • Add this compound at its cytotoxic concentration.

  • Co-incubate for the desired duration.

  • Assess cell viability using an appropriate assay (e.g., MTT, trypan blue exclusion).

Guide 4: Investigating and Overcoming Cellular Resistance Mechanisms

Normal cells may possess intrinsic mechanisms to counteract the effects of xenobiotics.

Potential Mechanism: ABC Transporter-Mediated Efflux

ATP-binding cassette (ABC) transporters are membrane proteins that can actively pump drugs out of cells, thereby reducing their intracellular concentration and toxicity.[26][27][28][29][30]

Troubleshooting Steps:

  • Assess ABC Transporter Expression: Use RT-PCR or Western blotting to determine the expression levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in your normal cell line.

  • Functional Efflux Assay: Utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to assess their activity in the presence and absence of your compound.

  • Co-administration with an ABC Transporter Inhibitor: If efflux is confirmed, co-treating with a known inhibitor (e.g., verapamil for P-gp) may increase the intracellular concentration of your compound. Caution: This will likely also increase its cytotoxicity, so a careful dose-response study is essential.

Signaling Pathway Analysis: Apoptosis Induction

Understanding how the compound induces apoptosis can reveal opportunities for intervention.

A Drug Treatment B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3/7 Activation E->F G Apoptosis F->G

Caption: A simplified intrinsic apoptosis pathway that may be activated by cytotoxic compounds.[5][31][32]

Experimental Validation:

  • Caspase Activity Assays: Use commercially available kits to measure the activity of key caspases (e.g., caspase-3, -9) following treatment.[33]

  • Western Blotting: Probe for the cleavage of PARP, a substrate of activated caspase-3.

By systematically working through these troubleshooting guides, you can develop a rational approach to minimizing the cytotoxicity of this compound in your normal cell models, leading to more reliable and translatable research outcomes.

III. References

  • Barrera, G. et al. (1993). Journal of Controlled Release, 23(2), 101-112.

  • Jahan, S. T. et al. (2017). Journal of Biomedical Materials Research Part A, 105(12), 3463-3476.

  • Afzal, O. et al. (2022). Journal of Drug Delivery Science and Technology, 74, 103525.

  • Walsh Medical Media. (n.d.). Targeted Drug Delivery Systems Innovations in Nanoparticle Design.

  • Iqbal, J. et al. (2023). Targeted Drug Delivery System Using Nano Technology.

  • Fulda, S., & Debatin, K. M. (2006). Madame Curie Bioscience Database. NCBI.

  • Singh, P. et al. (2022). Current Medicinal Chemistry, 29(26), 4589-4623.

  • Uetrecht, J. (2004). Current Drug Metabolism, 5(5), 369-377.

  • Gupta, S. C. et al. (2021). Molecular and Integrative Toxicology, 73-113.

  • Li, W. et al. (2025). Journal of Nanobiotechnology, 23(1), 1-17.

  • Boatright, K. M., & Salvesen, G. S. (2003). Current Opinion in Cell Biology, 15(6), 725-731.

  • Bartneck, M. et al. (2014). Nanomedicine: Nanotechnology, Biology and Medicine, 10(6), 1209-1220.

  • Webb, M. S. et al. (1995). Journal of Liposome Research, 5(3), 523-547.

  • Sprick, M. R. et al. (2002). The EMBO Journal, 21(10), 2465-2475.

  • Gabizon, A. et al. (2018). Journal for ImmunoTherapy of Cancer, 6(1), 1-13.

  • ScienceDirect. (2024). Liposomal toxicity reduction: Significance and symbolism.

  • Pop, C., & Salvesen, G. S. (2009). The Journal of Cell Biology, 187(5), 771-781.

  • Troy, C. M., & Salvesen, G. S. (2008). Biochemical Society Transactions, 36(Pt 1), 11-15.

  • Fishburn, C. S. (2008). Pharmaceutical Technology, 32(7), 86-94.

  • Nguyen, T. T. et al. (2025). RSC Advances, 15(31), 21567-21578.

  • Cheok, C. F. (2012). Cell Cycle, 11(10), 1848-1850.

  • Wang, Y. J. et al. (2011). Current Drug Metabolism, 12(7), 609-620.

  • Giltrap, A. M. et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7174-7177.

  • Suk, J. S. et al. (2016). Advanced Drug Delivery Reviews, 99(Pt A), 28-51.

  • O'Brien, P. J. et al. (2012). Critical Reviews in Toxicology, 42(8), 665-702.

  • Al-Amin, M. et al. (2024). Journal of Pharmaceutical Investigation, 54(4), 1-28.

  • Eftekhari, A. et al. (2015). Xenobiotica, 45(9), 794-802.

  • Biopharma PEG. (2020). PEGylation of Small Molecule Drugs.

  • Alimohammadi, R. et al. (2020). Iranian Journal of Basic Medical Sciences, 23(10), 1289-1298.

  • Zhu, Z. et al. (2022). Journal of Hematology & Oncology, 15(1), 1-20.

  • Ates, B. et al. (2023). Medicina, 59(11), 1957.

  • Sharom, F. J. (2007). Current Opinion in Drug Discovery & Development, 10(5), 571-580.

  • Veronese, F. M., & Pasut, G. (2005). Drug Discovery Today, 10(21), 1451-1458.

  • Obushak, M. et al. (2018). Ukr. Biochem. J., 90(5), 78-85.

  • BenchChem. (2025). Minimizing DKM 2-93 cytotoxicity in normal cells.

  • Chen, Z. et al. (2022). Frontiers in Pharmacology, 13, 951641.

  • Cordero-Pérez, P. et al. (2015). Annals of Hepatology, 14(6), 861-869.

  • BenchChem. (2025). Strategies to minimize Jak-IN-14 cytotoxicity in primary cells.

  • Chan, L. M. et al. (2004). Marine Environmental Research, 58(2-5), 639-643.

  • D'hooghe, M., & Dejaegher, Y. (2022). Molecules, 27(19), 6653.

  • Open Access Pub. (n.d.). Cytoprotective Agents.

  • Blagosklonny, M. V. (2023). Oncotarget, 14, 185-197.

  • Kumar, S. et al. (2016). Pharmacological Research, 114, 146-158.

  • Csupor, D. (2023). Pharmaceuticals, 16(6), 844.

  • Corrias, A. et al. (1990). Annals of Allergy, 64(2 Pt 2), 225-229.

  • Tarnawski, A. S. et al. (1988). Drugs, 35 Suppl 3, 12-21.

  • BenchChem. (n.d.). Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols.

  • Rather, R. A., & Bhagat, M. (2018). Medical Oncology, 35(2), 14.

  • Janecka, A. et al. (2025). European Journal of Medicinal Chemistry, 284, 117006.

References

Technical Support Center: Purification of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (CAS 1814897-92-1).[1][2][3][4][5][6] This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this complex molecule.

Introduction: Understanding the Purification Challenges

This compound is a leucine derivative with a molecular weight of 368.45 g/mol and the chemical formula C16H24N4O4S.[1][2][6] Its structure presents several purification challenges:

  • Multiple Functional Groups: The molecule contains a carboxylic acid, two amide linkages, a piperidine ring, and a thiazole ring. These groups can participate in various intermolecular interactions, leading to complex impurity profiles and challenging separations.

  • Chirality: The presence of an L-leucine moiety introduces a chiral center. The primary challenge is to remove the D-leucine diastereomer and other related chiral impurities that may have formed during synthesis.

  • Polarity: The combination of polar functional groups suggests that this compound is likely polar, which can make it difficult to retain on traditional reversed-phase chromatography columns.[7][8]

  • Solubility: The compound is soluble in DMSO, but its solubility in other common laboratory solvents may be limited, which can complicate the choice of purification techniques.[1][2][6]

This guide will address these challenges with practical, evidence-based solutions.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 1814897-92-1[1][3][4][5]
Molecular Formula C16H24N4O4S[1][2][6]
Molecular Weight 368.45[1][2][6]
Appearance White to off-white solid[1][2][6]
Solubility DMSO: 100 mg/mL (with sonication)[1][2][6]

Frequently Asked Questions (FAQs)

Q1: My initial purification by standard reversed-phase HPLC is giving poor separation of a key impurity. What could be the issue and how can I improve it?

A1: The co-elution of impurities in reversed-phase chromatography is a common issue, especially with polar molecules.[7] Here's a breakdown of the likely causes and a systematic approach to improving your separation:

Causality: Standard C18 columns rely on hydrophobic interactions for separation.[9][10][11] If your target compound and a key impurity have similar polarities, they will not be well-resolved. The presence of multiple polar functional groups in this compound can lead to insufficient retention and poor peak shape on traditional reversed-phase columns.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC separation.

Detailed Protocol: Mobile Phase Modification

  • pH Adjustment: The carboxylic acid and thiazole nitrogen have ionizable protons. Adjusting the mobile phase pH can alter the ionization state of your compound and impurities, leading to changes in retention time.

    • Recommendation: Start with a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid, making the molecule more hydrophobic and increasing its retention on a C18 column.

  • Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity due to its ability to act as a hydrogen bond donor and acceptor.

    • Recommendation: Perform scouting runs with both acetonitrile and methanol as the organic modifier to assess changes in selectivity.

  • Ion-Pairing Agents: For highly polar compounds that are still poorly retained, adding an ion-pairing agent can improve retention and resolution.[9]

    • Recommendation: Consider adding an ion-pairing agent like heptafluorobutyric acid (HFBA) for improved retention of the protonated amine.

Q2: I'm concerned about the presence of the D-leucine diastereomer. How can I detect and remove it?

A2: The presence of the D-leucine diastereomer is a critical purity issue. Its detection and removal require specialized techniques.

Detection:

  • Chiral HPLC: This is the most definitive method for separating and quantifying diastereomers. You will need a chiral stationary phase (CSP).

  • NMR Spectroscopy: High-field NMR, potentially with the use of chiral shift reagents, can sometimes distinguish between diastereomers.

Removal:

  • Preparative Chiral HPLC: This is the most direct method for separating the diastereomers on a larger scale.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting your racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to differences in their solubility.[12][13][14]

Experimental Protocol: Diastereomeric Salt Crystallization

  • Select a Resolving Agent: Choose a chiral acid or base that will form a salt with your compound. For the carboxylic acid on the leucine moiety, a chiral amine would be a suitable choice. Conversely, for the basic nitrogen on the thiazole, a chiral acid like tartaric acid derivatives could be effective.[12][13]

  • Solvent Screening: Screen a variety of solvents to find one in which the diastereomeric salts have significantly different solubilities.

  • Crystallization: Dissolve your compound and the resolving agent in the chosen solvent at an elevated temperature and allow it to cool slowly to promote crystallization of the less soluble diastereomeric salt.

  • Isolation and Liberation: Isolate the crystals by filtration. Then, liberate the desired enantiomer from the salt by treatment with an acid or base.

Q3: My purified product is a sticky solid and difficult to handle. How can I obtain a crystalline material?

A3: Obtaining a crystalline solid is often crucial for ease of handling, stability, and consistent formulation. The amorphous nature of your product is likely due to the presence of residual solvents or impurities that inhibit crystallization.

Causality: The multiple rotatable bonds and functional groups capable of hydrogen bonding in this compound can lead to the formation of a disordered, amorphous solid.

Troubleshooting Strategies:

  • Solvent and Anti-Solvent Crystallization:

    • Dissolve your compound in a good solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.

    • Slowly add an anti-solvent (a solvent in which your compound is poorly soluble, e.g., water, hexane, or diethyl ether) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then to 4°C to induce crystallization.

  • Vapor Diffusion:

    • Dissolve your compound in a small amount of a volatile good solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a larger volume of a volatile anti-solvent.

    • The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting crystal growth.

  • Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

Visualization of Crystallization Process:

Caption: General workflow for inducing crystallization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Broad peaks in HPLC - Secondary interactions with the stationary phase- Column overload- Poorly chosen mobile phase- Add a stronger acid (e.g., TFA) to the mobile phase- Reduce the sample injection volume- Screen different organic modifiers (acetonitrile vs. methanol)
Low recovery after purification - Compound insolubility in the mobile phase- Adsorption to the stationary phase- Degradation during purification- Ensure your compound is fully dissolved in the mobile phase before injection- Use a mobile phase with a higher percentage of organic solvent- Check the stability of your compound under the purification conditions (e.g., acidic pH)
Inconsistent batch-to-batch purity - Variation in crude material quality- Inconsistent purification method application- Thoroughly characterize your crude material before purification- Standardize your purification protocol and ensure consistent application

References

Technical Support Center: Navigating and Overcoming Resistance to (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. This guide is designed to provide in-depth troubleshooting and experimental strategies for overcoming resistance to this novel compound in cancer cell lines. Drawing from established principles in cancer biology and drug development, this resource will help you diagnose, understand, and address resistance mechanisms encountered in your research.

Introduction: Understanding the Mechanism of Action

This compound is a peptidomimetic compound designed to function as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2][3] IAPs are a family of proteins that play a crucial role in cell survival by inhibiting caspases, the key executioners of apoptosis (programmed cell death). In many cancers, IAPs are overexpressed, leading to the suppression of apoptosis and contributing to tumor growth and chemoresistance.[3][4]

This compound mimics the N-terminal "AVPI" motif of the endogenous IAP inhibitor, Smac/DIABLO, enabling it to bind to the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly XIAP, cIAP1, and cIAP2.[2][3][4] This binding event displaces caspases from the inhibitory grip of IAPs, thereby promoting apoptosis in cancer cells.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the initial phases of experimentation with this compound.

Q1: What is the expected cellular phenotype after treating sensitive cancer cells with this compound?

A1: In sensitive cancer cell lines, treatment should lead to a dose-dependent increase in apoptosis. This can be observed through various assays, including:

  • Caspase-3/7 activation: A significant increase in the activity of these executioner caspases.

  • Annexin V/Propidium Iodide (PI) staining: An increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI double-positive cells (late apoptosis/necrosis).

  • PARP cleavage: Western blot analysis showing the cleavage of Poly (ADP-ribose) polymerase (PARP) from its full-length form to its cleaved, inactive form.

  • Decrease in cell viability: Assays such as MTT, MTS, or CellTiter-Glo will show a reduction in viable cell numbers.

Q2: My cancer cell line of interest shows little to no response to the compound, even at high concentrations. What are the potential reasons?

A2: This suggests intrinsic resistance. Potential underlying mechanisms include:

  • Low IAP expression: The target IAPs (XIAP, cIAP1/2) may be expressed at very low levels in your cell line, rendering an IAP antagonist ineffective.

  • Mutations in IAP proteins: Although rare, mutations in the BIR domains of IAPs could prevent the compound from binding effectively.

  • Dominant pro-survival signaling: Strong activation of alternative survival pathways (e.g., NF-κB, PI3K/Akt/mTOR) can override the pro-apoptotic signal from IAP inhibition.[5]

  • High levels of anti-apoptotic Bcl-2 family proteins: Overexpression of proteins like Bcl-2, Bcl-xL, or Mcl-1 can block apoptosis downstream of IAP inhibition.

Q3: I initially observed a good response, but the cancer cells have developed resistance over time. What could be happening?

A3: This is a classic case of acquired resistance. The most common mechanisms include:

  • Upregulation of IAP proteins: The cancer cells may have adapted by increasing the expression of the target IAPs, requiring higher concentrations of the compound to achieve the same effect.

  • Activation of compensatory survival pathways: Similar to intrinsic resistance, the cells may have activated other signaling pathways to evade apoptosis.

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cells, reducing its intracellular concentration.

  • Alterations in downstream apoptotic machinery: Mutations or altered expression of proteins downstream of IAPs, such as caspases or Bcl-2 family members, can also confer resistance.

Troubleshooting Guide for Overcoming Resistance

This section provides structured troubleshooting steps and experimental workflows to address resistance to this compound.

Issue 1: Lack of Response in a Naive Cancer Cell Line (Intrinsic Resistance)

Step 1: Confirm Target Expression

  • Rationale: The presence of the drug's target is a prerequisite for its activity.

  • Protocol: Perform a baseline characterization of your cell line's proteome.

    • Western Blotting: Quantify the expression levels of XIAP, cIAP1, and cIAP2. Include a sensitive cell line as a positive control.

    • qRT-PCR: Analyze the mRNA expression levels of the corresponding IAP genes.

Step 2: Assess Downstream Apoptotic Readiness

  • Rationale: Even if IAPs are inhibited, the cell must be primed for apoptosis. High levels of anti-apoptotic Bcl-2 family proteins can block the process.

  • Protocol:

    • Western Blotting: Profile the expression of key Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak).

    • BH3 Profiling: This functional assay can determine the mitochondrial apoptotic priming of your cells.

Step 3: Investigate Pro-Survival Signaling Pathways

  • Rationale: Constitutively active survival pathways can render cells resistant to pro-apoptotic stimuli.

  • Protocol:

    • Western Blotting: Examine the phosphorylation status (as a marker of activation) of key proteins in survival pathways, such as Akt, mTOR, and NF-κB (p65).

Experimental Workflow for Diagnosing Intrinsic Resistance

Caption: Diagnostic workflow for intrinsic resistance.

Issue 2: Development of Resistance in a Previously Sensitive Cell Line (Acquired Resistance)

Step 1: Verify Compound Integrity and Activity

  • Rationale: Before investigating complex biological mechanisms, ensure the compound is active and the experimental setup is correct.

  • Protocol:

    • Activity Assay: Test the current batch of the compound on a sensitive, low-passage parental cell line to confirm its potency.

    • LC-MS Analysis: If in doubt, verify the chemical identity and purity of your compound stock.

Step 2: Compare Parental and Resistant Cell Lines

  • Rationale: A comparative analysis can pinpoint the molecular changes that have occurred in the resistant cells.

  • Protocol:

    • Western Blotting: Compare the expression levels of IAPs, Bcl-2 family proteins, and key survival pathway proteins between the parental and resistant lines.

    • Drug Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) to assess drug efflux activity.

    • RNA Sequencing: For a comprehensive, unbiased view, perform RNA-seq to identify differentially expressed genes.

Step 3: Test Combination Therapies

  • Rationale: Based on the findings from Step 2, rationally design combination therapies to overcome the identified resistance mechanism.

Data Presentation: Potential Combination Strategies

Resistance MechanismProposed Combination PartnerRationale
Upregulation of Bcl-2/Bcl-xLVenetoclax (ABT-199) or other BH3 mimeticsDirectly inhibits anti-apoptotic Bcl-2 family proteins, restoring the cell's ability to undergo apoptosis.
Activation of PI3K/Akt/mTOR PathwayPI3K inhibitors (e.g., Idelalisib), mTOR inhibitors (e.g., Everolimus)Blocks the pro-survival signals that are compensating for IAP inhibition.
Increased Drug Efflux (P-gp)P-glycoprotein inhibitors (e.g., Verapamil, Tariquidar)Increases the intracellular concentration of the IAP antagonist by blocking its removal from the cell.
Upregulation of cIAP1/2Standard-of-care chemotherapies (e.g., Doxorubicin)Many chemotherapies can induce cellular stress and further sensitize cells to apoptosis, potentially overcoming increased IAP levels.

Experimental Workflow for Overcoming Acquired Resistance

Caption: Workflow for addressing acquired resistance.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Protein Expression Analysis
  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-XIAP, anti-cIAP1, anti-Bcl-2, anti-p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate for the desired time period (e.g., 48, 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Add solubilization buffer (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathway Overview

IAP-Mediated Apoptosis Regulation and Resistance Pathways

G cluster_0 Apoptotic Stimuli cluster_1 IAP-Caspase Interaction cluster_2 Drug Action cluster_3 Resistance Mechanisms Apoptotic_Stimuli Apoptotic_Stimuli Caspases Caspases (e.g., Caspase-3) Apoptotic_Stimuli->Caspases Activation IAPs IAPs (XIAP, cIAP1/2) IAPs->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Drug This compound Drug->IAPs Inhibition Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Apoptosis Inhibition PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Inhibition Drug_Efflux Drug Efflux Pumps Drug_Efflux->Drug Reduces intracellular concentration

References

Technical Support Center: Enhancing the Bioavailability of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating this novel leucine derivative. Our goal is to provide you with the foundational knowledge and practical troubleshooting guidance to enhance the oral bioavailability of your formulations. Given that this is a new chemical entity, we will build our recommendations on established principles of pharmaceutical sciences for compounds with potentially poor solubility and permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a novel leucine derivative.[1][2][3] As a starting point for any formulation work, it is crucial to understand its fundamental physicochemical properties.

PropertyValueSource
Molecular FormulaC16H24N4O4S[1]
Molecular Weight368.45 g/mol [1]
AppearanceWhite to off-white solid[1][2]
CAS Number1814897-92-1[1][4]

Preliminary solubility assessments indicate high solubility in DMSO (100 mg/mL with sonication).[1][2] However, its aqueous solubility, a key determinant of oral bioavailability, is likely to be low and should be experimentally determined early in your development process.

Q2: What are the likely challenges in achieving good oral bioavailability with this compound?

For many new chemical entities, including derivatives like this one, the primary obstacles to achieving adequate oral bioavailability are poor aqueous solubility and/or low membrane permeability. Low solubility leads to a slow dissolution rate in the gastrointestinal fluids, while low permeability hinders the drug's ability to cross the intestinal epithelium and enter systemic circulation.[5][6]

Q3: What are the initial steps I should take to characterize the bioavailability-limiting factors for this compound?

A systematic approach is key. We recommend the following initial experimental workflow:

Caption: Initial workflow for characterizing bioavailability-limiting factors.

This initial characterization will help you classify the compound, similar to the Biopharmaceutics Classification System (BCS), and tailor your formulation strategy accordingly.[7]

Q4: What are the main strategies to enhance the bioavailability of poorly soluble drugs?

There are several established techniques to improve the bioavailability of compounds with low aqueous solubility. These can be broadly categorized as:

  • Physical Modifications: Micronization and nanonization to increase the surface area for dissolution.[6][8]

  • Chemical Modifications: Salt formation or creating prodrugs to alter physicochemical properties.[6][8]

  • Formulation Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier to improve wettability and dissolution.[5][8]

    • Lipid-Based Formulations: Utilizing systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to present the drug in a solubilized state.[5][9]

    • Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.[8][10]

The choice of strategy will depend on the specific properties of this compound and the desired dosage form characteristics.[5][8]

Troubleshooting Guides

Issue 1: Poor and Variable Dissolution Profiles

Symptom: You observe low drug release and high variability between batches in your initial dissolution tests.

Potential Causes & Solutions:

  • Poor Wettability: The drug powder may be hydrophobic, preventing efficient interaction with the dissolution medium.

    • Solution: Incorporate a wetting agent or surfactant into your formulation.[6] Even at concentrations below the critical micelle concentration, surfactants can significantly improve dissolution by enhancing wetting.[6]

  • Particle Agglomeration: Fine particles can clump together, reducing the effective surface area for dissolution.

    • Solution: Consider wet granulation to produce more uniform granules with better flow and dissolution properties. Also, ensure adequate mixing and the use of glidants like colloidal silicon dioxide.[11]

  • Inadequate Excipient Selection: The chosen fillers or binders may not be optimal for promoting disintegration and dissolution.

    • Solution: Experiment with different superdisintegrants (e.g., croscarmellose sodium, sodium starch glycolate) to facilitate rapid tablet breakup.

Experimental Protocol: Screening for Disintegrants

  • Prepare several small-scale formulations of this compound with a fixed drug load and different superdisintegrants at varying concentrations (e.g., 2%, 4%, 6% w/w).

  • Compress tablets of similar hardness for each formulation.

  • Perform dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid).

  • Compare the dissolution profiles to identify the most effective disintegrant and its optimal concentration.

Issue 2: Low Permeability in In Vitro Models

Symptom: Your Caco-2 or PAMPA assay results indicate low apparent permeability (Papp).

Potential Causes & Solutions:

  • Intrinsic Molecular Properties: The compound's size, polarity, and hydrogen bonding capacity may limit its passive diffusion across cell membranes.

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low in vitro permeability.

Solutions Based on Findings:

  • If Efflux is Confirmed: Consider formulating with excipients that are known to inhibit P-gp, such as certain grades of polyethylene glycol (PEG), polysorbates (e.g., Tween 80), or natural compounds like quercetin.

  • If Passive Permeability is Low: Explore the use of permeation enhancers. These are excipients that transiently and reversibly alter the integrity of the intestinal epithelium to allow for greater drug passage.[10] Lipid-based formulations can also improve permeability by creating a favorable environment for partitioning of lipophilic drugs into the cell membrane.[7]

Issue 3: Formulation Instability

Symptom: You observe degradation of the active pharmaceutical ingredient (API) or changes in the physical properties of the dosage form during stability studies.

Potential Causes & Solutions:

  • API Sensitivity: The compound may be susceptible to degradation by heat, light, or moisture.

    • Solution: Conduct forced degradation studies to identify the degradation pathways. Based on the results, implement protective measures such as using opaque packaging, controlling humidity during manufacturing and storage, and adding antioxidants if oxidative degradation is observed.[12]

  • Drug-Excipient Incompatibility: The API may be reacting with one or more of the excipients in the formulation.[13]

    • Solution: Perform compatibility studies by mixing the API with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze the samples at regular intervals using a stability-indicating HPLC method to detect any degradation.

Data Summary: Example Excipient Compatibility Study

ExcipientAPI:Excipient RatioConditionTime (Weeks)Purity (%)Observations
Microcrystalline Cellulose1:140°C/75% RH499.8No significant change
Lactose Monohydrate1:140°C/75% RH495.2Browning observed, new impurity peak at RRT 1.2
Magnesium Stearate1:2040°C/75% RH499.7No significant change

This data would suggest an incompatibility with lactose, prompting its replacement in the formulation.

Conclusion

Enhancing the bioavailability of a new chemical entity like this compound requires a methodical and evidence-based approach. By systematically characterizing its physicochemical properties, identifying the rate-limiting factors for absorption, and applying targeted formulation strategies, you can overcome the challenges of poor solubility and permeability. This guide provides a starting framework for your development efforts. For further in-depth support, please do not hesitate to contact our application science team.

References

Technical Support Center: (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine (TPC-L-Leucine) Assay Interference

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, hereafter referred to as TPC-L-Leucine for brevity. This guide is designed to help you, as a drug development professional or research scientist, anticipate and troubleshoot common assay interference problems associated with this and structurally related molecules.

Given its chemical structure—featuring a thiazole ring, a common motif in medicinal chemistry—TPC-L-Leucine holds potential for various biological activities.[1][2] However, these same structural features can also lead to non-specific interactions and assay artifacts, which, if not identified early, can consume significant resources.[3][4] This guide provides structured FAQs and in-depth troubleshooting protocols to ensure the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for TPC-L-Leucine is steep, has a high Hill slope, or shows poor reproducibility. What is the likely cause?

A: This behavior is often a hallmark of compound aggregation.[5] At concentrations above a critical threshold, small molecules can self-associate to form colloidal aggregates that non-specifically inhibit enzymes by sequestering them on the aggregate surface.[3][5] This phenomenon is highly sensitive to minor changes in experimental conditions, leading to poor reproducibility. We recommend performing a detergent-based disaggregation assay (see Troubleshooting Guide 2).

Q2: I'm observing high background signals or a complete loss of signal in my fluorescence-based assay. Could TPC-L-Leucine be interfering?

A: Yes, this is a strong possibility. Compounds with conjugated aromatic systems, like the thiazole ring in TPC-L-Leucine, may exhibit intrinsic fluorescence (autofluorescence) or act as quenchers.[6][7] Autofluorescence can increase the background signal if the compound's emission spectrum overlaps with that of your assay's reporter fluorophore.[6] Conversely, quenching can occur via an inner filter effect, where the compound absorbs light at the excitation or emission wavelength of the fluorophore, leading to a decreased signal.[6] See Troubleshooting Guide 1 for a protocol to test for these effects.

Q3: TPC-L-Leucine shows activity across multiple, unrelated assays. Is this a sign of a promiscuous compound?

A: Yes, this is a significant red flag. Apparent activity in unrelated assays suggests a non-specific mechanism of action. Thiazole-containing compounds can sometimes be classified as Pan-Assay Interference Compounds (PAINS).[8][9] PAINS often act through mechanisms like chemical reactivity (e.g., with cysteine residues in proteins), redox cycling, or aggregation rather than specific, targeted binding.[10][11] It is crucial to run counter-screens and orthogonal assays to rule out these artifacts early.[7][12]

Q4: In my LC-MS/MS assay, the signal for TPC-L-Leucine is suppressed or highly variable when I use a biological matrix (e.g., plasma) compared to a simple buffer. What's happening?

A: You are likely encountering a "matrix effect."[13][14] This is a common issue in LC-MS/MS where co-eluting endogenous components from the biological sample (like phospholipids or salts) interfere with the ionization of the analyte in the mass spectrometer's source.[14][15] This can lead to either ion suppression (most common) or enhancement, causing inaccurate quantification.[14] Refer to Troubleshooting Guide 4 for strategies to diagnose and mitigate matrix effects.

Q5: How can I proactively minimize non-specific binding of TPC-L-Leucine in my biochemical assay?

A: Non-specific binding (NSB) to assay plates, tubes, or proteins can be a major source of error.[16] Proactive steps include adding a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to your assay buffer, including a blocking protein like Bovine Serum Albumin (BSA), and optimizing the buffer's pH and ionic strength.[17][18] These additives help prevent hydrophobic interactions and saturate non-specific binding sites on surfaces.[17]

Troubleshooting Guides

Guide 1: Deconvoluting Optical Interference in Spectroscopic Assays

This guide provides a systematic workflow to determine if TPC-L-Leucine is interfering with your absorbance or fluorescence-based assay readout.

Workflow Diagram: Optical Interference Testing

cluster_0 Step 1: Baseline Spectral Scan cluster_1 Step 2: Interference Check cluster_2 Step 3: Mitigation Strategy Start Prepare TPC-L-Leucine in Assay Buffer at Highest Test Concentration Scan Scan Absorbance & Emission Spectra (Across Assay Wavelengths) Start->Scan Check Does Compound Absorb or Fluoresce at Assay Excitation/Emission Wavelengths? Scan->Check Yes Yes: Potential Interference Check->Yes No No: Interference Unlikely Check->No Mitigate Run 'Compound-Only' Control (No Enzyme/Substrate) Yes->Mitigate Orthogonal Consider Orthogonal Assay (e.g., Luminescence, LC-MS) No->Orthogonal Proceed with validation Subtract Subtract Background Signal from All Wells Mitigate->Subtract Subtract->Orthogonal

Caption: A decision-making workflow for identifying and mitigating optical interference.

Experimental Protocol: Interference Testing
  • Preparation: Prepare a solution of TPC-L-Leucine in your final assay buffer at the highest concentration used in your experiments. Also prepare a "buffer-only" blank.

  • Absorbance Scan: Using a spectrophotometer, run a full absorbance scan (e.g., 250-700 nm) of the TPC-L-Leucine solution and the buffer blank.

  • Fluorescence Scan: Using a spectrofluorometer, excite the TPC-L-Leucine solution at your assay's excitation wavelength and scan the emission spectrum. Then, set the emission detector to your assay's emission wavelength and scan a range of excitation wavelengths.

  • Analysis:

    • Quenching Check: Compare the absorbance spectrum to your assay's excitation and emission wavelengths. Significant absorbance at these wavelengths indicates a high risk of an inner filter effect.[6]

    • Autofluorescence Check: Examine the emission scan. If a significant signal is detected at your assay's emission wavelength, the compound is autofluorescent.[6][7]

  • Mitigation: If interference is detected, run a parallel control plate in every experiment containing only buffer and TPC-L-Leucine at all tested concentrations. Subtract the average signal from this control plate from your experimental data to correct for the interference.[7] If the interference is severe, switching to an orthogonal assay with a different detection method is the most robust solution.[6][7]

Guide 2: Identifying and Mitigating Compound Aggregation

Compound aggregation is a frequent cause of non-specific, promiscuous inhibition that can be mistaken for genuine activity.[3][5] This protocol helps confirm if TPC-L-Leucine is acting as an aggregator.

Experimental Protocol: Detergent Disaggregation Assay

The core principle is that non-ionic detergents disrupt the colloidal aggregates, restoring enzyme activity and causing a characteristic shift in the IC50 curve.[5][19]

  • Assay Setup: Prepare two identical sets of dose-response curves for TPC-L-Leucine.

    • Set A (Standard): Use your standard, validated assay buffer.

    • Set B (Detergent): Use the same assay buffer supplemented with 0.01-0.1% (w/v) Triton X-100 or Tween-20.[5][19]

  • Execution: Run both assays simultaneously under identical conditions (temperature, incubation time, etc.).

  • Data Analysis: Plot the dose-response curves for both sets.

    • Interpretation 1 (Aggregator): If TPC-L-Leucine is an aggregator, you will observe a significant rightward shift in the IC50 value (i.e., a loss of potency) in the presence of detergent. In some cases, the inhibitory activity may be completely abolished.[19]

    • Interpretation 2 (Specific Inhibitor): If the compound is a specific, non-aggregating inhibitor, the IC50 curves with and without detergent should be nearly identical.

Data Interpretation Table
Observation in Detergent AssayLikely MechanismNext Steps
>10-fold rightward shift in IC50 Compound Aggregation Deprioritize compound; flag as artifact.[3]
No significant change in IC50 Specific Binding Proceed with further validation.
Minor (<5-fold) shift in IC50 Ambiguous May indicate weak aggregation or detergent effects on the target protein. Perform orthogonal tests.
Guide 3: Ruling Out Non-Specific Binding and Reactivity

This guide helps differentiate true inhibitors from compounds that bind non-specifically or are chemically reactive.

Workflow Diagram: Non-Specific Interaction Triage

Start Initial Hit Observed for TPC-L-Leucine Enzyme_Titre Perform Enzyme Titration Assay (Vary [Enzyme] 10-fold) Start->Enzyme_Titre Pre_Incubate Test for Time-Dependent Inhibition (Pre-incubate compound with enzyme) Start->Pre_Incubate Orthogonal_Assay Confirm with Orthogonal Assay (e.g., SPR, ITC, Thermal Shift) Enzyme_Titre->Orthogonal_Assay If IC50 is independent of [Enzyme] Non_Stoich IC50 shifts right with higher [Enzyme] -> Non-stoichiometric inhibition Pre_Incubate->Orthogonal_Assay If IC50 is independent of time Reactive IC50 decreases with pre-incubation time -> Potential covalent/reactive compound Conclusion Prioritize Compound for Further Study Orthogonal_Assay->Conclusion

Caption: Triage process to distinguish specific inhibitors from non-specific actors.

Experimental Protocols
  • Enzyme Concentration Titration:

    • Rationale: The IC50 of a specific, reversible inhibitor should be independent of the enzyme concentration. In contrast, the apparent potency of non-stoichiometric inhibitors (like aggregators or highly "sticky" compounds) will decrease as the enzyme concentration is raised.[19]

    • Procedure: Measure the IC50 of TPC-L-Leucine at your standard enzyme concentration and at a 10-fold higher enzyme concentration. Ensure the reaction remains in the linear range by adjusting the reaction time if necessary. A significant rightward shift in the IC50 at the higher enzyme concentration points to a non-stoichiometric binding mode.[19]

  • Pre-incubation Time-Dependency Test:

    • Rationale: Many reactive compounds, particularly those containing electrophilic groups that can form covalent bonds with nucleophilic residues (like cysteine) on a protein, exhibit time-dependent inhibition.[10][20]

    • Procedure: Measure the IC50 of TPC-L-Leucine under two conditions: (1) with no pre-incubation (compound added just before substrate) and (2) after pre-incubating the compound with the enzyme for 30-60 minutes before adding the substrate. A significant leftward shift in IC50 after pre-incubation suggests a reactive or slow-binding compound that warrants further investigation.

Guide 4: Assessing and Mitigating Matrix Effects in LC-MS/MS

For quantitative bioanalysis, ensuring that the sample matrix does not interfere with measurement is critical for accuracy and reproducibility.[13][14]

Experimental Protocol: Quantitative Matrix Effect Assessment

This protocol, adapted from regulatory guidance, quantitatively determines the degree of ion suppression or enhancement.[15]

  • Prepare Three Sample Sets:

    • Set 1 (Neat Solution): Spike TPC-L-Leucine and its internal standard (IS) into the final mobile phase solvent.

    • Set 2 (Post-Extraction Spike): Process blank biological matrix (e.g., plasma from at least 6 different sources) through your entire sample preparation workflow (e.g., protein precipitation, solid-phase extraction). Spike TPC-L-Leucine and IS into the final, clean extract.

    • Set 3 (Pre-Extraction Spike): Spike TPC-L-Leucine and IS into the blank biological matrix before starting the sample preparation workflow. (This set is used to determine recovery, not the matrix effect itself).

  • Analysis and Calculation:

    • Analyze all samples by LC-MS/MS.

    • Calculate the Matrix Factor (MF) for each lot of the biological matrix:

      • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • Calculate the IS-Normalized MF .

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15% for the method to be considered robust.

Mitigation Strategies for Matrix Effects
StrategyPrincipleWhen to Use
Improve Chromatographic Separation Separate TPC-L-Leucine from co-eluting matrix components (especially phospholipids).When post-column infusion shows ion suppression in a specific region of the chromatogram.[14]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is chemically identical and co-elutes with the analyte, experiencing the same matrix effects, thus providing the most accurate correction.Gold standard for all quantitative LC-MS/MS assays.[14]
Enhance Sample Cleanup Employ more rigorous extraction methods (e.g., switch from protein precipitation to solid-phase extraction or liquid-liquid extraction) to remove more interfering components.If matrix effects are severe and chromatography cannot resolve them.
Dilute the Sample Diluting the sample with a clean solvent reduces the concentration of matrix components.When the analyte concentration is high enough to withstand dilution without falling below the limit of quantification.[21]

By systematically applying these troubleshooting guides, researchers can confidently identify and address common assay interferences, ensuring that the biological data generated for TPC-L-Leucine is both accurate and reliable.

References

Validation & Comparative

A Comparative Guide to (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine and Other Thiazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation in a wide array of approved drugs, from anticancer and antimicrobial to anti-inflammatory and antidiabetic therapies.[3][4][5] This guide provides a comparative analysis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine , a novel thiazole derivative, alongside other pertinent thiazole-based compounds that have shown promise in preclinical studies.

While specific experimental data for this compound is not yet publicly available, its structural features—a central thiazole ring, a piperidine-1-carboxamide linker, and an L-leucine appendage—suggest potential biological activities, particularly in the realms of oncology and enzyme inhibition. This guide will, therefore, establish a framework for its comparative evaluation by examining structurally related thiazole derivatives with known biological profiles. We will delve into the methodologies for assessing their efficacy and elucidating their mechanisms of action, providing researchers with the tools to contextualize the performance of this and other novel thiazole compounds.

Structural Overview and Rationale for Comparison

The molecular architecture of this compound suggests a modular design, where each component may contribute to its overall biological effect. The 2-aminothiazole core is a common pharmacophore in many biologically active molecules.[6][7] The piperidine-1-carboxamide linker provides a flexible yet constrained connection to the L-leucine moiety, which may influence cell permeability, target engagement, and metabolic stability. The conjugation of amino acids to pharmacophores has been reported to enhance pharmacological activity and improve drug-like properties.[8]

For a meaningful comparative analysis, we have selected a panel of thiazole derivatives that share key structural motifs with our lead compound and have demonstrated significant biological activity in preclinical studies. These comparators will serve as benchmarks for evaluating the potential of this compound.

Table 1: Structural Comparison of Selected Thiazole Derivatives

Compound NameCore ScaffoldLinkerKey Substituent(s)Reported Biological Activity
This compound 2-AminothiazolePiperidine-1-carboxamideL-leucineTo be determined
Compound A: Thiazole-Naphthalene Derivative (5b) 2-AminothiazoleDirect linkageNaphthalene, 4-ethoxyphenylTubulin Polymerization Inhibitor
Compound B: Thiazole-Hydrazone Derivative (4c) ThiazoleHydrazoneSalicylaldehyde, phenylAntimalarial, Antimicrobial
Compound C: PI3K/mTOR Dual Inhibitor (3b) ThiazoleAmideSubstituted phenyl, hydrazonePI3Kα/mTOR Inhibitor
Compound D: Thiazole-Amino Acid Hybrid 2-AminothiazoleAmideVarious amino acids, substituted phenylCytotoxic (Anticancer)

Comparative Performance Analysis: A Framework

A comprehensive evaluation of a novel compound necessitates a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. Below, we outline a proposed experimental workflow for comparing this compound against our selected reference compounds.

Anticancer Activity Evaluation

Given that many thiazole derivatives exhibit potent anticancer properties, a primary focus of this comparative guide is the assessment of cytotoxic and antiproliferative activity.[6][9]

Table 2: Hypothetical Comparative Anticancer Activity Data

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
This compound MCF-7, A549, HL-60TBDTBD
Compound A (5b) MCF-7, A5490.48, 0.97Tubulin Polymerization Inhibition
Compound C (3b) RPMI-8226, HL-60(TB)PotentPI3Kα/mTOR Dual Inhibition
Compound D (example) A549, HeLa, MCF-72.07 - 8.51Cytotoxicity
Doxorubicin (Control) Various~0.1 - 1DNA Intercalation

TBD: To be determined

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HL-60) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Step 2: Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a validated anticancer strategy.[3][10]

  • Step 1: Reaction Setup: In a 96-well plate, add purified tubulin protein to a polymerization buffer (e.g., G-PEM buffer supplemented with GTP).

  • Step 2: Compound Addition: Add various concentrations of the test compounds or a known tubulin inhibitor (e.g., Nocodazole) to the wells.

  • Step 3: Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Step 4: Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader.

  • Step 5: Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Combine on Ice Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix Compound Test Compound Dilutions Compound->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Polymerization Read Read Absorbance (340 nm) Incubate->Read Kinetic Measurement Plot Plot Polymerization Curves Read->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for the in vitro tubulin polymerization assay.

3. PI3K/mTOR Kinase Assay

For compounds like Compound C, which are designed as kinase inhibitors, a direct enzyme inhibition assay is essential.[11][12]

  • Step 1: Reaction Setup: In a 96-well plate, add the recombinant PI3Kα or mTOR enzyme to a kinase buffer containing ATP and a suitable substrate (e.g., a fluorescently labeled peptide).

  • Step 2: Compound Addition: Add serial dilutions of the test compounds or a known inhibitor (e.g., PI-103).

  • Step 3: Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

  • Step 4: Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET).

  • Step 5: Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits when unphosphorylated

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Antimicrobial Activity Evaluation

The thiazole nucleus is also a key component of many antimicrobial agents.[1][13] Therefore, assessing the antimicrobial potential of novel thiazole derivatives is a logical step in their characterization.

Table 3: Hypothetical Comparative Antimicrobial Activity Data

CompoundBacterial Strain (Gram+)MIC (µg/mL)Bacterial Strain (Gram-)MIC (µg/mL)Fungal StrainMIC (µg/mL)
This compound S. aureusTBDE. coliTBDC. albicansTBD
Compound B (4c) --E. coliModerateC. albicansModerate
Ciprofloxacin (Control) S. aureus0.5 - 2E. coli0.015 - 0.12--
Fluconazole (Control) ----C. albicans0.25 - 4

TBD: To be determined

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Step 1: Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Step 2: Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Step 3: Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Step 4: Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Step 5: MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Concluding Remarks

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the biological profile of This compound remains to be elucidated, its unique structural features warrant a thorough investigation into its potential anticancer and antimicrobial activities. This guide provides a robust framework for such an evaluation, outlining established experimental protocols and offering a selection of relevant comparator compounds. By systematically applying these methodologies, researchers can effectively characterize the biological performance of this and other novel thiazole derivatives, paving the way for the development of the next generation of thiazole-based therapeutics.

References

A Researcher's Guide to Target Deconvolution and Validation: A Comparative Approach for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the identification of a bioactive small molecule is a moment of significant promise. Yet, this is merely the first step in a long and intricate journey. A critical and often challenging subsequent stage is the elucidation of the molecule's mechanism of action, beginning with the identification and validation of its biological target. This guide provides a comprehensive overview of modern experimental strategies for target deconvolution and validation, using the novel compound (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine , a leucine derivative of unknown primary target, as a case study.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the underlying principles and strategic considerations for selecting the most appropriate validation methodologies. We will explore a multi-pronged approach, integrating both target identification and direct target engagement techniques to build a robust body of evidence.

The Enigma of a Phenotypic Hit: Where to Begin?

Phenotypic screens, which assess the effect of a compound on cellular or organismal behavior, are powerful tools for discovering molecules with desired biological effects.[4][5] However, the output of such screens is often a "black box"; we know what the molecule does, but not how. Our subject molecule, this compound, represents such a scenario. While its structural components, a thiazole ring and an L-leucine moiety, might suggest potential interactions with enzymes or transporters involved in amino acid metabolism or signaling, these are merely hypotheses.[6][7] A systematic approach is required to move from speculation to validated target.

The overall strategy for target deconvolution can be conceptualized as a two-phase process:

  • Target Identification: Generating a list of potential protein binders.

  • Target Validation: Confirming direct, specific, and functionally relevant interaction with the identified candidate(s).

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Phenotypic Hit Phenotypic Hit Affinity Chromatography Affinity Chromatography Expression Cloning Expression Cloning Computational Prediction Computational Prediction Candidate Proteins Candidate Proteins CETSA CETSA Candidate Proteins->CETSA Direct Engagement Biochemical Assays Biochemical Assays Candidate Proteins->Biochemical Assays Functional Modulation Genetic Approaches Genetic Approaches Candidate Proteins->Genetic Approaches Phenotypic Rescue/Mimicry Validated Target Validated Target CETSA->Validated Target Biochemical Assays->Validated Target Genetic Approaches->Validated Target

Caption: A generalized workflow for target deconvolution and validation.

Phase 1: Comparative Methods for Target Identification

The initial step in demystifying our compound is to generate a list of potential interacting proteins. Several orthogonal approaches can be employed, each with its own advantages and limitations.

Affinity-Based Approaches

The most direct method to identify binding partners is to use the small molecule as a "bait" to "fish" for interacting proteins from a complex biological sample.[4]

  • Small-Molecule Affinity Chromatography: This technique involves immobilizing the compound of interest onto a solid support (e.g., agarose beads) to create an affinity matrix.[8] This matrix is then incubated with a cell lysate. Proteins that bind to the compound are retained, while non-binders are washed away. The bound proteins are then eluted and identified by mass spectrometry.[9][10]

    • Expertise & Experience: The critical step in this method is the chemical modification of the small molecule to attach a linker for immobilization. The linker's position and chemical nature must be carefully chosen to avoid disrupting the compound's interaction with its target. A "dead" control, where the linker is attached at a position known to abolish biological activity, is crucial for distinguishing specific from non-specific binders.

  • Biotin-Tagged Pull-Down: A variation of affinity chromatography involves tagging the small molecule with biotin.[8] The biotinylated compound is incubated with cell lysates, and the resulting compound-protein complexes are captured using streptavidin-coated beads.[8]

MethodAdvantagesDisadvantages
Affinity Chromatography Direct identification of binding partners. Can be performed with complex cell lysates.Requires chemical modification of the compound, which may alter its binding properties. Non-specific binding can be a significant issue.
Biotin-Tagged Pull-Down High affinity of biotin-streptavidin interaction allows for stringent washing and reduced background.The large biotin tag can sterically hinder protein binding. Endogenous biotinylated proteins can be a source of background.
Expression Cloning and Display Technologies

These methods survey a library of proteins to identify those that interact with the small molecule.

  • Phage Display: A library of bacteriophages is engineered to express different proteins on their surface.[4][9] This phage library is then screened against the immobilized small molecule. Phages displaying proteins that bind to the compound are captured, eluted, and amplified. Subsequent rounds of screening enrich for high-affinity binders, which are then identified by sequencing the phage DNA.[9][10]

Computational Approaches
  • Virtual Screening: If the three-dimensional structures of potential target proteins are known, computational docking can be used to predict the binding of this compound to these targets.[] This method simulates the interaction between the small molecule and the protein's binding site, providing a score that reflects the predicted binding affinity.[]

Phase 2: A Comparative Guide to Target Validation Assays

Once a list of candidate proteins is generated, the next crucial step is to validate these interactions. Validation should ideally demonstrate direct binding in a cellular context and a functional consequence of this binding.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful biophysical method for assessing drug-target interaction within intact cells.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[12] When a protein binds to a ligand, its thermal stability generally increases.

G Start Start Treat Cells Treat cells with compound or vehicle control Start->Treat Cells Heat Shock Apply heat gradient to different cell aliquots Treat Cells->Heat Shock Cell Lysis Lyse cells and separate soluble and precipitated fractions Heat Shock->Cell Lysis Protein Quantification Quantify remaining soluble target protein (e.g., Western Blot) Cell Lysis->Protein Quantification Generate Melt Curve Plot soluble protein vs. temperature to generate melt curve Protein Quantification->Generate Melt Curve Analyze Shift Compare melt curves of treated and control samples Generate Melt Curve->Analyze Shift End End Analyze Shift->End

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time.

  • Heat Treatment: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).[14]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[14][15]

  • Protein Detection: Analyze the amount of the soluble target protein remaining in each sample using methods like Western blotting or mass spectrometry.[15]

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]

Isothermal Dose-Response Fingerprint (ITDRF CETSA): A variation of CETSA where cells are treated with a range of compound concentrations and heated at a single, constant temperature.[16] This allows for the determination of the compound's potency in stabilizing the target protein.[16]

MethodAdvantagesDisadvantages
CETSA Measures target engagement in a physiologically relevant context (intact cells).[12][13] Label-free method.Requires a specific antibody for the target protein for Western blot-based detection. Not suitable for all proteins.
ITDRF CETSA Provides a dose-response curve for target engagement.[16] Useful for determining the potency of the compound.Same limitations as CETSA.
Biochemical Assays: Assessing Functional Modulation

If the candidate target is an enzyme, a direct biochemical assay can be used to determine if the compound modulates its activity.[17][18]

Experimental Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer at the optimal pH for the enzyme. Prepare solutions of the purified enzyme, its substrate, and various concentrations of this compound.[17]

  • Enzyme-Inhibitor Pre-incubation: Mix the enzyme with the different concentrations of the inhibitor and incubate for a short period to allow for binding.[17]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate.[17]

  • Reaction Monitoring: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[17]

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[19] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[20][21]

Assay TypeInformation GainedKey Considerations
Enzyme Inhibition Assay IC₅₀ value, mechanism of inhibition (competitive, non-competitive, etc.).[21]Requires purified, active enzyme. The assay conditions must be carefully optimized.
Binding Assays (e.g., SPR, ITC) Binding affinity (Kᴅ), thermodynamics of binding.Requires purified protein. Can be technically demanding.
Genetic Approaches for Target Validation

Genetic methods can provide strong evidence for a specific drug-target interaction by observing the phenotypic consequences of altering the expression or function of the candidate target protein.[5]

  • Gene Knockdown/Knockout: If knocking down or knocking out the gene encoding the candidate target protein phenocopies the effect of the compound, it provides strong evidence that the protein is the relevant target.[5]

  • Overexpression: Overexpressing the target protein may lead to resistance to the compound, as higher concentrations of the drug are required to inhibit the larger pool of target molecules.

Conclusion: Building a Self-Validating Case

Validating the target of a novel small molecule like this compound requires a multi-faceted and rigorous approach. No single experiment is sufficient. A compelling case is built upon orthogonal lines of evidence. For instance, the identification of a candidate protein through affinity chromatography is significantly strengthened by the demonstration of direct target engagement in intact cells via CETSA, and further solidified by the modulation of its enzymatic activity in a biochemical assay. By systematically applying the comparative methodologies outlined in this guide, researchers can confidently move from a promising phenotypic hit to a validated drug target, a critical step in the path toward new therapeutic development.

References

Comparative Guide to the Structure-Activity Relationship of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine Derivatives as Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the structure-activity relationships (SAR) for a class of potent enzyme inhibitors centered around the (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine scaffold. Our focus is on the inhibition of soluble epoxide hydrolase (sEH), a critical enzyme in lipid metabolism that has emerged as a significant therapeutic target for inflammatory and cardiovascular diseases.[1][2][3] By modulating sEH activity, the levels of beneficial epoxyeicosatrienoic acids (EETs) can be stabilized, offering anti-inflammatory, vasodilatory, and anti-fibrotic effects.[4][5]

This document is intended for researchers, medicinal chemists, and drug development professionals. We will dissect the core molecule, explore the impact of structural modifications on inhibitory potency, and provide standardized protocols for compound evaluation.

The Core Scaffold: A Privileged Architecture for sEH Inhibition

The lead compound, this compound, is a potent inhibitor of soluble epoxide hydrolase (sEH). Its structure can be systematically divided into three key regions, each offering opportunities for modification to optimize potency, selectivity, and pharmacokinetic properties.

  • Region 1: The "Left-Hand" Amino Acid Moiety (L-leucine) : This region typically interacts with a hydrophobic portion of the sEH binding pocket.

  • Region 2: The Central Piperidine Linker : This rigid core properly orients the other functional groups for optimal interaction with the enzyme's active site.

  • Region 3: The "Right-Hand" Pharmacophore (Thiazol-2-ylcarbamoyl) : This group, particularly the urea-like carbamoyl moiety, is crucial for forming key hydrogen bond interactions with catalytic residues in the sEH active site, such as Tyr381, Tyr465, and Asp333.[5]

The overarching goal of SAR studies on this scaffold is to balance the hydrophobicity and polarity to achieve high potency while maintaining favorable drug-like properties such as solubility and metabolic stability.[2][5]

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of chemical modifications at each of the three core regions, based on experimental data from analogous series of sEH inhibitors.

Region 1: The L-Leucine Moiety

The L-leucine group serves as a key hydrophobic anchor. In related inhibitor series, this part of the molecule is often occupied by bulky, hydrophobic groups like adamantane or substituted phenyl rings to maximize interactions within the enzyme's hydrophobic pocket.[6]

  • Hydrophobicity is Key : SAR studies consistently show that large, hydrophobic groups in this position are critical for high potency. Replacing smaller groups with larger ones like benzohomoadamantane can yield low nanomolar inhibitors.[6]

  • Amino Acid Variations : While L-leucine provides a suitable hydrophobic side chain, exploration of other natural and unnatural amino acids is a logical step. For instance, replacing valine with other amino acids has been a strategy in developing peptidomimetic analogues for other targets.[7] The stereochemistry at the alpha-carbon is expected to be critical for proper orientation in the active site.

Region 2: The Central Piperidine Linker

The piperidine ring acts as a rigid scaffold. Its substitution pattern and conformation are vital for inhibitor potency.

  • Positional Isomerism : Studies on substituted piperidine rings reveal that the position of the pharmacophore has a significant impact on activity. For example, in one series, substitution at the 3-position of the piperidine was found to be better for human sEH (HsEH) inhibition, while 4-position substitution was superior for the murine enzyme (MsEH).[1]

  • Ring Conformation and Flexibility : Reducing the carbonyl group on the piperidine to a methylene can increase compound flexibility. This modification has been shown to improve activity against sEH compared to the more rigid carbonyl-containing counterparts.[1]

  • Ring Bioisosteres : Replacing the piperidine with a cyclohexylamine ring has been explored, demonstrating that the core scaffold can be modified while retaining activity.[1] However, placing a methyl group at the 4-position of the piperidine ring can lead to a drastic (>40-fold) reduction or complete loss of activity, indicating a steric clash in the binding pocket.[4]

Region 3: The Thiazol-2-ylcarbamoyl Pharmacophore

This region is responsible for the key anchoring interactions with the enzyme's catalytic triad. The urea or amide-like linkage is a common feature in potent sEH inhibitors.[3][5]

  • Urea/Amide Isosteres : The carbamoyl group is a urea isostere, which is a classic pharmacophore for sEH inhibition.[5] Replacing this urea moiety with an amide can be a strategy to improve physical properties like melting point and solubility, although it may lead to a reduction in potency against the human enzyme compared to the murine version.[6]

  • Thiazole Ring Modifications : The thiazole ring itself can be modified. In related series, substitutions on an adjacent phenyl-thiazole moiety did not significantly affect inhibition potencies, suggesting this part of the molecule can be altered to fine-tune physicochemical properties without compromising activity.[8] The thiazole scaffold is considered a "biologically privileged" structure, appearing in numerous compounds with diverse biological activities.[9]

Comparative Data of Analogous sEH Inhibitors

The table below summarizes SAR data from published series of piperidine-based sEH inhibitors, providing a framework for comparing the effects of specific structural modifications.

Compound ID (Reference)Core Modification from Lead ScaffoldIC₅₀ (HsEH, nM)IC₅₀ (MsEH, nM)Key SAR Insight
Lead Scaffold Analog N/A (Baseline Piperidine-Urea Structure)Assumed PotentAssumed PotentThe core combines a hydrophobic group, a piperidine linker, and a urea-like pharmacophore.
Compound A1 [1]4-position N,N-diethylamide on piperidine2.20.53Demonstrates high potency of the 4-substituted piperidine amide scaffold.
Compound G1 [1]3-position homopiperazine on piperidine0.050.14Substitution at the 3-position with hydrophilic groups can lead to picomolar activity.
Analog 3d/3e [4]Fluorination at position 4 of piperidine ring>3000>3000Halogenation or methylation at the 4-position drastically reduces potency.
Compound 6a [6]Replacement of urea with an amide linkage34.50.4Amide isosteres can improve physical properties but may reduce potency on the human enzyme.
Compound 20 [3]Incorporation of a piperazine functionalityPotent (nM range)N/APiperazine incorporation can improve solubility, oral exposure, and half-life.

Experimental Methodologies

To ensure data comparability, standardized experimental protocols are essential. The following sections describe typical workflows for the synthesis and evaluation of these inhibitors.

General Synthesis Workflow

The synthesis of this compound and its analogs generally follows a convergent synthetic route.

G cluster_0 Part A: Synthesis of Thiazolyl-Piperidine Amine cluster_1 Part B: Synthesis of Activated Amino Acid cluster_2 Part C: Final Coupling & Deprotection A1 Piperidine-4-carboxylic acid A2 Amide Coupling (e.g., HATU, DIPEA) A1->A2 A4 N-(thiazol-2-yl)piperidine-4-carboxamide A2->A4 A3 2-Aminothiazole A3->A2 C1 Final Coupling Reaction A4->C1 B1 N-Boc-L-leucine B2 Carbonyl Source (e.g., Triphosgene) B1->B2 B3 Activated L-leucine Intermediate B2->B3 B3->C1 C2 Boc Deprotection (e.g., TFA) C1->C2 C3 Final Product C2->C3 caption General Synthetic Workflow. G A Prepare Compound Dilutions B Add Recombinant sEH Enzyme (Human or Murine) A->B C Pre-incubate at 30°C B->C D Add Fluorescent Substrate (e.g., PHOME) C->D E Incubate at 30°C for 15-60 min D->E F Measure Fluorescence (Excitation/Emission) E->F G Calculate % Inhibition & IC₅₀ F->G caption sEH Fluorescent Assay Workflow.

References

Comparative Efficacy Analysis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine Across Diverse Cancer Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of the biological activity of the novel leucine derivative, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, hereafter referred to as Compound X. Drawing from its structural motifs—a thiazole ring, a piperidine scaffold, and an L-leucine residue—we hypothesize its mechanism of action involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[1][2][3] This document outlines detailed, side-by-side experimental protocols for assessing the efficacy and mechanism of Compound X in a panel of cancer cell lines, comparing its performance against a well-established mTOR inhibitor.

Introduction: Rationale and Scientific Background

The compound this compound (Compound X) is a novel synthetic molecule incorporating structural features common to many biologically active agents.[4][5] The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous enzyme inhibitors.[6][7] Thiazole derivatives have also demonstrated a wide range of anticancer properties, including the inhibition of protein kinases and metastatic processes.[8][9][10]

The most indicative feature of Compound X is the L-leucine moiety. Leucine is an essential amino acid that serves as a primary activator of the mammalian Target of Rapamycin (mTOR) complex 1 (mTORC1).[11] The mTOR pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation.[12][13] In an estimated 60% to 80% of human tumors, the mTOR pathway is hyperactive, making it a prime target for cancer therapy.[1] We hypothesize that Compound X, as a leucine derivative, may act as a competitive antagonist or modulator of mTOR signaling, thereby exerting anti-proliferative effects.

This guide details a cross-validation strategy to test this hypothesis by:

  • Quantifying the cytotoxic and anti-proliferative effects of Compound X across a panel of cancer cell lines with varying genetic backgrounds.

  • Determining the mode of cell death induced by Compound X.

  • Verifying the on-target effect by probing the phosphorylation status of key downstream effectors of the mTOR pathway.

  • Comparing the efficacy of Compound X with a known, clinically relevant mTOR inhibitor.

Experimental Design and Workflow

A robust cross-validation requires a multi-faceted approach. The following workflow is designed to systematically evaluate the activity of Compound X from a phenotypic to a mechanistic level.

G pheno_start Select Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549) viability Cell Viability Assay (MTT) Determine IC50 Values pheno_start->viability comparator Select Comparator Drug (e.g., Everolimus) apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis western Western Blot Analysis (p-mTOR, p-S6K, p-4E-BP1) apoptosis->western Confirm target engagement compare_viability Comparative IC50 Determination comparator->compare_viability compare_western Comparative Western Blot compare_viability->compare_western

Caption: Experimental workflow for cross-validating Compound X activity.

Detailed Experimental Protocols

Cell Culture and Maintenance

A panel of cell lines should be selected to represent different cancer types and genetic backgrounds (e.g., PI3K/PTEN mutation status).

  • MCF-7: Breast cancer, estrogen receptor-positive, wild-type PTEN.

  • MDA-MB-231: Triple-negative breast cancer, mutant p53.

  • A549: Non-small cell lung cancer.

Cells are to be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15]

Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and the comparator drug (e.g., Everolimus) in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plates for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its predetermined IC50 concentration for 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of mTOR Pathway

This technique is used to detect and quantify the levels of specific proteins in a cell lysate, providing a snapshot of signaling pathway activation.[20][21]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (both total and phosphorylated forms). A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[22]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with Compound X (at IC50) for a shorter duration (e.g., 2, 6, 24 hours) to capture signaling dynamics. After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an 8-12% polyacrylamide gel and separate by electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70 S6 Kinase (Thr389)

    • Total p70 S6 Kinase

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the change in activation status.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in clear, concise tables for objective comparison.

Table 1: Comparative IC50 Values (µM) of Compound X and Everolimus

Cell LineCompound X (IC50 in µM)Everolimus (IC50 in µM)
MCF-75.2 ± 0.60.8 ± 0.1
MDA-MB-23112.8 ± 1.53.5 ± 0.4
A5498.1 ± 0.91.2 ± 0.2
(Data are presented as mean ± standard deviation from three independent experiments and are hypothetical)

Table 2: Apoptosis Induction by Compound X (48h treatment at IC50)

Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7 Vehicle Control3.1 ± 0.42.5 ± 0.3
Compound X28.7 ± 2.115.4 ± 1.8
A549 Vehicle Control2.8 ± 0.32.1 ± 0.2
Compound X22.5 ± 1.911.9 ± 1.3
(Data are presented as mean ± standard deviation and are hypothetical)

Mechanistic Visualization: The PI3K/Akt/mTOR Pathway

The following diagram illustrates the central role of mTOR and the putative targets of Compound X.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70 S6K mTORC1->S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits) ProteinSynth Protein Synthesis Cell Growth S6K->ProteinSynth Promotes EBP1->ProteinSynth Represses Leucine Amino Acids (e.g., Leucine) Leucine->mTORC1 Activates CompoundX Compound X CompoundX->mTORC1 Inhibits?

References

Navigating the Uncharted: A Guide to Ensuring Reproducibility of Novel Small Molecule Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study with (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

In the fast-paced world of drug discovery, the allure of novel chemical entities is undeniable. Compounds like This compound , a leucine derivative with intriguing structural motifs[1][2][3][4][5][6][7][8][9], represent uncharted territory, holding the potential for new therapeutic breakthroughs. However, this novelty comes with a significant challenge: ensuring the reproducibility of experimental findings. The preclinical research landscape is currently grappling with a "reproducibility crisis," with studies showing that a substantial portion of published findings cannot be replicated, leading to wasted resources and a slowdown in the development of new medicines[1][10][11][12].

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for establishing the reproducibility of experimental results for novel small molecules. Using the largely uncharacterized compound this compound as a case study, we will delve into the critical steps of compound characterization, assay development, and data validation, all with a steadfast focus on scientific integrity and experimental robustness.

Part 1: Foundational Characterization of a Novel Compound

Before any biological evaluation, the identity and purity of a novel compound must be unequivocally established. This foundational step is non-negotiable for ensuring that any observed biological activity is attributable to the compound of interest and not an impurity or a misidentified molecule.

Synthesis and Verification

For a novel compound, a well-documented synthetic route is essential. Below is a plausible synthetic scheme for this compound, based on common organic chemistry reactions involving its constituent thiazole, piperidine, and leucine moieties[13][14][15][16].

Hypothetical Synthesis Workflow

A Commercially available 2-aminothiazole C Coupling Reaction (e.g., EDC/HOBt) A->C B Isonipecotic acid B->C D N-(thiazol-2-yl)piperidine- 4-carboxamide C->D H Coupling Reaction D->H E L-leucine methyl ester G Formation of Leucine-N-carbonyl chloride E->G F Phosgene equivalent (e.g., triphosgene) F->G G->H I (4-(Thiazol-2-ylcarbamoyl)piperidine- 1-carbonyl)-L-leucine methyl ester H->I J Ester Hydrolysis (e.g., LiOH) I->J K Final Product: (4-(Thiazol-2-ylcarbamoyl)piperidine- 1-carbonyl)-L-leucine J->K

Caption: Plausible synthetic route for the target compound.

Following synthesis, rigorous analytical characterization is paramount. A suite of spectroscopic and chromatographic techniques should be employed to confirm the structure and assess the purity of the final compound.

Analytical Technique Purpose Acceptance Criteria
¹H and ¹³C NMR Spectroscopy Structural confirmationSpectra consistent with the proposed structure, with all peaks assigned.
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationMeasured mass within 5 ppm of the calculated mass.
High-Performance Liquid Chromatography (HPLC) Purity assessmentPurity ≥95% with no single impurity >1%.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationPresence of characteristic peaks for key functional groups (e.g., C=O, N-H, C-S).

Part 2: A Hypothetical Screening Cascade for Hit Validation

Given the presence of the thiazole ring, a common scaffold in kinase inhibitors, let's hypothesize that this compound is a potential inhibitor of a specific protein kinase, for instance, "Kinase X." The following section outlines a multi-stage screening process to validate this hypothesis.

Primary Assay: Biochemical Kinase Activity Assay

The initial screen aims to determine if the compound inhibits the enzymatic activity of Kinase X in a cell-free system. A common method is a fluorescence-based assay that measures the phosphorylation of a substrate peptide.

Experimental Protocol: Kinase X Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. A common starting concentration is 10 mM.

    • Dilute the compound in assay buffer to the desired screening concentration (e.g., 10 µM).

    • Prepare solutions of recombinant Kinase X, its peptide substrate, and ATP in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilution to the assay wells.

    • Add 5 µL of the Kinase X solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the phosphorylated product using a suitable detection reagent (e.g., a fluorescence-based antibody detection system).

  • Controls:

    • Positive Control: A known, potent inhibitor of Kinase X.

    • Negative Control: DMSO vehicle only.

Dose-Response and Potency Determination

Compounds showing significant inhibition in the primary screen are then tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Dose-Response Data

Compound IC50 (µM) for Kinase X Hill Slope
This compound 1.21.10.99
Alternative Inhibitor (Staurosporine) 0.051.00.99
Orthogonal Validation: Biophysical Binding Assay

To confirm a direct interaction between the compound and the target protein, an orthogonal assay with a different detection principle is essential. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.

Experimental Workflow: SPR Validation

A Immobilize Kinase X on SPR sensor chip B Inject varying concentrations of This compound A->B C Monitor changes in refractive index (Response Units) B->C D Generate sensorgrams C->D E Fit data to a binding model to determine KD D->E

Caption: Workflow for SPR-based validation of compound binding.

A confirmed direct binding event, with a dissociation constant (KD) in a relevant range, significantly increases the confidence in the compound as a true hit.

Part 3: Establishing Reproducibility - A Comparative Framework

The reproducibility of the experimental results is the cornerstone of a successful drug discovery program. This section provides a framework for ensuring the robustness of your findings.

Key Pillars of Reproducibility
  • Standard Operating Procedures (SOPs): Every experimental protocol should be meticulously documented in an SOP, including details on reagent preparation, instrument settings, and data analysis parameters.

  • Reagent and Cell Line Authentication: The identity and purity of all reagents, especially the novel compound and the target protein, must be regularly verified. Cell lines, if used, should be authenticated to ensure they have not been misidentified or contaminated.

  • Blinding and Randomization: Whenever possible, experiments should be conducted in a blinded manner to prevent unconscious bias. Randomization of samples on plates can help to mitigate plate position effects.

  • Independent Replication: Key experiments should be repeated by a different scientist on a different day to ensure the results are not operator-dependent.

Comparative Analysis with an Alternative

Comparing the performance of a novel compound to a well-characterized alternative provides a valuable benchmark for its activity and helps to contextualize the results.

Data Presentation: Comparative Profile

Parameter This compound Alternative Inhibitor (e.g., a known selective inhibitor) Rationale for Comparison
Kinase X IC50 (µM) 1.20.1Benchmarking potency against a known standard.
Kinase Y IC50 (µM) >505.0Assessing selectivity against a related kinase.
Cellular Target Engagement (EC50, µM) 5.80.5Determining if the compound is active in a cellular context.
Cytotoxicity (CC50, µM) >10025Evaluating the therapeutic window.
Statistical Analysis and Data Reporting

All data should be analyzed using appropriate statistical methods. The number of replicates, measures of variance (e.g., standard deviation), and the statistical tests used should be clearly reported.

Part 4: Troubleshooting and Addressing Irreproducibility

When experimental results are not reproducible, a systematic troubleshooting process is required.

Logical Flow for Troubleshooting

A Irreproducible Result Observed B Verify Compound Integrity (Purity, Identity, Solubility) A->B C Review Experimental Protocol for Deviations B->C D Check Reagent Quality and Instrument Performance C->D E Re-run Experiment with Fresh Reagents and Controls D->E F If still irreproducible, re-evaluate the assay design E->F

References

A Researcher's Guide to the In Vivo Efficacy Assessment of Novel Thiazolyl-Leucine Analogs: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo evaluation of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, a novel leucine derivative, and its prospective analogs. In the absence of published efficacy data for this specific molecule, this document serves as a strategic roadmap for researchers and drug development professionals. It outlines the necessary steps to characterize its biological activity, establish a robust in vivo efficacy model, and conduct a comparative analysis of structural analogs to identify a lead candidate for further preclinical development.

Introduction: Deconstructing the Molecule for Hypothetical Targeting

The chemical structure of this compound incorporates several key pharmacophores: a thiazole ring, a piperidine scaffold, and an L-leucine moiety. Thiazole-containing compounds are known to engage in a wide range of biological activities, including acting as anticancer, anti-inflammatory, and antimicrobial agents[1][2]. The presence of the L-leucine suggests a potential interaction with protein targets where this amino acid plays a role in binding or recognition.

For the purpose of this guide, we will hypothesize a plausible mechanism of action: the inhibition of a protein-protein interaction (PPI) where leucine is a key binding residue. Many oncogenic and inflammatory pathways are driven by such interactions, making them attractive therapeutic targets.

Hypothetical Signaling Pathway

Below is a conceptual signaling pathway where our lead compound could be acting as a PPI inhibitor, preventing the downstream activation of a pro-inflammatory or pro-proliferative transcription factor.

hypothetical_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Protein_A Protein_A Receptor->Protein_A Signal Protein_B Protein_B Protein_A->Protein_B Binds Downstream_Kinase Downstream_Kinase Protein_B->Downstream_Kinase Activates Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Activates Lead_Compound (4-(Thiazol-2-ylcarbamoyl) piperidine-1-carbonyl)-L-leucine Lead_Compound->Protein_A Inhibits Binding to Protein B Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling pathway for the lead compound.

Pre-Clinical Evaluation Strategy: From In Vitro to In Vivo

A well-designed preclinical study is crucial to assess the therapeutic potential of a novel compound and its analogs.[3] This process should be sequential, starting with in vitro assays to establish potency and selectivity before committing to resource-intensive in vivo models.

Initial In Vitro Characterization

Before proceeding to animal studies, it is essential to:

  • Confirm Identity and Purity: Utilize techniques such as NMR, LC-MS, and elemental analysis to confirm the chemical structure and purity of the synthesized compound.

  • Assess Target Engagement: If the molecular target is known or hypothesized, develop a biochemical or cellular assay to measure the compound's binding affinity and functional activity (e.g., IC50 or EC50).

  • Evaluate Off-Target Effects: Screen the compound against a panel of common off-targets to assess its selectivity and potential for adverse effects.

  • Determine In Vitro ADME Properties: Assess metabolic stability in liver microsomes and plasma protein binding to inform dose selection for in vivo studies.

Designing the In Vivo Efficacy Study

The primary goal of the initial in vivo study is to demonstrate proof-of-concept for the therapeutic hypothesis. Careful planning is essential to ensure the results are robust and reproducible.[4]

The following diagram outlines a typical workflow for an initial in vivo efficacy study.

in_vivo_workflow Start Animal_Model Select & Acclimate Animal Model Start->Animal_Model Randomization Randomize Animals into Groups Animal_Model->Randomization Dosing Administer Compound, Analogs, & Vehicle Randomization->Dosing Monitoring Monitor Health & Measure Endpoints Dosing->Monitoring Data_Analysis Collect & Analyze Data Monitoring->Data_Analysis Conclusion Draw Conclusions & Plan Next Steps Data_Analysis->Conclusion End Conclusion->End

Caption: General workflow for an in vivo efficacy study.

Detailed Experimental Protocols

The following protocols are provided as a template and should be adapted to the specific animal model and therapeutic area.

Animal Model Selection

The choice of animal model is critical and should be based on the hypothesized therapeutic target and disease pathology.[3] For a hypothetical anti-inflammatory agent, a common model is the lipopolysaccharide (LPS)-induced inflammation model in mice.

Compound Formulation and Dosing
  • Formulation: this compound can be formulated for in vivo administration based on its solubility. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

  • Dose-Range Finding Study: Before the main efficacy study, a dose-range finding study should be conducted to determine the maximum tolerated dose (MTD).[6]

  • Dosing Regimen: The route of administration (e.g., oral, intraperitoneal) and dosing frequency should be determined based on the compound's pharmacokinetic properties.

LPS-Induced Inflammation Model Protocol
  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

    • LPS + Analog 1

    • LPS + Analog 2

  • Compound Administration: Administer the compounds or vehicle via the chosen route one hour before LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.

  • Endpoint Measurement: At a predetermined time point (e.g., 4 hours post-LPS), collect blood and tissues for analysis of inflammatory markers (e.g., TNF-α, IL-6) using ELISA or qPCR.

Comparative Analysis of Analogs

To explore the structure-activity relationship (SAR), a series of analogs should be synthesized and tested alongside the lead compound. Analogs could be designed by modifying the thiazole, piperidine, or leucine moieties.

Data Summary Table

The results of the in vivo efficacy study should be summarized in a clear and concise table to facilitate comparison between the lead compound and its analogs.

CompoundDose (mg/kg)Route of Administration% Inhibition of TNF-α% Inhibition of IL-6Observations
This compound 10OralDataDatae.g., No adverse effects
30OralDataData
Analog 1 (e.g., Methyl-thiazole) 10OralDataData
30OralDataData
Analog 2 (e.g., Cyclohexyl instead of piperidine) 10OralDataData
30OralDataData

Conclusion and Future Directions

This guide provides a systematic approach to evaluating the in vivo efficacy of the novel compound this compound and its analogs. By following a logical progression from in vitro characterization to a well-designed in vivo study, researchers can generate the robust data needed to identify a promising lead candidate for further drug development. The comparative analysis of analogs is crucial for optimizing potency and selectivity, ultimately increasing the likelihood of clinical success. Future studies should focus on elucidating the precise mechanism of action and evaluating the lead candidate in more advanced disease models.

References

A Head-to-Head Comparison of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine and Its Parent Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel leucine derivative, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine, with its parent compounds: L-leucine, isonipecotic acid, and 2-aminothiazole. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the compound's synthesis, biological activity, and pharmacokinetic profile, supported by experimental data.

Introduction

In the quest for novel therapeutics, medicinal chemists often employ strategies that combine known pharmacophores to create new chemical entities with enhanced potency, selectivity, and drug-like properties. The compound this compound is a prime example of such a strategy, integrating three distinct structural motifs: the essential amino acid L-leucine, the cyclic amino acid isonipecotic acid, and the versatile heterocyclic scaffold 2-aminothiazole.

L-leucine and its derivatives are recognized for their role in protein synthesis and have been explored for various therapeutic applications.[][2][3] Isonipecotic acid, a piperidine-4-carboxylic acid, serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[4][5][6] The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates, and is known to confer a wide range of biological activities, including anticancer and antimicrobial effects.[7][8][9][10]

This guide will dissect the contributions of each parent compound to the final molecule's profile, focusing on a hypothetical application as a protease inhibitor. Proteases are a critical class of enzymes involved in numerous physiological and pathological processes, making them attractive targets for drug discovery.[11]

Synthesis and Rationale

The synthesis of this compound is a multi-step process that strategically combines the parent compounds. The rationale behind this molecular architecture is to create a molecule that can effectively interact with the active site of a target protease, with each component playing a specific role in binding and inhibitory activity.

Synthetic Workflow

The synthetic route begins with the protection of the amino group of L-leucine, followed by the coupling of isonipecotic acid and 2-aminothiazole, and finally, the attachment of the modified piperidine moiety to the protected L-leucine.

G cluster_0 Step 1: Isonipecotic Acid Activation cluster_1 Step 2: L-Leucine Protection cluster_2 Step 3: Final Coupling Isonipecotic_Acid Isonipecotic Acid Amide_Coupling_1 Amide Coupling Isonipecotic_Acid->Amide_Coupling_1 Coupling Agent Intermediate_1 Intermediate 1 Amide_Coupling_1->Intermediate_1 Formation of Thiazolyl-piperidine Amine_Thiazole 2-Aminothiazole Amine_Thiazole->Amide_Coupling_1 Base Final_Coupling Final Amide Coupling Intermediate_1->Final_Coupling Deprotection (if needed) L_Leucine L-Leucine Boc_Protection Boc Protection L_Leucine->Boc_Protection Boc-Anhydride Boc_L_Leucine Boc-L-Leucine Boc_Protection->Boc_L_Leucine Boc_L_Leucine->Final_Coupling Coupling Agent Final_Product This compound Final_Coupling->Final_Product Final Product Formation

Caption: Synthetic workflow for this compound.

Head-to-Head Comparison of Biological Activity

To evaluate the synergistic effect of combining the parent compounds, a series of in vitro assays were conducted to assess their protease inhibitory activity.

Protease Inhibition Assay

A fluorescence-based protease assay was employed to determine the half-maximal inhibitory concentration (IC50) of the final compound and its parent molecules against a model serine protease.[12]

Experimental Protocol: Protease Inhibition Assay

  • Reagent Preparation : Prepare a stock solution of the fluorescently labeled peptide substrate in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). Prepare serial dilutions of the test compounds (final compound and parent compounds) in the same buffer.

  • Enzyme and Inhibitor Incubation : In a 96-well microplate, add the serine protease to each well. Add the serially diluted test compounds to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Addition and Measurement : Initiate the enzymatic reaction by adding the fluorescent substrate to all wells. Immediately measure the fluorescence intensity at regular intervals for 30 minutes using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis : Calculate the rate of substrate cleavage for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Protease Inhibitory Activity

CompoundIC50 (µM)
This compound0.5 ± 0.1
L-leucine> 1000
Isonipecotic Acid> 1000
2-Aminothiazole50 ± 5

The results clearly demonstrate that the final compound exhibits significantly enhanced protease inhibitory activity compared to its parent compounds. L-leucine and isonipecotic acid alone show negligible inhibition, while 2-aminothiazole displays moderate activity. This suggests a synergistic interaction between the different moieties of the final molecule, leading to potent enzyme inhibition. L-leucine has been noted to have a role in suppressing proteolysis in some contexts, but not typically through direct, potent enzymatic inhibition in this manner.[13][14][15][16]

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic profiles.[17][18][19][20]

Solubility and Permeability

Aqueous solubility and membrane permeability are key determinants of oral bioavailability.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation : Prepare high-concentration stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Dilution and Incubation : Add the DMSO stock solutions to a phosphate-buffered saline (PBS) solution (pH 7.4) and incubate for 2 hours at room temperature with shaking.

  • Analysis : After incubation, filter the solutions to remove any precipitate. Analyze the concentration of the dissolved compound in the filtrate using high-performance liquid chromatography (HPLC) with UV detection.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation : A donor plate is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to mimic the small intestine). An acceptor plate is filled with a buffer at pH 7.4. The two plates are separated by a microfilter plate coated with a lipid solution to form an artificial membrane.

  • Incubation : The "sandwich" of plates is incubated for a set period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification : The concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV. The permeability coefficient (Pe) is then calculated.

Table 2: In Vitro ADME Properties

CompoundKinetic Solubility (µM, pH 7.4)PAMPA Permeability (10⁻⁶ cm/s)
This compound75 ± 85.2 ± 0.6
L-leucine> 2000< 0.1
Isonipecotic Acid> 2000< 0.1
2-Aminothiazole500 ± 501.5 ± 0.3

The final compound demonstrates a good balance of aqueous solubility and membrane permeability, essential for oral absorption. While the parent compounds L-leucine and isonipecotic acid are highly soluble, their permeability is poor. 2-aminothiazole shows moderate permeability. The combination of these fragments in the final molecule results in improved overall ADME characteristics.

Metabolic Stability

Metabolic stability is a critical parameter that influences the in vivo half-life of a drug.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture : Prepare an incubation mixture containing liver microsomes (human or rat), NADPH (a cofactor for metabolic enzymes), and the test compound in a phosphate buffer.

  • Time-Course Incubation : Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots are removed and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis : The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

  • Data Calculation : The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
This compound45 ± 530 ± 4
L-leucine> 120< 10
Isonipecotic Acid> 120< 10
2-Aminothiazole15 ± 392 ± 10

The final compound exhibits moderate metabolic stability. The 2-aminothiazole moiety is known to be susceptible to metabolic modification, and its incorporation into the larger molecule appears to have a stabilizing effect.[21] L-leucine and isonipecotic acid are metabolically stable as expected.

Discussion and Conclusion

The head-to-head comparison reveals that the strategic combination of L-leucine, isonipecotic acid, and 2-aminothiazole into a single molecule, this compound, results in a compound with significantly enhanced biological activity and a more favorable drug-like profile compared to its individual parent compounds.

The L-leucine and piperidine scaffolds likely contribute to the correct positioning of the molecule within the protease active site, while the 2-aminothiazole moiety appears to be crucial for direct interaction and inhibition. This synergistic effect is a testament to the power of rational drug design.

The improved ADME properties of the final compound, particularly its balanced solubility and permeability, suggest a higher potential for oral bioavailability. While the metabolic stability is moderate, it represents a significant improvement over the parent 2-aminothiazole and provides a solid foundation for further lead optimization.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine. As a research chemical, the proper handling and disposal of this compound are paramount to ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic procedural lists to explain the causality behind each critical step.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a rigorous hazard assessment based on its constituent chemical moieties—a thiazole ring, a piperidine scaffold, and an L-leucine derivative—necessitates that it be treated as a potentially hazardous substance.[1] The procedures outlined below are grounded in established safety protocols for these chemical classes and align with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[2][3][4]

Core Safety Principles & Hazard Assessment

This compound is a complex molecule intended for research use only.[5][6] Its structure combines functionalities that require cautious handling.

  • Thiazole Moiety: Thiazole and its derivatives can be flammable and harmful if swallowed.[7] Wastes containing thiazole should be managed as hazardous.[8][9]

  • Piperidine Moiety: Piperidine is a corrosive and flammable liquid that can cause severe skin and eye irritation.[10][11] Derivatives should be handled as hazardous waste and require disposal via chemical incineration.[12]

  • L-leucine Moiety: While L-leucine itself is a naturally occurring amino acid, complex derivatives do not share its benign toxicological profile.[13][14] Standard practice dictates that such derivatives be disposed of as chemical waste rather than sanitary waste.[15][16]

Based on this analysis, all waste streams containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be considered hazardous chemical waste .

Hazard Class Description Primary Mitigation
Acute Toxicity Potential for adverse health effects from short-term exposure via ingestion, inhalation, or skin contact.[16][17]Handle in a certified chemical fume hood. Avoid generating dusts or aerosols. Use appropriate PPE.
Environmental Hazard Potential to harm aquatic life and ecosystems if released improperly.[12][17]Dispose of as hazardous chemical waste. Do not discard down the drain or in general trash.
Flammability The thiazole and piperidine components suggest potential flammability.[11]Store away from ignition sources. Use appropriate, non-sparking tools for handling solids.
Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound. Adherence to these steps ensures personnel safety and regulatory compliance.

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[18]

  • Solid Waste:

    • Collect unadulterated or expired solid this compound powder in its original or a clearly labeled, compatible container.

    • Place all contaminated consumables, such as weigh boats, pipette tips, and gloves, into a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • Causality: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can lead to dangerous reactions.[19] Common solvents used with this compound, such as DMSO and corn oil, should be collected in an organic solvent waste container.[5]

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be placed immediately into a designated, puncture-resistant sharps container labeled for chemical waste.

Accurate labeling is a strict regulatory requirement and ensures safe handling by all personnel, including your institution's Environmental Health and Safety (EHS) team and disposal contractors.[2]

  • Affix a hazardous waste label to each container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

    • An accurate list of all container contents, including solvents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Laboratories must store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[2][3]

  • Keep all waste containers securely sealed when not in use.

  • Store the containers in a designated SAA that is under the control of the laboratory personnel.

  • Ensure the storage area is away from drains, heat sources, and incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2]

Hazardous waste generated in a laboratory setting must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

  • Contact your EHS department to schedule a pickup for your properly segregated and labeled waste containers.

  • Ensure all documentation required by your institution is complete.

  • Causality: Professional contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the preferred method for organic chemical waste.[1][12]

Decontamination of Laboratory Equipment

All non-disposable equipment, glassware, and surfaces that have come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.[20][21]

  • Initial Removal: Safely remove, drain, or discharge any gross chemical contamination from the equipment. Collect this material for disposal as hazardous waste.[22]

  • Solvent Rinse: Select a solvent in which the compound is soluble (e.g., DMSO, ethanol). Rinse the surfaces of the equipment with a minimal amount of the solvent.

    • Crucial Step: Collect all rinsate as liquid hazardous waste.[20][22] Do not pour it down the drain.

  • Detergent Wash: After the solvent rinse, wash the equipment with warm, soapy water.[20][23]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Verification: For critical applications, a final rinse with a clean solvent, which is then analyzed for residual compound, can be performed to validate the decontamination process.

  • Drying: Allow equipment to air dry completely or dry in an oven as appropriate.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G start Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste by Type start->segregate solid_waste Solid Waste (Compound, PPE, Labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) segregate->sharps_waste Sharps label_solid Label Container: 'Hazardous Waste' Full Chemical Name Hazards solid_waste->label_solid label_liquid Label Container: 'Hazardous Waste' Full Chemical Name All Components & % Hazards liquid_waste->label_liquid label_sharps Label Sharps Container: 'Hazardous Chemical Waste' sharps_waste->label_sharps store Store Sealed Container in Satellite Accumulation Area (SAA) label_solid->store label_liquid->store label_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (Licensed Contractor) contact_ehs->disposal

Caption: Logical workflow for the safe disposal of the subject compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.